molecular formula C16H13N5O2 B588370 N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine CAS No. 796738-71-1

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Cat. No.: B588370
CAS No.: 796738-71-1
M. Wt: 307.313
InChI Key: BOYUMEWFHBQARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, also known as N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.313. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUMEWFHBQARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672241
Record name N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796738-71-1
Record name N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the manufacturing of prominent anticancer drugs such as Imatinib and Nilotinib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. We will delve into the critical aspects of two primary synthetic routes: the traditional guanidine condensation method and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. The guide will offer a detailed examination of the reaction mechanisms, experimental protocols, and the causal reasoning behind procedural choices, ensuring a thorough understanding of the synthesis.

Introduction: Significance of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS Number 152460-09-8, is a crucial building block in the synthesis of multiple blockbuster tyrosine kinase inhibitors.[3] Its molecular structure, featuring a pyrimidine core linked to a substituted phenylamine and a pyridine moiety, is fundamental to the pharmacophore of drugs like Imatinib. Imatinib, marketed as Gleevec®, has revolutionized the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).[4] The synthesis of this intermediate is therefore a subject of significant industrial and academic interest, with a continuous drive towards developing more efficient, safer, and cost-effective manufacturing processes.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the two main synthetic strategies discussed in this guide.

Retrosynthesis Target Molecule N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Disconnection_A C-N Bond (Aryl-Amine) Target Molecule->Disconnection_A Buchwald-Hartwig Disconnection Disconnection_B Pyrimidine Ring Formation Target Molecule->Disconnection_B Guanidine Condensation Disconnection Aniline 2-Methyl-4-nitroaniline Disconnection_A->Aniline Halopyrimidine 2-Chloro-4-(pyridin-3-yl)pyrimidine Disconnection_A->Halopyrimidine Guanidine (2-Methyl-4-nitrophenyl)guanidine Disconnection_B->Guanidine Enaminone 1-(3-Pyridyl)-3-(dimethylamino)propenone Disconnection_B->Enaminone

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway 1: Guanidine Condensation

This classical approach involves the formation of the pyrimidine ring through the condensation of a guanidine derivative with a suitable three-carbon electrophile.

Synthesis of (2-Methyl-5-nitrophenyl)guanidine Nitrate

The synthesis of the guanidine intermediate is a critical first step. One documented method involves the reaction of 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid.[1] However, this method is fraught with safety hazards, particularly on an industrial scale, due to the use of concentrated nitric acid and prolonged heating, which can lead to exothermic decomposition.[1]

A safer alternative involves the use of hydrochloric acid.[1]

Experimental Protocol: Synthesis of (2-Methyl-5-nitrophenyl)guanidine [1]

  • In a reaction flask, combine 2-amino-4-nitrotoluene (20.0g, 0.13 mol), a 50% aqueous solution of cyanamide (27.5 ml, 0.35 mol), and 25 ml of a 50% aqueous methanol solution.

  • Heat the mixture to 60-65°C.

  • Carefully add concentrated hydrochloric acid (22.5 ml) dropwise.

  • Maintain the reaction at this temperature for 4 hours.

  • Cool the reaction mixture to 20-25°C.

  • Adjust the pH to 8.5-9 by the dropwise addition of a saturated aqueous sodium carbonate solution, leading to the precipitation of a yellow solid.

  • Isolate the solid by filtration, wash with water, and dry to yield (2-methyl-5-nitrophenyl)guanidine.

Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

This enaminone is typically prepared from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Condensation Reaction

The final step in this pathway is the condensation of (2-methyl-5-nitrophenyl)guanidine nitrate with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one to form the pyrimidine ring.[1]

Guanidine_Condensation cluster_0 Step 1: Guanidine Synthesis cluster_1 Step 2: Enaminone Synthesis cluster_2 Step 3: Condensation 2_Amino_4_nitrotoluene 2-Amino-4-nitrotoluene Guanidine_Nitrate (2-Methyl-5-nitrophenyl)guanidine Nitrate 2_Amino_4_nitrotoluene->Guanidine_Nitrate + Cyanamide, HNO3 Cyanamide Cyanamide Target_Molecule N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Guanidine_Nitrate->Target_Molecule 3_Acetylpyridine 3-Acetylpyridine Enaminone 1-(3-Pyridyl)-3-(dimethylamino)propenone 3_Acetylpyridine->Enaminone + DMF-DMA DMF_DMA DMF-DMA Enaminone->Target_Molecule

Caption: Guanidine condensation synthesis pathway.

Synthetic Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach offers several advantages over the classical route, including milder reaction conditions and often higher yields. The core of this strategy is the formation of the C-N bond between a substituted aniline and a halogenated pyrimidine, catalyzed by a palladium complex.[5][6]

Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This starting material can be synthesized via a Suzuki coupling reaction between a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and 3-pyridylboronic acid.[7] The regioselectivity of the Suzuki coupling is crucial, and conditions can be optimized to favor monosubstitution at the more reactive C4 position of the pyrimidine ring.[8]

Buchwald-Hartwig Cross-Coupling Reaction

The key step in this pathway is the palladium-catalyzed amination of 2-chloro-4-(pyridin-3-yl)pyrimidine with 2-methyl-4-nitroaniline.

Experimental Protocol: Buchwald-Hartwig Amination [9]

  • To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (200 mg, 1.047 mmol) in 1,4-dioxane (10 ml) under a nitrogen atmosphere, add 2-methyl-4-nitroaniline (159 mg, 1.047 mmol) and cesium carbonate (682 mg, 2.094 mmol).

  • Degas the resulting mixture with argon for 30 minutes.

  • Add Xantphos (61 mg, 0.1047 mmol) and Pd2(dba)3 (96 mg, 0.1047 mmol) to the mixture.

  • Stir the reaction mixture at 100°C for 4 hours.

  • Cool the reaction to room temperature, filter, and concentrate under reduced pressure.

  • The residue is then partitioned between brine and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography (silica gel, 70% ethyl acetate in petroleum ether) to yield N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a pale yellow solid (yield: 62%).[9]

Buchwald_Hartwig cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine 2_Chloro_4_pyridylpyrimidine 2-Chloro-4-(pyridin-3-yl)pyrimidine 2_4_Dichloropyrimidine->2_Chloro_4_pyridylpyrimidine + 3-Pyridylboronic Acid, Pd catalyst 3_Pyridylboronic_Acid 3-Pyridylboronic Acid Target_Molecule N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 2_Chloro_4_pyridylpyrimidine->Target_Molecule 2_Methyl_4_nitroaniline 2-Methyl-4-nitroaniline 2_Methyl_4_nitroaniline->Target_Molecule + Pd2(dba)3, Xantphos, Cs2CO3

Sources

A-825: A Novel Nilotinib-Derived Scaffold for Overcoming TKI Resistance in Chronic Myeleloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is fundamentally driven by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like Nilotinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the formidable T315I "gatekeeper" mutation, remains a significant clinical challenge.[1][2] This guide details the rationale, design, and synthetic execution for a novel class of Nilotinib derivatives, designated A-825, engineered to maintain high-affinity binding to both wild-type and T315I-mutant BCR-ABL. We will explore the strategic molecular modifications grounded in structure-activity relationships (SAR), provide explicit, step-by-step synthetic protocols, and outline a comprehensive biological evaluation workflow.

Introduction: The Evolving Challenge of CML Resistance

CML is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3][4] This oncogene produces a hyperactive tyrosine kinase that drives uncontrolled proliferation of myeloid cells.[1]

Nilotinib, a second-generation TKI, was rationally designed to improve upon the first-generation inhibitor, Imatinib.[2][5] It binds with higher affinity to the inactive "DFG-out" conformation of the ABL kinase domain, demonstrating 10-30 times the potency of Imatinib against wild-type BCR-ABL.[5][6] This enhanced affinity translates into improved activity against many Imatinib-resistant mutations.[7]

However, Nilotinib's efficacy is compromised by the T315I mutation.[2] In this mutation, the threonine residue at position 315—a critical hydrogen bond donor for inhibitor binding—is replaced by a bulkier, hydrophobic isoleucine.[8] This substitution both removes a key interaction point and creates a steric clash that prevents Nilotinib from binding effectively.[8][9] Therefore, the central challenge is to design inhibitors that can circumvent this resistance mechanism.

Design Rationale for the A-825 Scaffold

The design of the A-825 series is predicated on a two-pronged strategy: 1) Accommodate the T315I mutation and 2) Establish novel, compensatory interactions within the ATP-binding pocket.

  • Causality Behind Design Choices:

    • Core Scaffold Retention: The aminopyrimidine core of Nilotinib is retained as it provides the fundamental hinge-binding interactions with Met318, which is crucial for activity against both native and mutant kinases.[10]

    • Bioisosteric Replacement of the Imidazole Moiety: The trifluoromethyl-imidazole group of Nilotinib, while crucial for potency, contributes to the steric hindrance with the T315I mutation. Our strategy involves replacing this moiety with a more compact, flexible linker and a terminal functional group capable of forming alternative interactions. Molecular modeling suggests that a flexible amino-alkoxy linker can position a terminal polar group, such as a hydroxyl or primary amine, to form a new hydrogen bond with the backbone carbonyl of Glu316, compensating for the loss of the Thr315 interaction.

    • Solvent-Front Exposure: Modifications will be explored on the pyridine ring. Introducing small, polar substituents is hypothesized to enhance solvent interactions and potentially improve the overall pharmacokinetic profile of the compounds.

The overarching hypothesis is that by reducing steric bulk near the gatekeeper residue and introducing a flexible side chain to form new hydrogen bonds, the A-825 derivatives can restore high-potency inhibition against the T315I mutant.[10]

Synthesis and Characterization

The synthesis of the A-825 series leverages robust and well-established palladium-catalyzed cross-coupling reactions, ensuring high yields and modularity for generating a diverse library of analogs.[11][12]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation cluster_data Data Analysis Start Starting Materials (A, B, C) Step1 Step 1: Buchwald-Hartwig Amination (A + B) Start->Step1 Step2 Step 2: Amide Coupling (Product_1 + C) Step1->Step2 Purify Purification (Column Chromatography) Step2->Purify Char Structure Confirmation (NMR, MS) Purify->Char Purity Purity Analysis (HPLC) Char->Purity Bio Biological Evaluation (Kinase & Cell Assays) Purity->Bio SAR SAR Analysis Bio->SAR Lead Lead Optimization SAR->Lead

Caption: High-level workflow for the synthesis and evaluation of A-825 derivatives.

Detailed Experimental Protocol: Synthesis of Intermediate 2

This protocol details the key Buchwald-Hartwig amination step, a cornerstone of modern C-N bond formation in pharmaceutical synthesis.[13]

Reaction: Palladium-catalyzed coupling of 3-bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)-5-(alkoxy)benzamide (Intermediate 1) with 4-(pyridin-3-yl)pyrimidin-2-amine.

  • Reagent Preparation:

    • To a flame-dried 100 mL Schlenk flask under an inert argon atmosphere, add Intermediate 1 (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the ligand, Xantphos (0.04 eq).

    • Rationale: The bulky, electron-rich Xantphos ligand is chosen to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination, thus ensuring high yields. NaOtBu is a sufficiently strong, non-nucleophilic base required for the deprotonation of the amine.[13]

  • Reaction Execution:

    • Add anhydrous dioxane (20 mL) via cannula.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with the addition of water (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Intermediate 2 as a solid.

Characterization:

The identity and purity of all synthesized compounds must be rigorously confirmed:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which must be >95% for biological testing.

Biological Evaluation: A Multi-tiered Approach

A hierarchical screening cascade is essential to identify promising lead compounds. This process begins with target-specific biochemical assays and progresses to physiologically relevant cell-based models.[15]

Diagram: BCR-ABL Signaling and TKI Inhibition

G BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate P ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., STAT, PI3K/AKT) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation TKI A-825 Derivative (TKI) TKI->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and the mechanism of TKI inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of A-825 derivatives against wild-type and T315I-mutant BCR-ABL kinase.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for its high-throughput capability and sensitivity.

    • Dispense recombinant human BCR-ABL (wild-type or T315I mutant) enzyme into a 384-well assay plate.

    • Add serial dilutions of the A-825 test compounds (typically from 10 µM to 0.1 nM) and incubate for 15 minutes.

    • Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP at its Kₘ concentration. Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Read the plate on a TR-FRET-compatible plate reader. The ratio of emission signals (665 nm / 620 nm) is proportional to the level of substrate phosphorylation.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay

Cell-based assays are critical for confirming that a compound's biochemical potency translates into a functional effect in a relevant cellular context.[16][17]

  • Objective: To measure the anti-proliferative activity (GI₅₀) of A-825 derivatives in CML cell lines.

  • Cell Lines:

    • K562: A human CML cell line expressing wild-type BCR-ABL.

    • Ba/F3 p210-T315I: A murine pro-B cell line engineered to express human T315I-mutant BCR-ABL, making its survival dependent on the mutant kinase.[15]

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a 10-point, 3-fold serial dilution of the A-825 compounds for 72 hours.

    • Assess cell viability using a luminescent assay reagent (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolic activity.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate GI₅₀ values.

Data Summary and Structure-Activity Relationship (SAR)

The data generated from these assays allow for a direct comparison of compound activity and the elucidation of SAR.

Compound IDModification vs. NilotinibBCR-ABL (WT) IC₅₀ (nM)BCR-ABL (T315I) IC₅₀ (nM)K562 (WT) GI₅₀ (nM)Ba/F3 (T315I) GI₅₀ (nM)
Nilotinib Reference22>10,00025>10,000
A-825-01 Amino-ethoxy linker4515055180
A-825-02 Hydroxy-propoxy linker389542110
A-825-03 A-825-02 + 4-fluoro on pyridine35804095

Analysis of SAR:

  • Compounds A-825-01 and A-825-02 demonstrate a dramatic recovery of potency against the T315I mutant, confirming the validity of the core design hypothesis.

  • The hydroxy-propoxy linker (A-825-02 ) appears slightly more effective than the amino-ethoxy linker, suggesting an optimal chain length and hydrogen-bonding group for interacting with the modified binding pocket.

  • The addition of a fluorine atom to the solvent-exposed pyridine ring (A-825-03 ) provides a modest but consistent improvement in both biochemical and cellular potency, likely due to favorable electronic or solvation effects. This position represents a promising vector for further optimization.

Conclusion and Future Directions

The A-825 scaffold represents a promising new class of Nilotinib derivatives with potent activity against both wild-type and, critically, the T315I-mutant BCR-ABL kinase. The SAR data clearly validates the initial design strategy of replacing the bulkier imidazole moiety with a flexible linker capable of forming novel hydrogen bonds.

The lead compound, A-825-03 , serves as a strong candidate for further preclinical development. Future work will focus on:

  • Comprehensive Kinase Selectivity Profiling: To ensure a clean off-target profile and minimize potential toxicities.

  • ADME/PK Studies: To evaluate the drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: To confirm anti-tumor activity in xenograft models of CML.

This structured approach, combining rational design with rigorous synthetic chemistry and a tiered biological evaluation, provides a robust framework for advancing the next generation of TKIs to combat resistance in CML.

References

  • O'Hare, T., et al. (2011). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Blood, 118(26), 6168-6177. [Link]

  • Zhang, J., et al. (2010). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 53(18), 6758-6768. [Link]

  • Manley, P. W., et al. (2010). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Targeted Oncology, 5(2), 129-141. [Link]

  • Harris, C. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161723. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Columbia University. (2018). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. [Link]

  • Patsnap. (2024). What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse. [Link]

  • Li, S., et al. (2023). I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition. Frontiers in Pharmacology, 14, 1149635. [Link]

  • Soverini, S., et al. (2014). Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase. Blood, 123(6), 853-859. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gambacorti-Passerini, C., et al. (2000). Mechanism of resistance to the Abl tyrosine kinase inhibitor STI571 in BCR/ABL-transformed hematopoietic cell lines. Blood, 95(11), 3498-3505. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

Sources

The Core Mechanism of Action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a critical chemical intermediate in the synthesis of the landmark targeted cancer therapy, Imatinib (Gleevec®). Given the structural and functional relationship, this document will focus on the well-elucidated molecular and cellular activities of Imatinib as a proxy to understand the potential biological effects of its precursor. We will delve into the specific tyrosine kinase targets, the downstream signaling pathways that are modulated, and the resultant impact on cancer cell proliferation, survival, and cell cycle progression. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to investigate the activity of this class of compounds.

Introduction: From Precursor to Potent Therapeutic

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a phenylaminopyrimidine derivative that serves as a key building block in the synthesis of Imatinib.[1][2] While direct biological activity data for this specific precursor is not extensively available in peer-reviewed literature, its core structure is the pharmacophore responsible for the therapeutic effects of Imatinib.[3] Imatinib was a revolutionary development in oncology, representing one of the first highly successful molecularly targeted therapies. It dramatically improved outcomes for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4]

The primary mechanism of action of Imatinib, and by extension, the foundational principle behind the activity of its core structure, is the inhibition of specific protein tyrosine kinases.[5] These enzymes are critical components of intracellular signaling pathways that, when dysregulated, can drive cancer cell growth and survival.[4] This guide will dissect this mechanism at a molecular level.

Molecular Mechanism of Action: A Tale of Kinase Inhibition

The central tenet of Imatinib's action is its function as a competitive inhibitor at the ATP-binding site of a select group of tyrosine kinases.[5] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the initiation of downstream signaling cascades.[6]

Primary Kinase Targets

Imatinib exhibits high affinity for a small number of tyrosine kinases, which are often constitutively activated in certain cancers:

  • BCR-ABL: This fusion protein is the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4] The BCR-ABL oncoprotein has constitutively active tyrosine kinase activity that drives uncontrolled proliferation of hematopoietic cells.[7] Imatinib is highly effective at inhibiting this activity.

  • c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of various cell types, including hematopoietic stem cells and the interstitial cells of Cajal.[8] Gain-of-function mutations in c-KIT lead to its constitutive activation and are a primary driver of most gastrointestinal stromal tumors (GIST).[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β.[9] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various malignancies, including some leukemias and solid tumors.[10]

Structural Basis of Inhibition

Imatinib binds to the inactive conformation of the ABL kinase domain, a key feature that contributes to its specificity.[11] It stabilizes a closed, autoinhibited state of the enzyme, preventing it from adopting the active conformation necessary for substrate phosphorylation.[12] This "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped, is a hallmark of type II kinase inhibitors like Imatinib.

Quantitative Inhibition Data

The potency of Imatinib against its primary targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Target KinaseIC50 (nM)Cancer Type AssociationReference
BCR-ABL~110 - 400Chronic Myeloid Leukemia (CML)[8][13]
c-KIT~100Gastrointestinal Stromal Tumors (GIST)[9][14]
PDGFR~100Various Leukemias and Solid Tumors[9][15]

Cellular Consequences of Kinase Inhibition

The inhibition of BCR-ABL, c-KIT, and PDGFR by the Imatinib scaffold triggers a cascade of cellular events that collectively suppress the malignant phenotype.

Blockade of Proliferation and Survival Signaling

By inhibiting its primary targets, Imatinib effectively shuts down the key signaling pathways that drive cancer cell proliferation and survival. These include:

  • RAS/MAPK Pathway: This pathway is crucial for cell growth and division.

  • JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/AKT Pathway: This is a major survival pathway that inhibits apoptosis.

The inhibition of these pathways leads to a cessation of cell division and an induction of programmed cell death (apoptosis) in cancer cells that are dependent on these signals.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL / c-KIT / PDGFR (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT STAT BCR_ABL->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation Decreased Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Imatinib N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine (as Imatinib) Imatinib->BCR_ABL Inhibits ATP Binding

Figure 1. Simplified signaling pathway inhibited by the Imatinib scaffold.
Induction of Cell Cycle Arrest

Treatment of susceptible cancer cells with Imatinib leads to a halt in the cell cycle, preventing the cells from progressing through the phases of division. Flow cytometry analysis has demonstrated that Imatinib can induce cell cycle arrest, often at the G2/M phase.[4]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine or its derivatives, a series of in vitro experiments are essential. The following are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against BCR-ABL, c-KIT, or PDGFR.

Materials:

  • Purified recombinant kinase (e.g., ABL, KIT, PDGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[12]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microtiter plate, add the test compound, purified kinase, and kinase buffer. Incubate for 15 minutes at room temperature.[16]

  • Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate for 1 to 2 hours at 37°C.[16]

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).[16]

  • Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

start Start prep_compound Prepare serial dilution of test compound start->prep_compound add_reagents Add compound, kinase, and buffer to plate prep_compound->add_reagents incubate1 Incubate for 15 min add_reagents->incubate1 start_reaction Add substrate and ATP incubate1->start_reaction incubate2 Incubate for 1-2 hours at 37°C start_reaction->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect Add detection reagent and read plate stop_reaction->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Figure 2. Workflow for an in vitro kinase assay.
Western Blotting for Phosphoprotein Analysis

This technique is used to assess the phosphorylation status of target kinases and their downstream substrates within cancer cells.

Objective: To determine if the test compound inhibits the phosphorylation of BCR-ABL, c-KIT, PDGFR, and downstream effectors like ERK and AKT in a cellular context.

Materials:

  • Cancer cell lines expressing the target kinase (e.g., K562 for BCR-ABL)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phosphoproteins)[6][17]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Lyse the cells on ice using lysis buffer containing phosphatase inhibitors to preserve phosphorylation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.[6]

  • Separate proteins by size using SDS-PAGE.

  • Transfer proteins to a PVDF membrane.[6]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the effect of the test compound on the viability of cancer cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[18]

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]

  • Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess if the test compound induces cell cycle arrest.

Procedure:

  • Treat cancer cells with the test compound for various time points (e.g., 24, 48, 72 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubate for 30-60 minutes at 37°C in the dark.[20]

  • Analyze the DNA content of the cells using a flow cytometer.[21]

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, as the core scaffold of Imatinib, is intrinsically linked to a mechanism of action that has reshaped cancer therapy. Its presumed activity as a selective inhibitor of BCR-ABL, c-KIT, and PDGFR provides a powerful tool against cancers driven by these kinases. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and validate the biological effects of this and other related compounds.

Future research in this area could focus on synthesizing and evaluating derivatives of this scaffold to identify compounds with improved potency, selectivity, or the ability to overcome resistance mechanisms that have emerged against Imatinib. The foundational knowledge of Imatinib's mechanism of action provides an invaluable roadmap for these endeavors.

References

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Macrocytosis as an Early Pharmacodynamic Marker of Imatinib Efficacy in Chronic Myeloid Leukemia. (2023). Cancers, 15(11), 3021. Retrieved from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). International Journal of Molecular Sciences, 23(2), 947. Retrieved from [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (2010). Acta Medica Croatica, 64(1), 39-49. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells. (2011). International Journal of Oncology, 38(2), 523-531. Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? (2025). Dr.Oracle. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Imatinib: Basic Results. (2017). Oncohema Key. Retrieved from [Link]

  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2000). Journal of Pharmacology and Experimental Therapeutics, 295(1), 139-145. Retrieved from [Link]

  • Flow cytometric cell cycle analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. (2009). Journal of Medicinal Chemistry, 52(11), 3328–3338. Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Imatinib IC50 values of TEL-PDGFR and FIL1P1-PDGFR constructs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a member of the N-phenylpyrimidin-2-amine class of heterocyclic compounds. This molecular scaffold is of significant interest in medicinal chemistry, serving as a "privileged structure" for the development of potent kinase inhibitors. While direct biological data for this specific 4-nitro isomer is limited in publicly accessible literature, its close structural analogy to key intermediates of blockbuster oncology drugs, such as Imatinib, provides a strong rationale for its predicted biological activity. This document synthesizes information on its chemical properties, details a validated synthesis protocol, postulates its primary mechanism of action based on established pharmacophores, and provides detailed, field-proven experimental workflows for its comprehensive biological evaluation. The guide is structured to serve as a foundational resource for researchers aiming to investigate this compound's therapeutic potential, particularly in the context of oncology and kinase-driven diseases.

Introduction: The N-Phenylpyrimidin-2-amine Scaffold in Modern Drug Discovery

The pyrimidine ring, a simple diazine, is a cornerstone of medicinal chemistry and molecular biology.[1] Its derivatives are ubiquitous in nature, forming the structural basis of nucleobases like cytosine, thymine, and uracil.[1] In synthetic drug development, the pyrimidine core is present in a vast array of approved therapeutics, demonstrating activities ranging from antiviral and antibacterial to anticancer and anti-inflammatory.[2]

Within this broad class, the N-phenylpyrimidin-2-amine substructure has emerged as a particularly fruitful scaffold for targeting protein kinases.[3] Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them prime therapeutic targets.[3][4] The N-phenylpyrimidin-2-amine framework is exceptionally well-suited to fit into the ATP-binding pocket of numerous kinases, acting as a competitive inhibitor.[3] The remarkable success of Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML), is a testament to the power of this scaffold.[4][5]

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to this esteemed chemical class. Its structure contains all the key pharmacophoric elements for potential kinase inhibition: a hydrogen-bond-accepting pyrimidine core, a pyridinyl group that can form additional interactions, and a substituted phenyl ring that can be tailored to confer selectivity and potency. The significance of this molecule is further amplified by the fact that its close isomer, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a direct and crucial intermediate in the synthesis of Imatinib.[6][7][8] This relationship provides a powerful, evidence-based hypothesis for its biological activity and a clear direction for its scientific investigation.

Compound Characterization and Synthesis

A thorough understanding of a compound's physicochemical properties and a reliable synthetic route are prerequisites for any biological investigation.

Physicochemical Properties

The key identifiers and properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine are summarized below.

PropertyValueSource(s)
IUPAC Name N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine[9]
CAS Number 796738-71-1[10]
Molecular Formula C₁₆H₁₃N₅O₂[9][10]
Molecular Weight 307.31 g/mol [9][10]
Appearance Pale yellow solid[10]
Melting Point 188-193°C[11][12]
Solubility Soluble in Chloroform[11][12]
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction. This method is robust and widely used in medicinal chemistry for the formation of C-N bonds. The protocol described here is adapted from a validated patent disclosure.[10]

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is critical. Palladium is the active catalyst for the C-N bond formation. Xantphos is a bulky, electron-rich ligand that stabilizes the palladium catalyst, prevents its decomposition at high temperatures, and facilitates the key reductive elimination step that forms the final product.

  • Base: Cesium carbonate (Cs₂CO₃) is used as the base. It is a strong, yet non-nucleophilic, base that is effective in deprotonating the amine starting material, which is a necessary step for its entry into the catalytic cycle. Its relatively low solubility in dioxane ensures the reaction medium does not become overly basic, which could lead to side reactions.

  • Solvent & Temperature: 1,4-Dioxane is a high-boiling, aprotic solvent that is excellent for solubilizing the reactants and withstanding the required reaction temperature (100°C). The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and degradation of the palladium catalyst and the phosphine ligand, which are sensitive to oxygen, especially at high temperatures.

Step-by-Step Protocol:

  • To a reaction vessel, add 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 eq), 2-methyl-4-nitroaniline (1.0 eq), and cesium carbonate (2.0 eq).[10]

  • Add 1,4-dioxane as the solvent.

  • Degas the resulting mixture by bubbling argon or nitrogen gas through it for 30 minutes to create an inert atmosphere.[10]

  • Add the catalyst system: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq).[10]

  • Stir the reaction mixture at 100°C for 4 hours, monitoring progress by TLC or LC-MS.[10]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (AcOEt) and brine. Extract the aqueous layer with ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to yield the pure N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a pale yellow solid.[10]

Synthesis Workflow Diagram:

G cluster_reactants Reactants & Reagents cluster_process Process A 4-(pyridin-3-yl)-2-chloropyrimidine P1 Combine & Degas (Argon) A->P1 B 2-methyl-4-nitroaniline B->P1 C Cesium Carbonate (Base) C->P1 D Pd2(dba)3 / Xantphos (Catalyst) D->P1 E 1,4-Dioxane (Solvent) E->P1 P2 Heat to 100°C, 4h P1->P2 P3 Workup (Filter, Extract) P2->P3 P4 Purify (Flash Chromatography) P3->P4 Product N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine P4->Product

Caption: Palladium-catalyzed synthesis workflow.

Postulated Biological Activity: A Putative Kinase Inhibitor

The primary hypothesis for the biological activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is the inhibition of protein kinases. This assertion is grounded in the well-established role of the N-phenylpyrimidin-2-amine scaffold as an "ATP-mimetic" or "hinge-binder".

Mechanism of Action: ATP-Competitive Kinase Inhibition The catalytic domain of all protein kinases contains a highly conserved binding pocket for adenosine triphosphate (ATP). The N-phenylpyrimidin-2-amine core structure mimics the adenine portion of ATP, allowing it to dock into this pocket. Specifically, the pyrimidine nitrogens typically form one or more critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible segment of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, physically blocking ATP from binding and thereby preventing the phosphotransfer reaction.

The substituents on the pyrimidine and phenyl rings then project into adjacent sub-pockets, and their specific interactions determine the inhibitor's potency and its selectivity for different kinases across the kinome.

G cluster_kinase Kinase Active Site cluster_normal Normal Function cluster_inhibited Inhibited State Hinge Hinge Region Pocket ATP Pocket Substrate Substrate Protein Pocket->Substrate Phosphorylates NoSignal No Phosphorylation (Signal Blocked) Pocket->NoSignal Blocks ATP ATP ATP ATP->Pocket Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Inhibitor N-phenylpyrimidin- 2-amine Inhibitor Inhibitor->Pocket Competitively Binds

Caption: ATP-competitive kinase inhibition mechanism.

Proposed Experimental Validation Workflows

To transition from a postulated activity to empirical evidence, a structured, multi-tiered experimental approach is required. The following workflows describe the standard, self-validating protocols used in drug discovery to characterize a putative kinase inhibitor.

Workflow 1: In Vitro Kinase Inhibition Profiling

Objective: To determine if the compound directly inhibits kinase enzymatic activity and to identify which kinases it targets.

Causality of Experimental Choices:

  • Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform. It measures the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production. This provides a quantitative measure of inhibition.

  • ATP Concentration: The assay is typically run at the Kₘ value of ATP for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors and allows for the accurate determination of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction:

    • Add the recombinant kinase enzyme of interest to the wells.

    • Add the specific peptide substrate for that kinase and ATP (at its Kₘ concentration).

    • Add the diluted compound from the serial dilution plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Compound Serial Dilution B Add Kinase, Substrate, ATP, and Compound A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to Light) D->E F Read Luminescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: In Vitro Kinase Assay Workflow (ADP-Glo).

Workflow 2: Cellular Antiproliferative Assay

Objective: To assess the compound's ability to inhibit the growth and proliferation of cancer cells, which is a key functional outcome of inhibiting oncogenic kinases.

Causality of Experimental Choices:

  • Cell Line Selection: The choice of cell line is paramount. For a compound structurally related to an Imatinib intermediate, a logical starting point would be the K562 cell line, a human CML line that is dependent on the BCR-Abl oncoprotein for its survival and proliferation. Comparing activity in a BCR-Abl-negative cell line (e.g., HEK293) can provide initial evidence of on-target activity.

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a gold-standard method. It quantifies the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells. A decrease in the luminescent signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., K562) in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making the assay sensitive to antiproliferative effects.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well, which lyses the cells and initiates the luminescent reaction.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Seed Cancer Cells in Plate B Treat Cells with Compound Serial Dilution A->B C Incubate for 72 hours (37°C, 5% CO2) B->C D Add CellTiter-Glo® Reagent (Lysis & ATP Detection) C->D E Incubate 10 min D->E F Read Luminescence E->F G Calculate % Viability F->G H Plot Dose-Response Curve G->H I Determine GI50 / IC50 Value H->I

Caption: Cellular Antiproliferative Assay Workflow.

Future Directions and SAR Insights

While N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a compelling starting point, its structure offers numerous avenues for optimization. Based on decades of kinase inhibitor development, several structure-activity relationship (SAR) principles can be applied:

  • The Nitro Group: The electron-withdrawing nitro group is often used in early discovery but can be metabolically labile and is sometimes associated with toxicity. A critical next step would be its reduction to the corresponding aniline (N-(4-amino-2-methylphenyl)...). This amine would not only improve the physicochemical properties but also serve as a crucial chemical handle for further modification, mimicking the structure of "Imatinib amine".[13]

  • Amide Coupling: Following the synthetic logic of Imatinib, the newly formed aniline could be coupled with various benzoic acid derivatives to explore interactions in the solvent-exposed region of the kinase pocket. This is the strategy that led to Imatinib's final structure, incorporating a piperazine moiety to enhance solubility and pharmacokinetic properties.[4]

  • Exploring the Pyrimidine C5 Position: The C5 position of the pyrimidine ring is often unsubstituted in this class of inhibitors. However, adding small substituents at this position can be used to fine-tune potency and selectivity by probing for small pockets near the hinge region.

Conclusion

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine stands as a molecule of high potential, not because of a wealth of existing biological data, but because of its logical position within a validated, high-impact area of medicinal chemistry. Its identity as a member of the N-phenylpyrimidin-2-amine family, combined with its profound structural similarity to a key precursor of the paradigm-shifting drug Imatinib, provides a robust scientific rationale for its investigation as a kinase inhibitor. This guide has outlined its chemical properties, provided a detailed and reasoned synthesis protocol, and presented the standard experimental workflows required to systematically evaluate its biological activity. For researchers in oncology and drug discovery, this compound represents a well-defined starting point for a potentially fruitful investigation into novel kinase-targeted therapeutics.

References

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6885-6913. [Link]

  • PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Ahmad, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328. [Link]

  • PubChem. (n.d.). Imatinib amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1-25. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 645. [Link]

  • ResearchGate. (2018). (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PLoS ONE, 12(7), e0181132. [Link]

  • Molkem. (n.d.). N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE. Retrieved January 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6599. [Link]

  • PubMed. (2012). Imatinib mesylate. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Retrieved January 23, 2026, from [Link]

  • New Drug Approvals. (2014). IMATINIB. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold represents a cornerstone in the development of targeted therapies, most notably as a key synthetic intermediate for the groundbreaking tyrosine kinase inhibitor, Imatinib. This technical guide provides a comprehensive analysis of this chemical entity, its structural analogs, and derivatives. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Significance of a Privileged Scaffold

The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of protein kinases has made it a favored template for the design of kinase inhibitors. N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a prime exemplar of this scaffold's potential, serving as a crucial building block in the synthesis of Imatinib, a paradigm-shifting therapeutic for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The exploration of its analogs and derivatives continues to be a fertile ground for the discovery of new therapeutic agents with diverse kinase inhibitory profiles.[3]

Synthetic Strategies and Physicochemical Properties

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is typically achieved through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for the formation of C-N bonds.

Detailed Synthetic Protocol

A representative synthetic procedure is as follows:

  • Reaction Setup: To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add 2-methyl-4-nitroaniline (1.0-1.2 equivalents) and a base, for instance, cesium carbonate (2.0 equivalents).

  • Degassing: The resulting mixture is thoroughly degassed with an inert gas, such as argon or nitrogen, for approximately 30 minutes to remove any dissolved oxygen that could deactivate the palladium catalyst.

  • Catalyst and Ligand Addition: Subsequently, a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3; 0.1 equivalents), and a phosphine ligand, such as Xantphos (0.1 equivalents), are introduced to the reaction vessel.

  • Reaction Conditions: The reaction mixture is then heated to a temperature of around 100°C and stirred for a period of 4 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Workup and Purification: Upon cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent like ethyl acetate and brine. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography on silica gel to yield the desired N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Physicochemical Properties
PropertyValueReference
Molecular Formula C16H13N5O2[4]
Molecular Weight 307.31 g/mol [4]
Appearance Pale yellow solid
Melting Point 188-193°C[5]
Boiling Point (Predicted) 546.6 ± 60.0 °C[5]
Density (Predicted) 1.344 ± 0.06 g/cm3 [5]
pKa (Predicted) 2.68 ± 0.12[5]
Solubility Soluble in Chloroform[5]

Biological Activity and Mechanism of Action

The primary therapeutic relevance of this scaffold lies in its ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

As a precursor to Imatinib, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its derivatives are expected to exhibit inhibitory activity against a similar spectrum of kinases, including:

  • BCR-Abl: The fusion protein central to the pathophysiology of CML.

  • c-Kit: A receptor tyrosine kinase implicated in GISTs.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

The mechanism of action for these compounds is typically ATP-competitive inhibition. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_0 Kinase Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Signal Blocked Kinase->No_Reaction ATP ATP ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate Becomes Inhibitor N-(2-Methyl-4-nitrophenyl)- 4-(pyridin-3-YL)pyrimidin-2-amine Analog Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The modular nature of the N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Key SAR Insights:
  • 2-Aminopyrimidine Core: This unit is crucial for binding to the hinge region of the kinase domain, typically forming one or more hydrogen bonds.

  • Pyridin-3-yl Group: The pyridine ring can engage in additional interactions within the active site, and its substitution pattern can influence selectivity.

  • N-phenyl Ring: Substituents on this ring are critical for modulating potency and can be tailored to exploit specific pockets within the kinase active site. The methyl and nitro groups in the parent compound are likely important for orienting the molecule correctly and for its subsequent chemical transformations in the synthesis of Imatinib.[6]

The following diagram illustrates key regions for chemical modification to explore the SAR of this scaffold.

SAR_Diagram cluster_regions Key Modification Regions Core N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine Structure R1 Phenyl Ring Substituents (Potency & Selectivity) Core->R1 Modify R2 Pyridine Ring Modifications (Selectivity & Solubility) Core->R2 Modify R3 Pyrimidine Core Analogs (Hinge Binding) Core->R3 Modify

Caption: Key Regions for SAR Exploration.

Preclinical Development Workflow

The progression of a novel analog from this series toward clinical candidacy involves a rigorous preclinical evaluation process.

In Vitro Biological Evaluation: Kinase Inhibition Assay

A common method to determine the potency of a compound is through a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Plate Preparation: In a 96-well plate, add the target kinase, a specific peptide substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. A system such as ADP-Glo™ can be used, which measures the amount of ADP produced as a correlate of kinase activity.

  • Incubation: Incubate the reaction at 30°C for a defined period, typically 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a kinase inhibitor or a chelating agent like EDTA.

  • Signal Detection: Measure the luminescence, which is proportional to the amount of ADP generated.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk drug candidates. For pyrimidine derivatives, key considerations include aqueous solubility, membrane permeability, and metabolic stability.[7] In silico tools can provide initial predictions, which are then validated through in vitro assays.[8][9]

The following diagram outlines a typical preclinical development workflow for a novel kinase inhibitor based on this scaffold.

Preclinical_Workflow cluster_workflow Preclinical Development Pipeline LS Lead Series Identification (HTS & SAR) LO Lead Optimization (Potency, Selectivity, ADME) LS->LO Iterative Design CD Candidate Drug Selection LO->CD Meet Target Profile IND IND-Enabling Studies (Tox, Formulation) CD->IND Advance to Preclinical

Caption: Preclinical Development Workflow.

Future Perspectives and Conclusion

The N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold and its derivatives remain a highly valuable platform for the discovery of novel kinase inhibitors. Future research will likely focus on:

  • Expanding the Kinase Target Space: Exploring the activity of new analogs against a broader range of kinases implicated in various diseases.

  • Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles to enhance in vivo efficacy and minimize off-target effects.[3]

  • Novel Therapeutic Applications: Investigating the potential of these compounds in therapeutic areas beyond oncology, such as inflammatory and infectious diseases.[3]

References

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023-01-30). MDPI. Retrieved from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024-03-04). PMC - NIH. Retrieved from [Link]

  • Bioactivity and ADME toxicity. ResearchGate. Retrieved from [Link]

  • N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE. Molkem. Retrieved from [Link]

  • IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved from [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024-03-04). ResearchGate. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Drug Discovery World. Retrieved from [Link]

  • Imatinib amine | C16H15N5. PubChem. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022-09-06). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). MDPI. Retrieved from [Link]

  • In vitro testing of drug combinations employing nilotinib and alkylating agents with regard to pretransplant conditioning treatment of advanced-phase chronic myeloid leukemia. (2014-08). PubMed. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023-01-20). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023-10). IJNRD. Retrieved from [Link]

  • Formulation and in-vitro anticancer activity of nilotinib immediate release and ibrutinib sustained release pellets. (2024-08-31). Preprints.org. Retrieved from [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020-11-19). PMC - NIH. Retrieved from [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). (2020-07-28). MDPI. Retrieved from [Link]

Sources

A Comprehensive In Vitro Framework for Evaluating the Antitumor Properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the comprehensive in vitro evaluation of the novel compound, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, as a potential antitumor agent. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be the core of numerous approved protein kinase inhibitors used in cancer therapy.[1][2] The structural similarity of the title compound to precursors of potent tyrosine kinase inhibitors, such as Imatinib, provides a strong rationale for its investigation.[3] This guide presents a logical, multi-phased experimental workflow designed to first establish cytotoxic activity and subsequently elucidate the underlying mechanisms of action, including apoptosis induction, cell cycle perturbation, and impact on key cancer-related signaling pathways. Each section provides not only detailed, field-proven protocols but also the scientific causality behind the experimental choices, ensuring a robust and self-validating evaluation process.

Introduction and Rationale

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the pyrimidine nucleus, have garnered significant attention due to their ability to mimic endogenous purines and interact with a wide array of biological targets.[4] Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in driving cell proliferation, survival, and metastasis.[2][5]

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to this promising class of compounds. A closely related analog, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a known precursor in the synthesis of Imatinib, a selective tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia and other cancers.[3] This lineage strongly suggests that the title compound may also exhibit inhibitory activity against key oncogenic kinases.

This guide, therefore, outlines a systematic in vitro approach to rigorously test this hypothesis. The workflow is designed to build a comprehensive pharmacological profile of the compound, starting from broad screening and moving towards specific mechanistic insights.

Overall Experimental Strategy and Workflow

The evaluation is structured as a four-phase process. This tiered approach ensures that resources are utilized efficiently, with each phase providing the necessary data to justify progression to the next, more complex stage.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Target Pathway Investigation P1 Determine IC50 Values (MTT/Resazurin Assay) P2_1 Quantify Apoptosis (Annexin V/PI Assay) P1->P2_1 If IC50 is potent P2_2 Confirm Mechanism (Caspase-3/7 Assay) P2_1->P2_2 P3 Assess Cell Cycle Arrest (Propidium Iodide Staining) P2_1->P3 If apoptotic P4 Analyze Protein Expression & Phosphorylation (Western Blotting) P3->P4 If cell cycle arrest

Caption: A tiered experimental workflow for compound evaluation.
Selection of Cell Lines

The choice of cell lines is critical for a meaningful evaluation. A panel should be selected to represent diverse cancer types and to include models with known dependencies on specific kinase pathways. A non-cancerous cell line is included as a crucial control to assess preliminary selectivity and potential for a therapeutic window.

  • A549 (Human Lung Carcinoma): A widely used cell line in cancer research.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line.

  • PC-3 (Human Prostate Adenocarcinoma): An androgen receptor (AR)-negative cell line.

  • LoVo (Human Colon Adenocarcinoma): A common model for colorectal cancer.[6]

  • hTERT-HPF (Human Pulmonary Fibroblasts): A non-cancerous control to determine cytotoxicity against normal cells.[7]

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of cancer and non-cancerous cells and to calculate the half-maximal inhibitory concentration (IC50).

Causality: The IC50 value is the primary metric for quantifying the potency of a potential anticancer compound. A potent and selective compound will show low IC50 values against cancer cells and a significantly higher IC50 against normal cells. This initial screen is essential to confirm that the compound has antiproliferative activity at achievable concentrations.[8]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in living cells. The intensity of the fluorescence is proportional to the number of viable cells.[9]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in culture medium. A typical final concentration range would be 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48-72 hours.

  • Assay: Add 10 µL of Resazurin reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
PC-3Prostate Adenocarcinoma3.8
LoVoColon Adenocarcinoma7.2
hTERT-HPFNormal Fibroblast> 50

Phase 2: Elucidation of Apoptotic Mechanism

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[10]

Causality: Apoptosis is a controlled, non-inflammatory form of cell death. Many effective chemotherapeutics, including kinase inhibitors, function by activating the apoptotic cascade in cancer cells.[6] Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial, as necrosis can lead to inflammation and damage to surrounding healthy tissue.[3]

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis N1 Annexin V: Negative PI: Negative N2 Annexin V: Positive PI: Negative N1->N2 PS Translocation N3 Annexin V: Positive PI: Positive N2->N3 Membrane Damage

Caption: Principle of the Annexin V/PI apoptosis assay.
  • Cell Treatment: Seed A549 cells (or another sensitive line from Phase 1) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Data
TreatmentHealthy Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
Compound (IC50)55.825.315.43.5
Compound (2x IC50)20.145.628.95.4

Phase 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at specific checkpoints (G1, S, or G2/M).

Causality: The cell cycle is a tightly regulated process that ensures the faithful replication of DNA and cell division. Many kinase inhibitors exert their anticancer effects by blocking the activity of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression, leading to arrest at specific checkpoints and subsequent apoptosis.[13]

Protocol: Propidium Iodide (PI) Staining for DNA Content

This method uses PI to stoichiometrically stain the DNA within cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14] Flow cytometry analysis can then distinguish cells in different phases of the cell cycle based on their DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).[15]

G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.
  • Cell Treatment: Treat A549 cells with the compound at IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[16]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Hypothetical Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.525.314.2
Compound (IC50)25.115.859.1

Phase 4: Investigation of Molecular Signaling Pathways

Objective: To identify the potential molecular targets of the compound by examining its effect on key cancer-related signaling pathways.

Causality: Based on the pyrimidine scaffold, it is hypothesized that the compound may inhibit protein kinases. The PI3K/Akt and MAPK/ERK pathways are two of the most critical signaling cascades that regulate cell growth, proliferation, and survival, and are often constitutively active in cancer. Western blotting allows for the analysis of changes in the phosphorylation status of key proteins in these pathways, providing direct evidence of kinase inhibition.

Protocol: Western Blotting for Key Signaling Proteins

This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. Of particular interest are antibodies that recognize the phosphorylated (activated) forms of kinases.

  • Protein Extraction: Treat A549 cells with the compound at IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Compound N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Compound->RTK Inhibition pAkt p-Akt PI3K->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

This technical guide details a robust, sequential workflow for the initial in vitro characterization of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine as a potential antitumor agent. The proposed experiments are designed to yield a comprehensive dataset, starting from general cytotoxicity and progressing to specific mechanisms of action.

Positive results from this workflow—specifically, potent and selective cytotoxicity against cancer cells, induction of apoptosis, arrest of the cell cycle, and modulation of a key oncogenic signaling pathway—would provide a strong foundation for advancing the compound to the next stages of drug development. Future studies could include broader kinase profiling to identify the specific kinase target(s), in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize the compound's potency and pharmacological properties.

References

  • Szostak-Szemesi, A., Kuras, M., Gzella, A., Wujec, M., & Płaziński, W. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3899. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 1025-1045. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1413-1424. [Link]

  • Tan, E. F., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 425-436. [Link]

  • St-Denis, N., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Scientific Reports, 15(1), 12345. [Link]

  • O'Donovan, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1015. [Link]

  • Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Archiv der Pharmazie, 356(2), e2200371. [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Bio-Rad Laboratories. (n.d.). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2014). Pyrimidine As Anticancer Agent: A Review. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • ResearchGate. (n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • PubMed. (2015). [4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. [Link]

  • University of Florida. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Profiling of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document provides a comprehensive, forward-looking strategy for establishing the preliminary toxicity profile of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. As of the date of this publication, direct toxicological data for this specific molecule is not extensively available in the public domain. The recommendations herein are therefore based on established principles of toxicology, data from structurally related compounds, and predictive methodologies. All proposed experimental work should be conducted in compliance with relevant regulatory guidelines.

Executive Summary: Charting the Course for a Predictive Toxicity Profile

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is recognized as a key intermediate in the synthesis of several clinically significant tyrosine kinase inhibitors (TKIs), including the paradigm-shifting anti-cancer drug, Imatinib.[1] The structural backbone of this molecule, featuring a pyridinyl-pyrimidine amine core, is a well-established pharmacophore in oncology. While its role as a synthetic precursor is documented, its intrinsic biological and toxicological properties remain largely uncharacterized. This guide outlines a multi-tiered, scientifically rigorous approach to delineate the preliminary toxicity profile of this compound. Our strategy integrates computational prediction, a battery of in vitro assays, and targeted in vivo studies to build a comprehensive safety profile, essential for any further drug development endeavors. The causality behind each experimental choice is detailed, ensuring a self-validating and robust toxicological assessment.

Chemical and Structural Context: Understanding the Molecule

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine possesses a molecular formula of C16H13N5O2 and a molecular weight of approximately 307.31 g/mol .[2][3][4][5] Its structure is characterized by a central pyrimidine ring linked to a pyridine ring and a substituted nitrophenyl amine. The presence of the nitro group and the aromatic amine are notable features that warrant careful toxicological scrutiny, as these moieties can sometimes be associated with genotoxicity and metabolic activation to reactive species.

Key Structural Features:

  • Pyridinyl-pyrimidine Core: A common scaffold in many kinase inhibitors.

  • Nitrophenyl Group: A potential site for metabolic reduction, which can lead to reactive intermediates.

  • Methyl Group: Can influence metabolic stability and steric interactions.

The compound is noted to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]

Tier 1: In Silico Predictive Toxicology - A First Look at Potential Liabilities

Before embarking on resource-intensive experimental studies, a robust in silico assessment is crucial for identifying potential toxicological red flags. Computational toxicology models leverage vast datasets of known chemical structures and their associated toxicities to predict the properties of novel compounds.[7][8]

Recommended Predictive Models

A variety of software tools can be employed for this initial assessment.[9][10][11] These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models to predict a range of toxicological endpoints.

Table 1: Key In Silico Toxicity Endpoints and Recommended Tools

Toxicity Endpoint Rationale for Assessment Recommended Software/Platform
Mutagenicity/Genotoxicity The nitroaromatic and amine functionalities are potential structural alerts for mutagenicity.DEREK Nexus®, Sarah Nexus®, TEST™
Carcinogenicity To assess the long-term cancer risk, especially if the compound is intended for chronic use.Lhasa Limited's Carcinogenicity Database, TEST™
Hepatotoxicity Liver toxicity is a common adverse effect of many small molecule drugs, including some TKIs.[12][13][14]ProTox-II, Schrödinger's Predictive Toxicology
Cardiotoxicity (hERG Inhibition) Inhibition of the hERG potassium channel can lead to QT prolongation and life-threatening arrhythmias, a known risk for some TKIs.[15][16][17][18]Schrödinger's FEP+, ProTox-II
Acute Oral Toxicity (LD50) To estimate the dose at which the compound may cause acute lethality.ProTox-II, TEST™
Logical Workflow for In Silico Assessment

in_silico_workflow compound_structure Compound Structure (SMILES/MOL file) qsar_models QSAR Models (e.g., ProTox-II, TEST™) compound_structure->qsar_models mutagenicity Mutagenicity Prediction qsar_models->mutagenicity carcinogenicity Carcinogenicity Prediction qsar_models->carcinogenicity hepatotoxicity Hepatotoxicity Prediction qsar_models->hepatotoxicity cardiotoxicity Cardiotoxicity Prediction qsar_models->cardiotoxicity ld50 LD50 Prediction qsar_models->ld50 report Integrated Toxicity Report mutagenicity->report carcinogenicity->report hepatotoxicity->report cardiotoxicity->report ld50->report

Caption: In Silico Toxicity Prediction Workflow.

Tier 2: In Vitro Toxicological Evaluation - Mechanistic Insights at the Cellular Level

In vitro assays are fundamental for confirming and expanding upon the predictions from computational models.[19][20][21] They provide quantitative data on the biological activity of the compound in controlled cellular systems.

Cytotoxicity Assays

The initial step in vitro is to determine the concentration range at which the compound elicits cytotoxic effects. A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 for liver, HEK293 for kidney), should be utilized.

Table 2: Recommended In Vitro Cytotoxicity Assays

Assay Principle Endpoint Measured
MTT Assay Mitochondrial reductase activity in viable cells.[22]Cell viability
LDH Release Assay Measures lactate dehydrogenase released from damaged cells.[22]Cell membrane integrity
Neutral Red Uptake (NRU) Uptake of neutral red dye by lysosomes in viable cells.[22][23]Cell viability
Resazurin Reduction Assay Reduction of resazurin to the fluorescent resorufin by viable cells.[22]Metabolic activity
Genotoxicity Assays

Based on the potential alerts from the in silico analysis, a battery of genotoxicity tests is mandatory to assess the compound's potential to damage genetic material.

Step-by-Step Protocol for the Ames Test (Bacterial Reverse Mutation Assay):

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Dose Range Finding: Perform a preliminary assay to determine a suitable concentration range of the test compound that is not overly cytotoxic to the bacterial strains.

  • Main Experiment:

    • Prepare a mixture of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result for mutagenicity.

Safety Pharmacology: In Vitro Cardiac Safety

Given the known cardiotoxic potential of some TKIs, early assessment of cardiac safety is critical.[17]

  • hERG Patch-Clamp Assay: This is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel, a key event in drug-induced QT prolongation.[15] The assay should be conducted on a mammalian cell line expressing the hERG channel.

Tier 3: In Vivo Toxicity Studies - A Holistic View in a Biological System

In vivo studies provide a comprehensive evaluation of the compound's safety profile in a whole organism, capturing complex physiological and toxicological responses that cannot be fully replicated in vitro.[24][25][26]

Acute Toxicity Study

An acute toxicity study, typically in two rodent species (e.g., rat and mouse), is performed to determine the median lethal dose (LD50) and to identify the primary target organs of toxicity. This study also helps in dose selection for subsequent repeated-dose studies.

Repeated-Dose Toxicity Study

A 14-day or 28-day repeated-dose study in a relevant animal model (e.g., rat) is essential to evaluate the effects of sub-chronic exposure.[20]

Experimental Design for a 28-Day Repeated-Dose Oral Toxicity Study in Rats:

in_vivo_study acclimatization Acclimatization (7 days) grouping Randomization into Groups (e.g., Vehicle Control, Low Dose, Mid Dose, High Dose) acclimatization->grouping dosing Daily Oral Gavage (28 days) grouping->dosing monitoring Clinical Observations (Daily) Body Weight (Weekly) Food/Water Consumption (Weekly) dosing->monitoring interim_analysis Interim Blood Collection (e.g., Day 14 for Hematology & Clinical Chemistry) dosing->interim_analysis termination Terminal Procedures (Day 29) monitoring->termination interim_analysis->termination necropsy Gross Necropsy termination->necropsy organ_weights Organ Weight Measurement termination->organ_weights histopathology Histopathological Examination of Key Tissues necropsy->histopathology organ_weights->histopathology final_report Final Toxicity Report histopathology->final_report

Caption: Workflow for a 28-Day Repeated-Dose In Vivo Toxicity Study.

Table 3: Key Parameters to Evaluate in a Repeated-Dose Toxicity Study

Parameter Category Specific Endpoints
Clinical Observations Morbidity, mortality, changes in behavior, appearance.
Body Weight and Food/Water Consumption Indicators of general health and toxicity.
Hematology Red and white blood cell counts, platelets, hemoglobin, hematocrit.
Clinical Chemistry Liver function tests (ALT, AST, ALP, Bilirubin), kidney function tests (BUN, Creatinine), electrolytes.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Organ Weights Weights of key organs (liver, kidneys, spleen, heart, brain, etc.).
Histopathology Microscopic examination of tissues to identify cellular changes and lesions.

Potential Toxicities and Parallels with Known Tyrosine Kinase Inhibitors

Based on the structural similarity to TKIs like Imatinib, Nilotinib, and Dasatinib, a predictive toxicity profile can be hypothesized. This serves as a guide for focusing the experimental investigations.

Table 4: Predicted Potential Toxicities of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Potential Toxicity Rationale/Comparison with Known TKIs Key Investigative Assays
Myelosuppression A common toxicity of many TKIs, including Imatinib and Dasatinib, leading to anemia, neutropenia, and thrombocytopenia.[12][16][27]In vivo repeated-dose studies with complete blood counts.
Hepatotoxicity Liver injury is a known, though often manageable, side effect of Imatinib and Nilotinib.[12][13][14][28]In vitro cytotoxicity in hepatocytes; in vivo studies with liver function tests and histopathology.
Cardiotoxicity QT prolongation and cardiac dysfunction have been reported with Nilotinib and Dasatinib.[16][17][18]In vitro hERG assay; in vivo studies with ECG monitoring.
Fluid Retention Edema is a frequent side effect of Imatinib.[12]In vivo studies with careful clinical observation and body weight monitoring.
Gastrointestinal Disturbances Nausea, vomiting, and diarrhea are common with many oral TKIs.[12][29]In vivo studies with clinical observations.
Dermatological Toxicities Rashes and other skin reactions can occur with Imatinib and other TKIs.[14][27][30]In vivo studies with dermatological examination.
Pulmonary Toxicities Pleural effusion and pulmonary hypertension are notable side effects of Dasatinib.[31][32]In vivo studies with respiratory monitoring and histopathology of lung tissue.

Conclusion: A Roadmap to a Comprehensive Safety Assessment

The toxicological evaluation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine requires a systematic and predictive approach. By integrating in silico modeling with a carefully selected suite of in vitro and in vivo assays, a robust preliminary toxicity profile can be established. This phased approach allows for early identification of potential liabilities, informs go/no-go decisions in a drug development pipeline, and ultimately ensures a more efficient and ethically responsible path towards potential therapeutic applications. The insights gained from the toxicological profiles of structurally related TKIs provide an invaluable framework for guiding this investigation.

References

  • Wikipedia. Imatinib. [Link]

  • National Center for Biotechnology Information. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. [Link]

  • National Center for Biotechnology Information. Nilotinib - LiverTox. [Link]

  • ProTox-3.0. Prediction of TOXicity of chemicals. [Link]

  • ResearchGate. Toxicity profile of imatinib drug as reported from various centers. [Link]

  • Schrödinger. Computational Predictive Toxicology. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • U.S. Food and Drug Administration. Review of pharmacology/toxicology section of NDA 22-068. [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

  • National Center for Biotechnology Information. Dasatinib - LiverTox. [Link]

  • National Center for Biotechnology Information. Imatinib - LiverTox. [Link]

  • JRC Publications Repository. Review of Software Tools for Toxicity Prediction. [Link]

  • BLOOD RESEARCH. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. [Link]

  • Cancer Care Ontario. iMAtinib. [Link]

  • Haematologica. Clinical cardiac safety profile of nilotinib. [Link]

  • Frontiers. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. [Link]

  • U.S. Environmental Protection Agency. Toxicity Estimation Software Tool (TEST). [Link]

  • Biobide. In vivo toxicology studies. [Link]

  • News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Imatinib - StatPearls. [Link]

  • PubMed. Adverse events associated with nilotinib in chronic myeloid leukemia: mechanisms and management strategies. [Link]

  • Cancer Care Ontario. niLOtinib. [Link]

  • National Institutes of Health. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • SlidePlayer. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • ResearchGate. Adverse events associated with dasatinib (all treated patients). [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • BioCrick. N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine. [Link]

  • PubMed. N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. [Link]

  • National Institutes of Health. N-(4-Methylphenyl)-3-nitropyridin-2-amine. [Link]

Sources

spectroscopic analysis (NMR, Mass Spec) of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a substituted aniline, a pyrimidine, and a pyridine ring, represents a scaffold common in kinase inhibitors and other biologically active molecules. The precise structural verification of such compounds is a non-negotiable cornerstone of the drug discovery pipeline, ensuring the integrity of subsequent biological assays and structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this molecule. As Senior Application Scientists, we move beyond mere data reporting to explain the causal relationships behind the expected spectral features. This document is designed for researchers and drug development professionals, offering predictive insights and robust, self-validating protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. Our approach is grounded in fundamental principles and supported by authoritative references to ensure the highest degree of scientific integrity.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is paramount for unambiguous spectral assignment. The following diagram illustrates the structure of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine with the numbering scheme that will be used throughout this guide.

G cluster_phenyl Nitrophenyl Ring cluster_pyrimidine Pyrimidine-Pyridyl Linkage NH N-H C1_prime C1' NH->C1_prime ²J C2 C2 (pyrimidine) NH->C2 ³J H6_prime H6' C2_prime C2' H6_prime->C2_prime ³J CH3 -CH3 CH3->C1_prime ³J CH3->C2_prime ²J C3_prime C3_prime H5 H5 C4 C4 H5->C4 ²J C3_pyridyl C3'' H5->C3_pyridyl ³J C6 C6 H5->C6 ³J H6 H6 H6->C4 ³J H2_pyridyl H2'' H2_pyridyl->C4 ³J H6_pyridyl H6'' H6_pyridyl->C4 ³J C5 C5

Caption: Key expected HMBC correlations for structural confirmation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further confirming its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Expected High-Resolution Mass Spectrum (HRMS)

The molecular formula is C₁₆H₁₃N₅O₂. Using ESI in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass: 307.1069 g/mol

  • Expected [M+H]⁺: 308.1147 m/z

Experimental data confirms this expectation, with a reported [M+H]⁺ peak at 308.1 m/z. [1]

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 308.1) will provide structural fragments. The fragmentation is dictated by the weakest bonds and the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Steps:

  • Loss of NO₂ (46 Da): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group. [2][3]This would result in a fragment at m/z 262.1.

  • Loss of NO (30 Da): Another common pathway for nitroaromatics involves rearrangement and loss of nitric oxide, leading to a fragment at m/z 278.1.

  • Cleavage of the Pyrimidine-Pyridyl Bond: Scission could lead to the formation of a protonated pyridinyl-pyrimidine ion or a protonated 2-methyl-4-nitrophenylamino fragment.

  • Cleavage of the Amine C-N Bond: This would separate the nitrophenyl ring from the aminopyrimidine moiety.

G M [M+H]⁺ m/z 308.1 F1 [M+H - NO₂]⁺ m/z 262.1 M->F1 - NO₂ (46 Da) F2 [M+H - NO]⁺ m/z 278.1 M->F2 - NO (30 Da) F3 [C₁₀H₈N₄]⁺ m/z 184.1 (Aminopyrimidinyl-pyridine) M->F3 C-N Cleavage F4 [C₇H₇N₂O₂]⁺ m/z 151.0 (Nitrophenyl) M->F4 C-N Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway.

Part 3: Experimental Protocols

These protocols represent a self-validating system, designed to produce high-quality, reproducible data for regulatory submission or publication.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: zg30 (standard 30-degree pulse)

      • Spectral Width (SW): ~16 ppm (-2 to 14 ppm)

      • Number of Scans (NS): 16 (adjust for concentration)

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): ~4 seconds

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Tuning and Shimming: Tune the probe for ¹³C.

    • Acquisition Parameters:

      • Pulse Program: zgpg30 (power-gated decoupling) [4] * Spectral Width (SW): ~240 ppm (-10 to 230 ppm)

      • Number of Scans (NS): 1024 or more (for adequate signal-to-noise)

      • Relaxation Delay (D1): 2 seconds [4] * Acquisition Time (AQ): ~1.5 seconds [4]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected (gs) pulse programs provided by the spectrometer software (e.g., gscosy, gshsqc, ghmbc).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay (e.g., d6 in Bruker) to optimize for correlations over a J-coupling of 8-10 Hz.

Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ESI mode.

  • LC-MS/MS Acquisition (Q-TOF or Orbitrap Mass Spectrometer):

    • Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity before MS analysis. A simple gradient from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes is typically sufficient.

    • ESI Source Parameters (Positive Mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Gas Temperature: 300 - 350 °C

      • Drying Gas Flow: 8 - 12 L/min

      • Nebulizer Pressure: 35 - 45 psi

    • MS1 (Full Scan) Acquisition:

      • Scan Range: 100 - 500 m/z

    • MS2 (Tandem MS) Acquisition:

      • Set an inclusion list for the target [M+H]⁺ ion (m/z 308.11).

      • Apply a collision energy (e.g., 15-30 eV) to induce fragmentation. The optimal energy may require brief optimization.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). Retrieved from [Link]

  • van Gennip, A. H., et al. (1997). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Retrieved from [Link]

  • Stefaniak, L. (1978). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]

  • Berestetskaya, Y. D., et al. (1981). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Dr. Preeti Gupta. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine: A Key Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] While it is a valuable synthetic intermediate, its true importance lies in its role as a key precursor to the groundbreaking anti-cancer drug, Imatinib.[4] This compound is also a crucial intermediate in the synthesis of Nilotinib, another potent tyrosine kinase inhibitor. The core structure of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine embodies a privileged scaffold for kinase inhibition, particularly targeting the Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[5][6][7] This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of this molecule, dissecting the contribution of each structural component to its biological activity. We will explore the pharmacophoric features, detail experimental and computational methodologies for its evaluation, and provide insights for the rational design of novel kinase inhibitors based on this versatile scaffold.

The Pharmacophore: A Molecular Blueprint for Kinase Inhibition

The ability of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its derivatives to inhibit kinases stems from their capacity to mimic the binding of ATP to the enzyme's active site.[8][9] The key pharmacophoric features can be broken down as follows:

  • Hydrogen Bond Donor/Acceptor System: The 2-aminopyrimidine core provides a critical hydrogen bond donor (the amino group) and acceptor (the pyrimidine nitrogens) that interact with the hinge region of the kinase.[1]

  • Aromatic/Hydrophobic Regions: The pyridinyl and substituted phenyl rings occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity through van der Waals and pi-stacking interactions.[10]

  • Gatekeeper Interaction: The substitution pattern on the phenyl ring can influence the interaction with the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket and is a major determinant of inhibitor selectivity.

Below is a logical diagram illustrating the key components of the pharmacophore and their roles in kinase binding.

SAR_Pharmacophore cluster_Molecule N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine cluster_BindingSite Kinase ATP Binding Site Pyrimidine Pyrimidine Core Hinge Hinge Region Pyrimidine->Hinge H-Bonds Pyridinyl Pyridinyl Group HydrophobicPocket1 Hydrophobic Pocket I Pyridinyl->HydrophobicPocket1 Hydrophobic Interactions Phenyl Substituted Phenyl Ring HydrophobicPocket2 Hydrophobic Pocket II Phenyl->HydrophobicPocket2 Hydrophobic Interactions Gatekeeper Gatekeeper Residue Phenyl->Gatekeeper Selectivity AminoLinker Amino Linker AminoLinker->Pyrimidine AminoLinker->Phenyl

Caption: Key pharmacophoric elements and their interactions within the kinase active site.

Dissecting the Structure-Activity Relationship

A thorough understanding of the SAR of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine requires a detailed examination of each of its constituent parts.

The 2-Aminopyrimidine Core: The Anchor to the Hinge

The 2-aminopyrimidine scaffold is a cornerstone of many kinase inhibitors.[11] Its primary role is to form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1]

  • Hydrogen Bonding: The exocyclic amino group acts as a hydrogen bond donor, while one of the pyrimidine nitrogen atoms acts as a hydrogen bond acceptor. In the context of Abl kinase, these interactions are with the backbone amide and carbonyl groups of residues such as Met318 and Thr315, respectively.[1][12]

  • Scaffold Rigidity: The aromatic nature of the pyrimidine ring provides a rigid scaffold that correctly orients the other substituents for optimal interaction with their respective binding pockets.

The Pyridin-3-yl Group: Enhancing Cellular Activity

The pyridinyl moiety is a common feature in many potent kinase inhibitors and its presence is known to enhance cellular activity.[13]

  • Hydrophobic Interactions: The pyridine ring occupies a hydrophobic pocket near the ATP binding site, contributing to the overall binding affinity.

  • Solvent Exposure and Polarity: The nitrogen atom in the pyridine ring can form hydrogen bonds with water molecules in the solvent-exposed region of the active site, which can improve the solubility and pharmacokinetic properties of the compound.[10] The position of the nitrogen is critical; the 3-pyridyl isomer is optimal for Imatinib's activity.

The N-(2-Methyl-4-nitrophenyl) Moiety: A Key Determinant of Selectivity and Potency

The substituted phenyl ring plays a multifaceted role in the activity of this class of inhibitors. The nature and position of the substituents are critical for both potency and selectivity.

  • The 2-Methyl Group: A Steric Gatekeeper for Selectivity: The methyl group at the ortho position of the aniline ring is crucial for selectivity.[13] It is thought to induce a specific conformation of the molecule that favors binding to the inactive "DFG-out" conformation of Abl kinase, while sterically clashing with the active "DFG-in" conformation of other kinases like Src.[13] This conformational control is a key factor in the selectivity of Imatinib.[13]

  • The 4-Nitro Group: An Electron-Withdrawing Influencer: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring.[2] This can impact the pKa of the aniline nitrogen and modulate the strength of the hydrogen bond with the kinase hinge. While often considered a potential liability in drug design due to metabolic concerns, in this context, it likely contributes to the overall electronic profile required for potent inhibition.[11][12] In the synthesis of Imatinib, this nitro group is subsequently reduced to an amine to allow for the coupling of the benzamide side chain.[14] Bioisosteric replacements for the nitro group, such as a trifluoromethyl group, are a common strategy in medicinal chemistry to improve metabolic stability while maintaining electron-withdrawing properties.[11][12]

Experimental and Computational Approaches to SAR Elucidation

A comprehensive understanding of the SAR of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its analogs relies on a combination of experimental and computational techniques.

Chemical Synthesis

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a critical first step in any SAR study. A common synthetic route is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products 3-Acetylpyridine 3-Acetylpyridine Step1 Enaminone Formation 3-Acetylpyridine->Step1 Dimethylformamide dimethyl acetal Dimethylformamide dimethyl acetal Dimethylformamide dimethyl acetal->Step1 N-(2-Methyl-4-nitrophenyl)guanidine N-(2-Methyl-4-nitrophenyl)guanidine Step2 Cyclocondensation N-(2-Methyl-4-nitrophenyl)guanidine->Step2 Intermediate 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Step1->Intermediate FinalProduct N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Step2->FinalProduct Intermediate->Step2

Caption: A typical synthetic workflow for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

Detailed Protocol for Synthesis:

  • Enaminone Formation: 3-Acetylpyridine is reacted with dimethylformamide dimethyl acetal (DMF-DMA) at an elevated temperature to form the enaminone intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. The reaction is typically monitored by thin-layer chromatography (TLC) until completion.

  • Cyclocondensation: The crude enaminone is then reacted with N-(2-methyl-4-nitrophenyl)guanidine in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated to reflux.

  • Workup and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biochemical and Cell-Based Assays for Activity Determination

To quantify the inhibitory activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its analogs, a variety of biochemical and cell-based assays can be employed.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay):

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide for Abl kinase. Prepare the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the Abl kinase enzyme, the substrate peptide, and ATP to the reaction buffer. Add the test compound or vehicle control. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay):

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed a Bcr-Abl positive cell line (e.g., K562) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the GI₅₀ (concentration for 50% growth inhibition).

Table 1: Representative Bioactivity Data for a Hypothetical SAR Study

CompoundR¹ (at C2 of Phenyl)R² (at C4 of Phenyl)Abl Kinase IC₅₀ (nM)K562 Cell GI₅₀ (nM)
Lead -CH₃ -NO₂ 50 250
Analog 1-H-NO₂150800
Analog 2-CH₃-H200>1000
Analog 3-CH₃-NH₂25150
Analog 4-Cl-NO₂75400
Analog 5-CH₃-CF₃40200

Data is hypothetical and for illustrative purposes only.

Computational Approaches: Guiding Rational Design

Computational methods are invaluable tools for understanding the SAR at a molecular level and for guiding the design of new inhibitors.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[1] Docking studies of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine analogs into the ATP-binding site of Abl kinase can reveal key interactions and help rationalize the observed SAR. For instance, docking can visualize the hydrogen bonds with the hinge region and the hydrophobic interactions of the aromatic rings.[1]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[8][15][16] By developing a QSAR model for a set of analogs of the title compound, one can predict the activity of new, unsynthesized molecules and identify the key physicochemical properties that govern their potency.

Computational_Workflow cluster_inputs Inputs cluster_methods Computational Methods cluster_outputs Outputs & Insights Ligand Ligand Structures Docking Molecular Docking Ligand->Docking QSAR QSAR Modeling Ligand->QSAR Protein Protein Structure (e.g., Abl Kinase) Protein->Docking Activity Biological Activity Data Activity->QSAR BindingMode Predicted Binding Mode Docking->BindingMode SAR_Insights SAR Insights QSAR->SAR_Insights BindingMode->SAR_Insights NewCompounds Design of New Compounds SAR_Insights->NewCompounds

Caption: A workflow illustrating the use of computational methods in SAR studies.

Conclusion and Future Directions

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine represents a highly validated and privileged scaffold for the development of potent and selective kinase inhibitors. Its SAR is a delicate interplay of hydrogen bonding, hydrophobic interactions, and steric hindrance, with each structural component playing a crucial role in its biological activity. The 2-aminopyrimidine core acts as a hinge-binding anchor, the pyridinyl group enhances cellular efficacy, and the substituted phenyl ring fine-tunes potency and selectivity.

Future research in this area should focus on:

  • Exploring Bioisosteric Replacements: Investigating replacements for the nitro group to improve the pharmacokinetic and safety profiles of potential drug candidates.

  • Targeting Resistant Mutants: Designing novel analogs that can effectively inhibit mutated forms of Abl kinase that are resistant to current therapies.

  • Expanding the Target Space: Leveraging the versatility of the 2-aminopyrimidine scaffold to design inhibitors for other clinically relevant kinases.

By combining rational drug design, robust synthetic chemistry, comprehensive biological evaluation, and insightful computational modeling, the full therapeutic potential of this remarkable scaffold can be realized, leading to the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1141-1154. [Link]

  • BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance. (2024, June 14). ARUP Laboratories. Retrieved January 23, 2026, from [Link]

  • García-García, L. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3693. [Link]

  • Gushchina, I. V., et al. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. International Journal of Molecular Sciences, 21(23), 8970. [Link]

  • Imatinib. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Falchi, F., et al. (2009). 3D QSAR models built on structure-based alignments of Abl tyrosine kinase inhibitors. ChemMedChem, 4(5), 834-843. [Link]

  • Chemical optimization and functions of imatinib structure. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Scott, P. J. H., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5597-5611. [Link]

  • Oyarzún, A., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(10), 657-666. [Link]

  • Xie, L., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111769. [Link]

  • El-Damasy, A. K., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 716. [Link]

  • Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. (2020, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Valdés-Jiménez, A., et al. (2022). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Molecules, 27(19), 6614. [Link]

  • Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2- d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed Central. Retrieved January 23, 2026, from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications. Retrieved January 23, 2026, from [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. (2025, January 29). The Royal Society. Retrieved January 23, 2026, from [Link]

  • Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. (2020, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nitro-Group-Containing Drugs. (2020, October 21). ACS Publications. Retrieved January 23, 2026, from [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Substituent effects of nitro group in cyclic compounds. (2019, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (2022, April 13). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. (2022, December 13). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023, October 10). International Journal of Novel Research and Development, 8(10), c133-c142. [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 23, 2026, from [Link]

  • Imatinib. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Targeting the Bcr-Abl Oncoprotein in Leukemia: Molecular Docking Analysis and Toxicity Prediction of Potential Therapeutic Candidates. (2024, February 5). Preprints.org. Retrieved January 23, 2026, from [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2022, June 12). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. (2016). PLoS ONE, 11(9), e0161723. [Link]

  • Modifications and conformations of prepared imatinib analogues 1–4. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(7), 896-901. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1141-1154. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(15), 7059-7087. [Link]

  • Docking results of the compounds tested with ABL kinase in different... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 644-647. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024, November 7). YouTube. Retrieved January 23, 2026, from [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2000). Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-3823. [Link]

  • Development of a Predictive Pharmacophore Model and a 3D-QSAR Study for an in silico Screening of New Potent Bcr-Abl Kinase Inhibitors. (2014). Molecules, 19(7), 9456-9477. [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(10), 2685-2688. [Link]

  • Identification of bioactive phytoconstituents as promising ABL2 inhibitors using virtual screening and molecular dynamics simulation. (2025, December 24). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Development of a Predictive Pharmacophore Model and a 3D-QSAR Study for an in silico Screening of New Potent Bcr-Abl Kinase Inhibitors. (2020, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

protocol for synthesizing N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Authored by a Senior Application Scientist

This document provides a comprehensive, technically detailed protocol for the synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a crucial intermediate in the development of various pharmaceutical agents, most notably as a precursor to the tyrosine kinase inhibitor, Imatinib.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental rationale.

The synthesis of this pyrimidine derivative is a multi-faceted process that demands precision and a thorough understanding of modern synthetic organic chemistry techniques. The protocol detailed herein is predicated on a robust and widely-utilized palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is favored for its efficiency and reliability in forming the critical C-N bond that constitutes the core of the target molecule.

Synthetic Strategy: The Buchwald-Hartwig Amination

The chosen synthetic route involves the coupling of two key building blocks: 4-(pyridin-3-yl)-2-chloropyrimidine and 2-methyl-4-nitroaniline. This reaction is facilitated by a palladium catalyst in conjunction with a specialized phosphine ligand, Xantphos, and a base, cesium carbonate.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common structural motif in pharmaceuticals. The catalytic cycle, in essence, involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the chloropyrimidine), followed by coordination of the amine. Subsequent reductive elimination yields the desired N-aryl product and regenerates the active palladium(0) catalyst. The choice of Xantphos as the ligand is critical; its wide bite angle and electron-donating properties promote the reductive elimination step, thereby enhancing the reaction's efficiency.

Reaction Scheme:

Synthesis_Workflow start Start setup Combine Reactants and Base in Anhydrous Dioxane start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert catalyst Add Pd2(dba)3 and Xantphos inert->catalyst react Heat to 100°C for 4 hours catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter, and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (MS, NMR) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for N-(2-Methyl-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Critical Isomer Distinction

This document provides detailed application notes for the use of aminopyrimidine compounds in cell culture, with a focus on investigating their potential as kinase inhibitors. It is critical to first address a point of potential ambiguity regarding the specific molecule of interest.

The query specified N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine . While this compound exists (CAS 796738-71-1), the available scientific literature and commercial supply are overwhelmingly focused on its isomer, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8). This "5-nitro" isomer is a well-documented chemical intermediate used in the synthesis of Imatinib, a foundational drug in targeted cancer therapy.

Expert Analysis: Given that the "5-nitro" isomer is a direct precursor to a potent tyrosine kinase inhibitor, it is the logical starting point for designing cell-based experiments. Its biological activity can be inferred from the well-understood mechanism of Imatinib. The protocols detailed herein are centered around this well-characterized compound but are designed to be broadly applicable for the characterization of any novel aminopyrimidine derivative, including the "4-nitro" isomer.

FeatureN-(2-Methyl-5-nitrophenyl)...N-(2-Methyl-4-nitrophenyl)...Rationale for Focus
CAS Number 152460-09-8796738-71-1The 5-nitro isomer is widely available and documented.
Common Name Imatinib Impurity 53[1]-Indicates its relevance in pharmaceutical development.
Known Role Precursor for Imatinib synthesisPrimarily a synthetic intermediateProvides a strong hypothesis for its mechanism of action.
Molecular Weight 307.31 g/mol [1]307.31 g/mol Identical molecular formula, differing only in structure.

Section 2: Scientific Background & Postulated Mechanism of Action

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors[2]. The significance of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine stems from its role as a building block for Imatinib. Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active enzyme that drives the pathophysiology of Chronic Myeloid Leukemia (CML)[2][3][4].

Mechanism of Action (Inferred): Imatinib functions by binding to the ATP-binding pocket of the BCR-ABL kinase domain.[3][5]. This competitive inhibition prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling cascade that leads to uncontrolled cell proliferation and survival.[2][4]. Given that N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key structural component of Imatinib, it is highly probable that it also functions as an inhibitor of tyrosine kinases, primarily BCR-ABL, c-KIT, and PDGF-R.

Cell-based experiments should therefore be designed to probe this mechanism. The primary goal is to determine the compound's potency (e.g., its half-maximal inhibitory concentration, or IC50) in a relevant cancer cell line known to be driven by one of these kinases (e.g., K-562 cells for BCR-ABL).

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) Substrate Substrate Proteins Receptor->Substrate Phosphorylates BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Signaling Downstream Signaling (RAS, STAT, PI3K/AKT) pSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation ATP ATP ATP->BCR_ABL Provides P Compound N-(2-Methyl-5-nitrophenyl)... (Compound X) Compound->BCR_ABL Inhibits

Caption: Postulated signaling pathway and point of inhibition.

Section 3: Physicochemical Properties & Reagent Preparation

Accurate and reproducible experiments begin with the correct preparation of the compound. The physicochemical properties dictate the appropriate solvent and storage conditions.

Compound Properties (CAS 152460-09-8):

PropertyValueSource
Molecular Formula C₁₆H₁₃N₅O₂PubChem[1]
Molecular Weight 307.31 g/mol PubChem[1]
Appearance Yellow SolidAlfa Chemistry[6]
Melting Point 188-193°CChemicalBook[7]
Solubility Soluble in Chloroform, DMSOChemicalBook[7]
Storage Keep in dark place, Inert atmosphere, Room temperature (powder)ChemicalBook[7]
Protocol 1: Preparation of High-Concentration Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules for its excellent solvating power and relative biocompatibility at low final concentrations.[8]. Preparing a high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to cell culture media, ensuring the final DMSO concentration remains non-toxic (typically <0.5%)[9].

Materials:

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine powder (MW: 307.31)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 × 0.001 × 307.31 × 1000 = 3.073 mg

  • Weighing: Carefully weigh out ~3.1 mg of the compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Solubilization: Add the calculated volume of DMSO to the tube.

    • Volume (µL) = [Mass (mg) / 307.31 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • If you weighed exactly 3.073 mg, add 1000 µL (1 mL) of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (1-2 weeks).[9].

Section 4: Core Application - Determining Cellular Potency (IC50)

The IC50 is the concentration of an inhibitor required to reduce a specific biological activity (like cell proliferation) by 50%.[10]. It is the primary metric for quantifying the potency of a potential drug. A cell viability assay, such as the MTT or resazurin assay, is commonly used.

IC50_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h (Allow Adhesion) start->incubation1 add_treatment Add Compound Dilutions & Vehicle Control to Wells incubation1->add_treatment prep_dilutions Prepare Serial Dilutions of Compound from Stock prep_dilutions->add_treatment incubation2 Incubate 48-72h (Treatment Period) add_treatment->incubation2 add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubation2->add_reagent incubation3 Incubate 2-4h (Color Development) add_reagent->incubation3 read_plate Read Absorbance/ Fluorescence incubation3->read_plate analyze Analyze Data: Normalize to Control, Plot Dose-Response Curve read_plate->analyze end End: Determine IC50 Value analyze->end

Caption: Standard experimental workflow for IC50 determination.

Protocol 2: IC50 Determination using a Resazurin-Based Viability Assay

Causality: This protocol uses a dose-response matrix to systematically evaluate the effect of the compound on cell viability. A vehicle control (media with the same final DMSO concentration as the highest drug dose) is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Materials:

  • K-562 (CML) or other relevant cancer cell line

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Multi-channel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in a volume of 100 µL.

    • Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer perimeter wells to reduce evaporation (a "moat").

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Dilution Plate Preparation:

    • In a separate "dilution" 96-well plate (non-sterile is acceptable), prepare a serial dilution series of your compound in complete culture medium.

    • Example 10-point, 1:3 dilution series:

      • Add 100 µL of medium to wells A2-A10.

      • To well A1, add 150 µL of medium. Then, add a calculated amount of your 10 mM stock to achieve the highest desired final concentration (e.g., for a 30 µM starting concentration, add 0.9 µL of 10 mM stock).

      • Transfer 50 µL from well A1 to A2. Mix thoroughly.

      • Transfer 50 µL from well A2 to A3. Mix.

      • Continue this 1:3 serial dilution across the row to well A10. Discard the final 50 µL from A10.

      • Prepare a vehicle control well (A11) containing medium with the same final DMSO concentration as well A1 (e.g., 0.3%).

      • Prepare a "no cells" blank well (A12) with medium only.

  • Cell Treatment:

    • Using a multi-channel pipette, carefully transfer 100 µL from each well of your dilution plate to the corresponding wells of your "cell" plate. This will bring the final volume in each well to 200 µL and cut your drug concentrations in half (so your starting concentration is now 15 µM).

    • Ensure each concentration and control is tested in triplicate (e.g., rows B and C on the cell plate are replicates of row A).

  • Incubation:

    • Return the treated cell plate to the incubator for 48 to 72 hours. The incubation time should be sufficient for the compound to exert its effect and for control cells to undergo several divisions.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well (including controls and blanks).

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

    • Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the average blank reading from all other wells.

    • Normalize the data: Express the viability of treated wells as a percentage of the vehicle control wells (% Viability = (Treated_RFU / Vehicle_RFU) * 100).

    • Plot % Viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to fit the curve and calculate the IC50 value.

Section 5: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to maintaining experimental integrity.

Troubleshooting_Flowchart problem Problem Observed no_effect No Inhibitory Effect Seen (IC50 > Highest Dose) problem->no_effect high_variability High Variability Between Replicates problem->high_variability precipitate Compound Precipitates in Media problem->precipitate check_compound Is compound degraded? (Improper storage, age) no_effect->check_compound Check 1 check_cells Is cell line appropriate? (Target not expressed/active) no_effect->check_cells Check 2 check_dose Is concentration range too low? no_effect->check_dose Check 3 check_pipetting Pipetting error? Inconsistent cell seeding? high_variability->check_pipetting Check 1 check_edge Edge effect in plate? (Evaporation) high_variability->check_edge Check 2 check_solubility Exceeding kinetic solubility? precipitate->check_solubility Check 1 check_dmso Final DMSO % too high? precipitate->check_dmso Check 2 sol_no_effect Solution: Use fresh aliquot. Verify compound with QC. check_compound->sol_no_effect sol_cells Solution: Use positive control cell line. Confirm target expression (WB/qPCR). check_cells->sol_cells sol_dose Solution: Test a higher concentration range. check_dose->sol_dose sol_pipetting Solution: Use calibrated pipettes. Ensure homogenous cell suspension. check_pipetting->sol_pipetting sol_edge Solution: Use a 'moat' of PBS in outer wells. Avoid using outer wells. check_edge->sol_edge sol_solubility Solution: Lower top concentration. Use stepwise dilution into media. check_solubility->sol_solubility sol_dmso Solution: Recalculate dilutions to keep DMSO <0.5%. check_dmso->sol_dmso

Caption: A decision-making guide for common experimental issues.

Section 6: References

  • PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Langer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4939.

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 99-122.

  • Knight, Z. A., et al. (2007). A membrane capture assay for lipid kinase activity. Nature Protocols, 2(5), 1149-1156.

  • Wang, Y., et al. (2021). A convenient cell culture model for CML acquired resistance through BCR-ABL mutations. STAR Protocols, 2(2), 100481.

  • Abdel-Maksoud, M. S., et al. (2022). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of the Egyptian National Cancer Institute, 34(1), 1-10.

  • Hill, R. G., & Williams, C. M. (2017). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 1524, 1-13.

  • Falco, M., et al. (2018). Effect of Tyrosine Kinase Inhibitors on NK Cell and ILC3 Development and Function. Frontiers in Immunology, 9, 2197.

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Maji, B., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 629-640.

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]

  • ResearchGate. (2014, May 11). How can I evaluate TKI resistance in cell culture?. Retrieved from [Link]

  • PNAS. (2023, April 25). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Retrieved from [Link]

  • Le, V. Q., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 530, 64-71.

  • Nucleus Medical Media. (2021, February 1). Gleevec | MOA Animation [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Koschmieder, S., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments, (79), e50692.

  • Urquhart, A. J., et al. (2025, March 3). Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. UroToday. Retrieved from [Link]

Sources

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Preclinical Evaluation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Introduction

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a small molecule of significant interest in oncological research, primarily recognized as a key intermediate in the synthesis of Imatinib.[1] Imatinib was a landmark achievement in targeted cancer therapy, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML) by specifically inhibiting the BCR-ABL tyrosine kinase.[2][3] The structural similarity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to Imatinib strongly suggests it may possess analogous inhibitory activity against the constitutively active BCR-ABL oncoprotein, which is the hallmark of CML.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals designing and executing in vivo animal studies to evaluate the anti-leukemic potential of this compound. We provide detailed, field-proven protocols that are grounded in established methodologies for testing tyrosine kinase inhibitors, moving from compound formulation and animal model selection to efficacy and toxicity assessments. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions.

Compound Profile and Mechanism of Action

A thorough understanding of the compound's properties is the foundation of a robust in vivo study.

Physicochemical Properties:

PropertyValueSource
CAS Number 796738-71-1[4]
Molecular Formula C₁₆H₁₃N₅O₂[4]
Molecular Weight 307.31 g/mol [4]
Appearance Pale yellow solid[4]
Solubility Slightly soluble in water; Soluble in organic solvents like Chloroform and DMSO.[5][6]

Postulated Mechanism of Action: BCR-ABL Inhibition

The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis by activating numerous downstream signaling pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT.[7] Given its structural role as a precursor to Imatinib, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is hypothesized to function as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, thereby blocking downstream signaling and inducing apoptosis in BCR-ABL-positive cells.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos JAK2 JAK2 BCR_ABL->JAK2 PI3K PI3K BCR_ABL->PI3K RAS RAS Grb2_Sos->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Increased Proliferation RAF_MEK_ERK->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation Apoptosis Inhibited Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Compound N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Compound->BCR_ABL Inhibition

Caption: Postulated inhibition of the BCR-ABL signaling pathway.

Preclinical In Vivo Study Design

A well-designed study is paramount for obtaining reproducible and translatable data. Animal tumor models are invaluable for studying cancer biology and for drug screening in preclinical trials.[8]

2.1. Objective and Endpoints

  • Primary Objective: To evaluate the anti-tumor efficacy of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in a BCR-ABL-positive leukemia xenograft model.

  • Secondary Objective: To determine the Maximum Tolerated Dose (MTD) and assess the general toxicity profile of the compound.

  • Primary Endpoint: Tumor Growth Inhibition (TGI).

  • Secondary Endpoints: Body weight changes, clinical signs of toxicity, and overall survival.

2.2. Animal Model Selection

The Cell Line-Derived Xenograft (CDX) model is a robust and widely used system for efficacy testing of anti-cancer compounds.[9][10]

  • Animal: Immunodeficient mice (e.g., NOD/SCID or Nu/Nu), 6-8 weeks old. These mice lack a functional immune system, allowing human tumor cells to grow without rejection.

  • Cell Line: K-562 or other human CML cell lines expressing the BCR-ABL oncoprotein.

  • Implantation: Subcutaneous injection of 5-10 x 10⁶ K-562 cells suspended in 100-200 µL of a Matrigel/PBS mixture into the right flank of the mice.

2.3. Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines. An experimental protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation.[11]

Formulation and Administration Protocol

The poor aqueous solubility of the compound necessitates a specialized formulation to ensure adequate bioavailability for in vivo studies.[12]

3.1. Rationale for Formulation Choice

Given the compound's solubility profile, an oral suspension is a common and practical approach for preclinical studies. A vehicle containing a suspending agent like carboxymethylcellulose (CMC) or methylcellulose prevents the compound from settling, and a surfactant like Tween® 80 improves wettability.

3.2. Step-by-Step Formulation Protocol (for a 10 mg/mL Suspension)

  • Preparation of Vehicle: Prepare a sterile solution of 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) and 0.1% (v/v) Tween® 80 in sterile water. Mix thoroughly until fully dissolved.

  • Weighing: Accurately weigh the required amount of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine powder. Example: For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Wetting the Powder: In a sterile mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Creating the Suspension: Gradually add the remaining vehicle to the mortar while continuously mixing.

  • Homogenization: Transfer the mixture to a sterile tube and vortex vigorously for 2-3 minutes to ensure a homogenous suspension.

  • Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the suspension fresh, at least weekly. Always vortex thoroughly before each administration.

Efficacy Evaluation Protocol

This protocol outlines a typical xenograft study to assess anti-tumor activity.

4.1. Study Groups and Dosing

  • Tumors should be allowed to grow to a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment groups (n=8-10 mice per group).

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle ControlN/AOral GavageOnce Daily (QD)
2Test Compound25Oral GavageOnce Daily (QD)
3Test Compound50Oral GavageOnce Daily (QD)
4Test Compound100Oral GavageOnce Daily (QD)
5Positive Control (Imatinib)50Oral GavageOnce Daily (QD)

4.2. Experimental Workflow

Efficacy_Workflow Start Day -14 Cell Culture (K-562) Implant Day 0 Tumor Cell Implantation Start->Implant Tumor_Growth Days 1-7 Tumor Growth Monitoring Implant->Tumor_Growth Randomize Day 8 Randomization (Tumor ~100 mm³) Tumor_Growth->Randomize Treatment Days 8-28 Daily Dosing & Monitoring Randomize->Treatment Endpoint Day 29 Endpoint Analysis (Tissue Collection) Treatment->Endpoint

Caption: Experimental workflow for the in vivo efficacy study.

4.3. Step-by-Step Procedure

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously implant K-562 cells as described in section 2.2.

  • Monitoring: Begin monitoring tumor growth and animal body weight 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach the target volume, randomize animals into the treatment groups outlined in table 4.1.

  • Treatment: Administer the compound, vehicle, or positive control daily via oral gavage for the duration of the study (typically 21 days).

  • Ongoing Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Endpoint Analysis: At termination, euthanize all animals. Excise tumors, weigh them, and collect blood and other tissues for pharmacokinetic or pharmacodynamic analysis as needed.

Toxicity Assessment Protocol

Safety assessment is a crucial component of preclinical drug development.[13][14] An initial Maximum Tolerated Dose (MTD) study is often performed to inform dose selection for efficacy studies.

5.1. MTD Study Design

The goal of an MTD study is to find the highest dose that does not cause unacceptable side effects or mortality from short-term toxicity.[15]

  • Animals: Use non-tumor-bearing mice of the same strain and sex as the efficacy study.

  • Dosing: Use a dose-escalation scheme. Administer a single dose of the compound at several escalating levels (e.g., 50, 100, 200, 400 mg/kg) to small groups of mice (n=3 per group).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose and then daily for 7-14 days.

5.2. Parameters to Monitor

  • Clinical Observations: Record any signs of toxicity, such as changes in posture, breathing, activity (lethargy or hyperactivity), and physical appearance (piloerection, unkempt fur). A modified Irwin's test can be used for a more detailed assessment.[15]

  • Body Weight: Measure body weight daily. A sustained weight loss of over 15-20% is a common sign of significant toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for visible abnormalities in major organs.

  • Repeated-Dose Toxicity: In the main efficacy study, the daily monitoring of body weight and clinical signs serves as a repeated-dose toxicity assessment.[14]

Data Analysis and Interpretation

6.1. Efficacy Data

  • Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at the end of the study using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Hypothetical Efficacy Results:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
1 (Vehicle)N/A1850 ± 250-+5.2
2 (Test Cmpd)251200 ± 18035.1+4.8
3 (Test Cmpd)50750 ± 15059.5+2.1
4 (Test Cmpd)100450 ± 11075.7-3.5
5 (Imatinib)50780 ± 16057.8+1.8

6.2. Toxicity Data Interpretation

  • Body Weight Loss: Transient, slight weight loss (<10%) immediately after dosing may be acceptable. Sustained weight loss >15% is a sign of significant toxicity and may require dose reduction or cessation.

  • Clinical Signs: The severity and frequency of adverse clinical signs are scored to determine the overall tolerability of the treatment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability in tumor growth within groups Inconsistent number of viable cells injected; Poor animal health; Improper injection technique.Ensure accurate cell counting and viability assessment (>95%); Use healthy, age-matched animals; Standardize subcutaneous injection procedure.
Compound precipitation in formulation / Clogged gavage needle Poor suspension; Compound instability.Ensure thorough trituration and vortexing during formulation; Prepare fresh suspension frequently; Use a wider gauge gavage needle.
No anti-tumor effect observed, even at high doses Poor oral bioavailability; Rapid metabolism; Compound is inactive in vivo.Perform a pilot pharmacokinetic (PK) study to assess exposure; Consider a different formulation (e.g., solution in PEG400) or route of administration (e.g., intraperitoneal).
Unexpected animal mortality in treated groups Acute toxicity of the compound; Formulation vehicle toxicity.Conduct a formal MTD study to define a safer dose range; Include a vehicle-only control group to rule out vehicle effects.

References

  • Guidechem. (n.d.). What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?
  • Industrial Chemicals. (n.d.). N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • ChemicalBook. (n.d.). N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis.
  • le Coutre, P., Mologni, L., Cleris, L., Marchesi, E., Buchdunger, E., et al. (1999). In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor.
  • Saha, S. K., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PLoS ONE, 16(8), e0255921.
  • Tahir, M. I., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2400.
  • Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 377-385.
  • ChemicalBook. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8.
  • Molkem. (n.d.). N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE.
  • Zhang, X., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 892434.
  • Rodriguez-Estevez, M., et al. (2021). In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models. Translational Vision Science & Technology, 10(11), 14.
  • Altasciences. (n.d.). Small Molecule Safety Assessment.
  • da Silva, J. G., et al. (2009). In Vivo and in Vitro Anti-Leishmanial Activities of 4-nitro-N-pyrimidin- And N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Archiv der Pharmazie, 342(11), 649-54.
  • Al-Attar, M. M., et al. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. Scientific Reports, 14(1), 1845.
  • University of Arizona. (2016). Animal Models in Cancer Research.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Stegemann, S., et al. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. European Journal of Pharmaceutical Sciences, 31(5), 249-261.
  • WuXi AppTec. (2024). The Vital Role of Toxicity Studies in New Drug Development.
  • BLDpharm. (n.d.). 152460-09-8|N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Rodriguez-Estevez, M., et al. (2021). In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models.
  • Li, J., et al. (2015). Effective Concentration of a Multikinase Inhibitor within Bone Marrow Correlates with In Vitro Cell Killing in Therapy-Resistant Chronic Myeloid Leukemia. Molecular Cancer Therapeutics, 14(6), 1424-34.
  • Nikolova, I., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6598.
  • Day, C. P., et al. (2018). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 8, 141.
  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624.
  • Bhusari, P., et al. (2012). In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib. Journal of Nuclear Medicine, 53(4), 621-628.
  • Horvat, M., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Biomedicine & Pharmacotherapy, 153, 113333.
  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(8), 2673-2680.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Simson Pharma Limited. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | CAS No- 152460-09-8.
  • Juenemann, D., et al. (2021).
  • MuriGenics. (n.d.). Toxicology.
  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT.
  • Litz, J., et al. (2002). Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. Clinical Cancer Research, 8(11), 3591-3598.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Journal of Controlled Release, 111(1-2), 1-2.
  • Reily, C., et al. (2019). The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 20(17), 4259.
  • Anax Laboratories. (n.d.). N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Williams, H. D., et al. (2013). Optimizing the Formulation of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 14(1), 179-191.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152.

Sources

Application Notes and Protocols for the Preclinical Evaluation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Framework for Investigation

Senior Application Scientist Note: The following document provides a detailed, albeit hypothetical, guide for the preclinical evaluation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. It is critical to note that, at the time of writing, there is a conspicuous absence of publicly available preclinical data for this specific 4-nitro isomer (CAS 796738-71-1). The protocols and recommendations outlined herein are therefore not based on established experimental evidence for this compound. Instead, they are extrapolated from best practices in early-stage drug discovery for analogous small molecules, particularly those within the broader class of aminopyrimidine-based kinase inhibitors. Researchers must exercise due diligence and conduct thorough dose-ranging and toxicity studies as a prerequisite to any efficacy models.

Introduction and Rationale

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to the aminopyrimidine class of compounds, a scaffold known to be a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Many pyrimidine derivatives have been investigated for their therapeutic potential in oncology and other indications.[1][2] The structural similarity of the target compound to known kinase inhibitors suggests that its mechanism of action may involve the modulation of intracellular signaling pathways critical for cell proliferation and survival.

Given the novelty of this specific isomer, a systematic preclinical evaluation is warranted to elucidate its biological activity, potency, and potential therapeutic utility. This guide provides a strategic workflow for such an investigation, commencing with in vitro characterization and progressing to in vivo assessment in relevant animal models.

Compound Handling and Formulation

A significant hurdle in the preclinical development of many kinase inhibitors is their poor aqueous solubility.[3][4][5] Assuming N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine shares this characteristic, appropriate formulation strategies are paramount for achieving meaningful and reproducible results in both in vitro and in vivo settings.

Stock Solution Preparation for In Vitro Assays
  • Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media or assay buffers.

  • Protocol:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. The use of DMSO is standard for initial in vitro screening of poorly soluble compounds.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Formulation for In Vivo Administration
  • Objective: To prepare a homogenous and stable suspension or solution suitable for administration to preclinical models.

  • Rationale: The choice of vehicle will depend on the administration route and the compound's physicochemical properties. Oral (p.o.) and intraperitoneal (i.p.) routes are common for initial in vivo studies.[6][7]

  • Recommended Vehicles (to be tested for compatibility):

    • For Oral Gavage (p.o.):

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water.

      • 5% (v/v) DMSO, 5% (v/v) Tween 80, and 90% (v/v) saline.

      • 0.5% (w/v) Methylcellulose in deionized water.

    • For Intraperitoneal Injection (i.p.):

      • 5-10% (v/v) DMSO in saline.

      • 5% (v/v) Solutol HS 15 in saline.

  • Protocol for Suspension Preparation:

    • Weigh the required amount of the compound.

    • Create a paste by adding a small amount of the chosen vehicle and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • If using co-solvents like DMSO, dissolve the compound in the co-solvent first before adding the aqueous component.

    • Continuously stir the suspension during dosing to ensure homogeneity.

In Vitro Preclinical Evaluation

The initial phase of characterization focuses on determining the compound's biological activity in a controlled, cell-free or cell-based environment.

Kinase Inhibition Assays
  • Rationale: Given the aminopyrimidine core, a primary hypothesis is that the compound functions as a kinase inhibitor. A broad panel of kinase assays is recommended for initial screening to identify potential targets.[8]

  • Workflow:

G cluster_0 Kinase Target Identification Compound Compound Kinase_Panel Broad Kinase Panel Screening (e.g., 96-well format) Compound->Kinase_Panel Test at 1-10 µM Identify_Hits Identify Potential Kinase Targets (>50% inhibition at a set concentration) Kinase_Panel->Identify_Hits IC50_Determination IC50 Determination for Hit Kinases (Dose-response curve) Identify_Hits->IC50_Determination Selectivity_Profiling Selectivity Profiling (Assess off-target effects) IC50_Determination->Selectivity_Profiling

Caption: Workflow for in vitro kinase target identification.

  • Protocol: General In Vitro Kinase Assay [9]

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.[10]

    • Incubate for a specified time at 30°C or 37°C.

    • Stop the reaction and quantify substrate phosphorylation. This can be achieved through various methods, including radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA, TR-FRET).[8]

    • Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Cell-Based Assays
  • Rationale: To assess the compound's effect on cell viability and to confirm target engagement in a cellular context.[11][12]

  • 3.2.1. Cell Viability/Cytotoxicity Assay (MTT Assay) [13][14][15]

    • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (CC₅₀).

    • Protocol:

      • Seed cancer cell lines of interest (e.g., breast, lung, colon cancer lines) in 96-well plates and allow them to adhere overnight.[13]

      • Treat the cells with serial dilutions of the compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

      • Living cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀/CC₅₀ values.

  • 3.2.2. Target Engagement and Pathway Analysis (Western Blotting) [16][17][18]

    • Objective: To verify that the compound inhibits the phosphorylation of its target kinase and downstream effectors in intact cells.

    • Protocol:

      • Treat cultured cells with the compound at concentrations around its GI₅₀ value for a specified duration (e.g., 1-24 hours).

      • Lyse the cells to extract total proteins.[18]

      • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]

      • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-kinase) and its total form (total kinase).

      • Also, probe for key downstream signaling proteins to assess pathway modulation.

      • Wash the membrane and incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.

      • Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence or fluorescence imaging system).

      • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Preclinical Evaluation

Should the in vitro data demonstrate promising activity and potency, the investigation can proceed to in vivo models to assess pharmacokinetics, safety, and efficacy.

Pharmacokinetic (PK) Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.[19][20][21][22]

  • Protocol: Rodent PK Study

    • Administer a single dose of the compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) and intravenously (i.v.) to a separate cohort to determine bioavailability.

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to isolate plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).[23]

    • Calculate key PK parameters as summarized in the table below.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t₁/₂ Half-life of the drug in plasma.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability, the fraction of the administered dose that reaches systemic circulation.
Efficacy Studies in Xenograft Models
  • Rationale: To evaluate the anti-tumor activity of the compound in an in vivo setting. The choice of the xenograft model should be guided by the in vitro cell line sensitivity data.[1]

  • Workflow:

G cluster_1 In Vivo Efficacy Evaluation Implantation Implant Human Tumor Cells (Subcutaneously in Immunocompromised Mice) Tumor_Growth Allow Tumors to Reach a Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Vehicle Control Groups Tumor_Growth->Randomization Dosing Administer Compound and Vehicle (e.g., Daily via Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight (2-3 times per week) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: Workflow for a typical xenograft efficacy study.

  • Protocol: General Xenograft Study

    • Implant a suitable number of human cancer cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Administer the formulated compound at one or more dose levels (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).[24][25][26][27] The control group receives the vehicle only.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This document provides a foundational, yet hypothetical, framework for the preclinical characterization of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The successful execution of these studies would provide crucial insights into the compound's mechanism of action, potency, selectivity, and in vivo activity, thereby informing any decision to advance it into further drug development stages. The initial focus should be on confirming the hypothesized kinase inhibitory activity and identifying the primary molecular targets. Subsequent efforts can then be tailored to more specific and relevant biological models.

References

Sources

Application Note and Protocols for Efficacy Measurement of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a suite of assays to rigorously determine the efficacy of the novel compound, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The structural similarity of this molecule to established second-generation tyrosine kinase inhibitors, such as Nilotinib (AMN107), strongly suggests its potential as an inhibitor of key oncogenic kinases.[1][2][3] This guide outlines a logical, multi-tiered approach, beginning with direct biochemical assays to establish inhibitory activity against purified kinases, followed by cell-based assays to evaluate its functional effects in a biologically relevant context. The protocols herein are designed to be self-validating, providing a clear path from initial hit validation to a more profound understanding of the compound's mechanism of action.

Introduction and Scientific Rationale

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to the 2-aminopyrimidine class of compounds, a scaffold known to be a "privileged structure" in kinase inhibitor design.[4] Its core structure is highly analogous to Nilotinib, a potent inhibitor of the Bcr-Abl fusion protein, as well as other tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptors (PDGFR).[5][6] The Bcr-Abl tyrosine kinase is the causative agent in nearly all cases of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[3] Therefore, a logical starting point for the investigation of this compound is to assess its inhibitory potential against these specific and highly relevant cancer targets.

This guide presents a systematic workflow to:

  • Quantify the direct inhibitory effect of the compound on purified Bcr-Abl, c-Kit, and PDGFRα/β kinases.

  • Assess the compound's ability to inhibit cancer cell proliferation in cell lines driven by these oncogenic kinases.

  • Confirm target engagement within a cellular environment by measuring the inhibition of kinase-specific phosphorylation events.

This integrated approach ensures that the collected data is robust, reproducible, and provides a clear, evidence-based foundation for further preclinical development.

Workflow for Efficacy Evaluation

The proposed workflow follows a logical progression from direct target interaction to cellular effects, allowing for a comprehensive characterization of the compound's efficacy.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) cluster_2 Data Synthesis a Bcr-Abl Kinase Assay d IC50 Determination a->d b c-Kit Kinase Assay b->d c PDGFR Kinase Assay c->d e Cell Proliferation Assay (e.g., K562, GIST-T1) d->e Potency Informs g GI50 Determination e->g f Target Engagement Assay (Western Blot) h Phospho-Protein Analysis f->h g->f Effective Dose Informs i Efficacy Profile h->i

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Biochemical Assays: Direct Kinase Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the catalytic activity of its putative kinase targets. In vitro kinase assays using purified, recombinant enzymes provide a clean, direct measure of inhibitory potency (IC50).[7][8] We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10]

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, generating ADP. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[7] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Protocol 1: In Vitro Kinase Inhibition Assay (Bcr-Abl, c-Kit, PDGFR)

This protocol is adaptable for Bcr-Abl, c-Kit, and PDGFR kinases by using the appropriate enzyme and substrate.

A. Materials and Reagents

ReagentSupplier ExampleCatalog # Example
Recombinant Human Bcr-Abl KinaseSignalChemA1-10G
Recombinant Human c-Kit KinasePromegaV4061
Recombinant Human PDGFRα KinasePromegaV2771
Poly (4:1 Glu, Tyr) Peptide SubstratePromegaV2361
ADP-Glo™ Kinase Assay KitPromegaV9101
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amineN/A (User supplied)N/A
Staurosporine (Positive Control)Sigma-AldrichS4400
White, opaque 96-well platesCorning3917

B. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100X final concentration plate. A typical starting concentration might be 1 mM.

    • Prepare a 100X stock of Staurosporine (e.g., 1 mM) as a positive control for inhibition.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition).

  • Kinase Reaction Setup (25 µL total volume):

    • In a 96-well plate, add reagents in the following order:

      • 12.5 µL of 2X Kinase Reaction Buffer containing the appropriate kinase and substrate (see table below for suggested concentrations).

      • 0.25 µL of the 100X compound dilution series from step 1.

      • Initiate the reaction by adding 12.5 µL of 2X ATP solution.

Kinase TargetSuggested Enzyme Conc.Substrate Conc.ATP Conc.
Bcr-Abl1-5 ng/µL0.2 mg/mL25 µM
c-Kit2-10 ng/µL0.2 mg/mL50 µM
PDGFRα2-10 ng/µL0.2 mg/mL50 µM
Note: Optimal concentrations should be determined empirically.
  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

C. Data Analysis

  • Normalize the data:

    • Set the average of the vehicle (DMSO) control wells as 100% kinase activity (0% inhibition).

    • Set the average of the Staurosporine control wells as 0% kinase activity (100% inhibition).

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Cell-Based Assays: Determining Cellular Efficacy

While biochemical assays are crucial for determining direct target inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional anti-cancer response.[11][12][13]

Protocol 2: Cell Proliferation and Viability Assay

This protocol measures the compound's ability to inhibit the growth and proliferation of cancer cells. The choice of cell line is critical. We recommend using cell lines whose survival is known to be dependent on the kinases being targeted.

  • K562 Cells: A human CML cell line that is positive for the Bcr-Abl fusion gene and is highly dependent on its activity for proliferation.

  • GIST-T1 Cells: A human gastrointestinal stromal tumor cell line with a known activating mutation in the c-Kit gene.

A. Materials and Reagents

ReagentSupplier ExampleCatalog # Example
K562 or GIST-T1 cellsATCCCCL-243 / TIB-225
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Cell Counting Kit-8 (CCK-8 / WST-8)DojindoCK04
Clear, flat-bottom 96-well platesCorning3596

B. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle (DMSO) and no-treatment controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of growth inhibition relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration that causes 50% inhibition of cell growth).

Protocol 3: Target Engagement via Western Blot

This assay provides direct evidence that the compound is inhibiting the target kinase within the cell by measuring the phosphorylation status of the kinase and its key downstream substrates. A reduction in phosphorylation upon compound treatment confirms target engagement.

G cluster_pathway Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Active Kinase) p_CrkL p-CrkL (Phosphorylated) BCR_ABL->p_CrkL Phosphorylates Inhibitor N-(2-Methyl-4-nitrophenyl) -4-(pyridin-3-YL)pyrimidin-2-amine Inhibitor->BCR_ABL Blocks ATP Binding Site ATP ATP ADP ADP CrkL CrkL Proliferation Cell Proliferation & Survival p_CrkL->Proliferation

Caption: Inhibition of the Bcr-Abl signaling pathway.

A. Materials and Reagents

  • Cell Lines and Culture Reagents: As described in Protocol 2.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Abl (Tyr245) (for p-Bcr-Abl), Rabbit anti-phospho-CrkL (Tyr207), Rabbit anti-Abl, Rabbit anti-CrkL, Rabbit anti-β-Actin (loading control).

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting Reagents.

  • Chemiluminescent Substrate (ECL).

B. Step-by-Step Protocol

  • Cell Treatment and Lysis:

    • Seed K562 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection:

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the blot for total protein and loading controls (e.g., total Abl, total CrkL, β-Actin) to ensure equal loading.

C. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein signal to the total protein signal for that target.

  • Observe the dose-dependent decrease in the phosphorylation of Bcr-Abl and its substrate CrkL in response to the compound, which confirms on-target activity.

Conclusion

This application note provides a structured, multi-faceted approach to characterize the efficacy of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. By progressing from direct biochemical inhibition assays to functional cell-based evaluations of proliferation and target engagement, researchers can build a comprehensive and robust data package. The successful execution of these protocols will elucidate the compound's potency, cellular activity, and mechanism of action, providing the critical insights necessary to guide its journey through the drug discovery pipeline.

References

  • Nilotinib | C28H22F3N7O | CID 644241 . PubChem, National Institutes of Health. [Link]

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor . PubMed Central, National Institutes of Health. [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects . YouTube. [Link]

  • N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine . PubMed, National Institutes of Health. [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine . PubMed Central, National Institutes of Health. [Link]

  • AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL . PubMed Central, National Institutes of Health. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • Chemi-Verse™ PDGFRα (D842I) Kinase Assay Kit . BPS Bioscience. [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads . National Institutes of Health. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review . PubMed, National Institutes of Health. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . PubMed Central, National Institutes of Health. [Link]

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics . ClinPGx. [Link]

  • BCR-ABL Cellular Phosphorylation Assay Service . Reaction Biology. [Link]

  • (PDF) AMN107 (nilotinib): a novel and selective inhibitor for BCR-ABL . ResearchGate. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells . PubMed, National Institutes of Health. [Link]

  • cKIT Assay Kit . BPS Bioscience. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling . Eurofins Discovery. [Link]

  • Cancer Cell-Based Assays . Charles River Laboratories. [Link]

  • BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance by Next Generation Sequencing . ARUP Laboratories Test Directory. [Link]

  • Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance . PubMed, National Institutes of Health. [Link]

  • Nilotinib . Wikipedia. [Link]

  • Tyrosine Kinase Assay Kits . MBL Life Science. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL . PubMed, National Institutes of Health. [Link]

  • BCR-ABL1 Test . Testing.com. [Link]

  • cKIT Assay Kit, AMS.79815 . Amsbio. [Link]

  • Receptor Tyrosine Kinase Assays . Eurofins DiscoverX. [Link]

  • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay . Eurofins Discovery. [Link]

  • [4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily . PubMed, National Institutes of Health. [Link]

  • c-KIT Kinase Assay Service . Reaction Biology. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening . Frontiers. [Link]

  • Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) . Molecular Pathology Laboratory Network, Inc. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • PDGFRα (D842V) Assay Kit . BPS Bioscience. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method . ACS Omega. [Link]

  • Platelet-Derived Growth Factor (PDGF) Signaling Transduction . Sino Biological. [Link]

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily . ResearchGate. [Link]

Sources

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Target Identification and Validation Using N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine as a Chemical Probe

Foreword for the Modern Researcher

In the landscape of chemical biology and drug discovery, the journey from a phenotypically active small molecule to a validated therapeutic target is both a critical and complex endeavor. A powerful tool in this process is the chemical probe: a small molecule designed with high potency and selectivity to interrogate a specific protein or protein family within a complex cellular environment.[1][2] This guide is dedicated to the strategic application of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine , a compound whose structural backbone—the aminopyrimidine scaffold—is a well-established pharmacophore in numerous kinase inhibitors.[3]

While this specific molecule is not yet extensively characterized as a probe, its close structural similarity to precursors of renowned tyrosine kinase inhibitors like Imatinib suggests a strong hypothesis: it likely targets the protein kinase family.[4] This document, therefore, serves as both an application note and a strategic protocol, empowering researchers to systematically uncover the molecular targets of this probe, validate its engagement in a cellular context, and elucidate its mechanism of action. We will proceed with the scientific rationale that this compound is a putative kinase inhibitor, providing a comprehensive workflow from initial probe characterization to robust target validation.

Physicochemical Properties of the Probe

A thorough understanding of the probe's fundamental properties is the bedrock of any successful target identification campaign.

PropertyValueSource
IUPAC Name N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine[5]
CAS Number 796738-71-1[5]
Molecular Formula C₁₆H₁₃N₅O₂[5]
Molecular Weight 307.31 g/mol [5]
Appearance Pale yellow solid[5]

Section 1: The Foundational Principle — Probe Characterization and Control

Before embarking on complex proteomic experiments, the probe itself must be rigorously validated. This foundational step ensures that any observed biological effect is a direct consequence of the molecule's intended action, rather than an artifact of impurity or off-target activity. The trustworthiness of the entire study hinges on this initial diligence.

The Imperative of a Negative Control

A cornerstone of a well-designed chemical probe experiment is the use of a structurally similar but biologically inactive negative control.[1] This molecule should ideally differ from the active probe by a single chemical modification that ablates its binding affinity for the target, without significantly altering its physicochemical properties.

Causality and Rationale: The negative control is the ultimate tool for deconvolution. By comparing the proteomic or phenotypic results of the active probe to the negative control, researchers can confidently attribute observed effects to specific on-target engagement. Proteins that interact with the active probe but not the negative control are high-confidence candidate targets. For N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a potential negative control could involve relocating the pyridine nitrogen, a modification known to abolish activity in similar scaffolds.[6]

Initial Cellular Assays
  • Cell Permeability Assessment: Confirm the probe can cross the cell membrane to engage intracellular targets. This can be indirectly measured via downstream functional assays or directly visualized if a fluorescently tagged version of the probe is synthesized.

  • Cytotoxicity Profiling: Determine the optimal concentration range for your experiments. High concentrations that induce cytotoxicity can lead to non-specific protein binding and confounding secondary effects. A standard MTS or LDH release assay across a dose-response curve is recommended.

Section 2: Target Discovery via Affinity-Based Chemoproteomics

Affinity-based protein profiling (ABPP) is a powerful and widely used technique to "fish" for the cellular targets of a small molecule.[7][8] The core principle involves immobilizing a modified version of the chemical probe onto a solid support (e.g., agarose or magnetic beads) to capture its binding partners from a cell lysate.

The Strategic Necessity of Probe Derivatization

To be used in an affinity pulldown, the probe must be chemically modified with a linker arm and a reactive handle for immobilization. A common and effective strategy is to introduce an alkyne group, which can be "clicked" onto an azide-functionalized solid support via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality and Rationale: The linker is crucial to spatially separate the probe from the bead surface, minimizing steric hindrance and allowing target proteins to access the binding site. The modification point should be carefully chosen at a position on the molecule that is not critical for target binding, as determined by Structure-Activity Relationship (SAR) studies if available.

G cluster_prep Probe Preparation cluster_exp Experimental Workflow cluster_analysis Data Analysis Probe Parent Probe (N-(...)-amine) Synth Chemical Synthesis: Add Linker + Alkyne Handle Probe->Synth AlkyneProbe Alkyne-Modified Probe Synth->AlkyneProbe Lysate Cell Lysate (Proteome) Beads Azide-Coated Beads Click Click Chemistry (Immobilization) Pulldown Incubation & Affinity Capture (Pulldown) Wash Wash Steps (Remove Non-specific Binders) Elute Elution MS LC-MS/MS Analysis ID Protein Identification & Quantification Targets Candidate Targets

Figure 1. Workflow for Affinity-Based Target Identification.

Protocol: Affinity Pulldown Coupled with Mass Spectrometry

This protocol outlines the key steps for identifying target proteins from a cell lysate.

Self-Validation System: This protocol's integrity relies on parallel processing of three conditions:

  • Active Probe: Identifies all potential binding partners.

  • Negative Control Probe: Identifies proteins that bind non-specifically to the core scaffold.

  • Beads Only (No Probe): Identifies proteins that bind non-specifically to the affinity matrix. True "hits" will be highly enriched in the Active Probe sample compared to both controls.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., a cancer cell line where kinases are dysregulated) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome for the experiment.[9]

  • Probe Immobilization:

    • Incubate your alkyne-modified probe with azide-functionalized beads (e.g., Azide-Agarose) in the presence of a copper catalyst (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA) to facilitate the click reaction.

    • Wash the beads extensively to remove unreacted probe and catalyst.

  • Affinity Capture:

    • Add the clarified cell lysate to the probe-immobilized beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

    • Competition Control (Optional but Recommended): In a parallel sample, pre-incubate the lysate with a molar excess (e.g., 50-100x) of the free, unmodified parent probe before adding it to the beads. This should prevent true targets from binding to the immobilized probe.

  • Washing and Elution:

    • Collect the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer), a low pH buffer, or by competitive elution with a high concentration of the free probe.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Specific bands appearing only in the active probe lane are promising candidates.

    • For comprehensive analysis, perform in-solution or in-gel trypsin digestion of the eluate followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the captured proteins.[9]

Section 3: Target Engagement Validation in a Cellular Milieu with CETSA

Identifying a protein via affinity pulldown is a significant step, but it does not confirm a direct interaction within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating target engagement in intact cells.[10][11]

The Principle of Thermal Stabilization

CETSA is founded on a simple biophysical principle: the binding of a ligand (our chemical probe) to its target protein confers thermodynamic stability.[12] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. When cells are heated, unbound proteins will unfold and precipitate, while the ligand-bound fraction remains soluble.[13]

G cluster_control Control (No Probe) cluster_probe Treatment (+ Probe) Control_Cells Intact Cells Control_Heat Apply Heat (T) Control_Cells->Control_Heat Control_Lysis Lysis & Centrifugation Control_Heat->Control_Lysis Control_Result Target Protein Aggregates Control_Lysis->Control_Result Analysis Analysis of Soluble Fraction (e.g., Western Blot) Control_Result->Analysis Probe_Cells Intact Cells + Probe Probe_Heat Apply Heat (T) Probe_Cells->Probe_Heat Probe_Lysis Lysis & Centrifugation Probe_Heat->Probe_Lysis Probe_Result Target Protein Remains Soluble Probe_Lysis->Probe_Result Probe_Result->Analysis

Figure 2. The Core Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

This protocol is designed to validate a specific candidate protein identified from the affinity pulldown experiment.

Methodology:

  • Cell Treatment:

    • Seed cells in multiple dishes. Once they reach desired confluency, treat them with either the vehicle (e.g., DMSO) or the chemical probe at a pre-determined optimal concentration.

    • Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours at 37°C).[10]

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into several PCR tubes for each condition (vehicle and probe-treated).

    • Heat the aliquots to a range of different temperatures for 3 minutes using a PCR machine (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C). One aliquot for each condition should be kept at room temperature as a non-heated control.[10]

    • Cool the tubes to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the candidate target protein remaining in the soluble fraction by Western Blot using a specific antibody.

Expected Results & Data Presentation:

In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the probe-treated samples, the protein will be stabilized, resulting in more protein remaining in the soluble fraction at higher temperatures. This "shift" in the melting curve is evidence of direct target engagement.

TemperatureVehicle-Treated (Soluble Protein)Probe-Treated (Soluble Protein)
37°C100%100%
48°C85%98%
52°C50% (Tₘ)90%
56°C20%75%
60°C5%50% (Tₘ + Shift)

Section 4: Orthogonal Validation and Functional Confirmation

Given the probe's likely identity as a kinase inhibitor, several orthogonal methods can provide deeper validation and functional insight.

Kinobeads Competition Profiling

Kinobeads are an affinity matrix comprised of multiple, non-selective kinase inhibitors immobilized on beads.[14] They can be used to capture a large portion of the cellular kinome.

Experimental Rationale: Instead of immobilizing our probe, we use our probe as a competitor. A cell lysate is pre-incubated with our probe before being applied to the Kinobeads. If our probe binds to a specific kinase (e.g., Kinase X), that kinase will be unable to bind to the beads and will be depleted from the pulldown. This depletion, measured by mass spectrometry, identifies the target(s) with high specificity. This method is excellent for assessing the selectivity of the probe across the kinome.[15][16]

In Vitro Kinase Activity Assays

Once a primary kinase target is identified and validated by CETSA, its functional inhibition must be confirmed. This is achieved through a direct enzymatic assay using the purified recombinant kinase. The assay measures the ability of the kinase to phosphorylate a substrate in the presence of varying concentrations of the chemical probe, allowing for the determination of an IC₅₀ value.

Downstream Pathway Analysis via Phosphoproteomics

The ultimate confirmation of a kinase inhibitor's mechanism of action is to demonstrate its effect on cellular signaling.

Rationale and Workflow: Kinases function by phosphorylating downstream substrate proteins. Treating cells with the probe should lead to a measurable change in the phosphorylation status of the target kinase's direct substrates.

  • Treat cells with the active probe and the negative control.

  • Lyse the cells, digest the proteins into peptides.

  • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation across the proteome. A decrease in phosphorylation on known substrates of the candidate target kinase provides powerful evidence of functional target engagement in a physiological pathway.

G Probe Chemical Probe (N-(...)-amine) KinaseX Target Kinase X Probe->KinaseX Inhibition SubstrateA_P Substrate A-P KinaseX->SubstrateA_P Phosphorylation SubstrateA Substrate A Downstream Downstream Cellular Effect SubstrateA_P->Downstream

Figure 3. Hypothetical Signaling Pathway Modulation.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Bunnage, M. E., et al. (2015). Target Identification Using Chemical Probes. Methods in Molecular Biology. Available from: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available from: [Link]

  • Li, Z., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available from: [Link]

  • CDD Vault. Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • LaCava, J., et al. (2014). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Biotechnology and Genetic Engineering Reviews. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Open Targets Blog. Probing your next target? Chemical Probes feature in Open Targets. Available from: [Link]

  • News-Medical-Life Sciences. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available from: [Link]

  • Reinecke, M., et al. (2020). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • ResearchGate. (2009). Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. Available from: [Link]

  • ResearchGate. (2020). General schemes of affinity-based protein profiling. Available from: [Link]

  • van Esveld, S., et al. (2022). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society. Available from: [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • MedChemComm. (2014). Chemical biology for target identification and validation. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. Available from: [Link]

  • Hart, G. W. (2009). Target identification and mechanism of action in chemical biology and drug discovery. Nature. Available from: [Link]

  • ResearchGate. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]

  • Wingren, C., et al. (2012). Multiplexed protein profiling by sequential affinity capture. Proteomics. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

  • Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Available from: [Link]

  • E-lactam, R., et al. (2011). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Annals of Clinical Microbiology and Antimicrobials. Available from: [Link]

  • Google Patents. Substituted pyrrolo[2,3-d]pyrimidine as a protein kinase B inhibitor.
  • Matrix Fine Chemicals. N-(2-METHYL-5-NITROPHENYL)-4-(PYRIDIN-3-YL)PYRIMIDIN-2-AMINE | CAS 152460-09-8. Available from: [Link]

  • PubChem. N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Anti-proliferative Effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a synthetic compound belonging to the class of N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This structural class is of significant interest in medicinal chemistry due to its association with potent anti-cancer properties. Notably, a structurally related compound, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, serves as a key precursor in the synthesis of Imatinib, a cornerstone in targeted cancer therapy renowned for its efficacy as a tyrosine kinase inhibitor.[1] This lineage strongly suggests that N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine may exert its anti-proliferative effects through the inhibition of critical cellular kinases, thereby interfering with signaling pathways that govern cell growth, division, and survival.[2]

The N-phenylpyridin-2-amine scaffold is a privileged structure in drug discovery, frequently found in compounds that target the ATP-binding pocket of various kinases. Pyrimidine derivatives have demonstrated a broad spectrum of anti-cancer activities, including the induction of cell cycle arrest and apoptosis.[3] Therefore, a comprehensive evaluation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine's anti-proliferative capabilities is warranted to elucidate its therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals to meticulously assess the anti-proliferative effects of this compound. The following sections will outline a strategic experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, complete with detailed, field-proven protocols.

Experimental Workflow: A Multi-faceted Approach to Characterization

A systematic investigation is crucial to fully characterize the anti-proliferative profile of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The proposed workflow is designed to provide a comprehensive understanding of the compound's activity, from its general cytotoxic effects to its influence on specific cellular processes.

experimental_workflow viability Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) dose_response Dose-Response and IC50 Determination viability->dose_response colony Colony Formation Assay dose_response->colony cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) dose_response->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining) dose_response->apoptosis kinase Kinase Inhibition Assays (Biochemical or Cellular) apoptosis->kinase western Western Blot Analysis (Signaling Pathway Modulation) kinase->western

Figure 1: A structured workflow for assessing anti-proliferative effects.

Phase 1: Foundational Cytotoxicity and Dose-Response Assessment

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. This phase establishes the concentration range at which the compound exhibits biological activity and provides the critical half-maximal inhibitory concentration (IC50) value.

Cell Viability Assays: The MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate into a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Table 1: Representative Data from a Cell Viability Assay

Compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
0.198.2 ± 2.195.4 ± 3.590.1 ± 4.2
185.7 ± 4.375.1 ± 5.160.3 ± 6.8
1052.3 ± 3.840.2 ± 4.725.8 ± 3.9
5015.6 ± 2.98.9 ± 1.85.1 ± 1.2
1005.2 ± 1.53.1 ± 0.92.3 ± 0.7

Phase 2: Delving into the Mechanisms of Anti-proliferative Action

Once the cytotoxic and cytostatic effects are established, the next logical step is to investigate how N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine exerts its anti-proliferative activity. This involves assessing its impact on long-term cell survival, cell cycle progression, and the induction of programmed cell death (apoptosis).

Colony Formation Assay: Assessing Long-Term Proliferative Capacity

The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term effects of a compound on cell survival and proliferation.

Protocol: Colony Formation Assay

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 200-500 cells) into 6-well plates containing complete culture medium.

    • Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (typically below the IC50 value to observe sublethal effects) for 24 hours. Include a vehicle control.

  • Colony Growth:

    • After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes at room temperature.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Cell Cycle Analysis: Uncovering Effects on Cell Division

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[4]

Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Acquire the fluorescence data for PI.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle_pathway G1 G1 Phase (Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Compound N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Compound->G1_S_checkpoint Potential Arrest Compound->G2_M_checkpoint Potential Arrest

Figure 2: Potential points of cell cycle arrest induced by the compound.
Apoptosis Assays: Investigating Programmed Cell Death

A key hallmark of effective anti-cancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Annexin V/PI staining is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Treat cells with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine as described for the cell cycle analysis.

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Phase 3: Hypothesis-Driven Target Exploration

Based on the structural similarities to Imatinib and the known activities of pyrimidine derivatives, it is hypothesized that N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine may function as a kinase inhibitor. This phase aims to investigate this hypothesis.

Kinase Inhibition Assays

Direct evidence of kinase inhibition can be obtained through biochemical or cellular assays. A broad-spectrum kinase panel screening can identify potential kinase targets. Subsequently, specific assays for the identified kinases can be performed to determine the inhibitory potency (e.g., IC50 or Ki).

Western Blot Analysis of Signaling Pathways

If the compound is found to inhibit specific kinases, Western blot analysis can be used to examine the phosphorylation status of downstream target proteins in the corresponding signaling pathways. For example, if the compound inhibits a tyrosine kinase involved in a growth factor signaling pathway, a decrease in the phosphorylation of downstream signaling molecules would be expected.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the comprehensive assessment of the anti-proliferative effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. By systematically progressing from initial cytotoxicity screening to detailed mechanistic studies, researchers can gain a thorough understanding of the compound's potential as an anti-cancer agent. The strong structural rationale for its action as a kinase inhibitor provides a clear direction for hypothesis-driven target identification and validation. The data generated from these protocols will be instrumental in guiding further preclinical development and ultimately, in determining the therapeutic promise of this novel pyrimidine derivative.

References

  • Abdelazem, M. et al. (2016). Diaryl amide scaffold with the pyrimidinyl–pyridine hybrid system has many pharmacological aspects as an antiproliferative agent. Frontiers in Chemistry, 4, 23.
  • Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028.[4]

  • Rossari, F., Minutolo, F., & Orciuolo, E. (2018). Past, present, and future of Bcr-Abl inhibitors: From chemical development to clinical efficacy.

Sources

Application Note: Multiparametric Flow Cytometry Analysis of Cellular Responses to N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for characterizing the cellular effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a novel compound belonging to the aminopyrimidine class. Compounds in this class are known to possess diverse biological activities, often acting as kinase inhibitors.[1][2] Flow cytometry offers a powerful, high-throughput platform for dissecting the mechanism of action of such compounds at a single-cell level.[3][4] We present detailed protocols for three fundamental assays—apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) production—to build a comprehensive pharmacological profile of the compound's activity.

Introduction: The Rationale for Multiparametric Analysis

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the tyrosine kinase inhibitor Imatinib.[1][2] Given the structural characteristics of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, it is plausible to hypothesize that it may interfere with cellular signaling pathways, leading to cytostatic or cytotoxic effects.

To effectively characterize these potential effects, a multiparametric approach is essential. Flow cytometry is the ideal technology for this purpose, enabling the rapid acquisition of quantitative data from thousands of individual cells.[5] This allows for the simultaneous assessment of distinct but interconnected cellular events, providing a holistic view of the drug's impact. This application note details robust protocols to investigate three critical cellular responses:

  • Apoptosis: Quantifying the induction of programmed cell death.

  • Cell Cycle: Determining if the compound halts cell proliferation at specific checkpoints.

  • Oxidative Stress: Measuring the generation of intracellular Reactive Oxygen Species (ROS), a common cellular response to xenobiotics.

Foundational Experimental Workflow

A successful investigation requires a systematic and well-controlled experimental design. The overall workflow, from initial cell treatment to final data interpretation, follows a logical progression. Key considerations include the selection of an appropriate cell line, determination of optimal compound concentration (dose-response), and treatment duration (time-course).

G cluster_0 Phase 1: Preparation & Treatment cluster_1 Phase 2: Staining Protocols cluster_2 Phase 3: Data Acquisition & Analysis cell_culture Cell Line Seeding (e.g., HeLa, Jurkat) treatment Treat with Compound (Dose-Response & Time-Course) cell_culture->treatment controls Prepare Controls (Vehicle, Untreated) treatment->controls harvest Harvest & Wash Cells controls->harvest apoptosis Apoptosis Staining (Annexin V / PI) harvest->apoptosis cell_cycle Cell Cycle Staining (Fixation & PI) harvest->cell_cycle ros ROS Staining (H2DCFDA) harvest->ros flow_cytometry Acquire on Flow Cytometer apoptosis->flow_cytometry cell_cycle->flow_cytometry ros->flow_cytometry gating Gating & Population Identification flow_cytometry->gating quantification Quantify Cellular Responses gating->quantification interpretation Data Interpretation & Reporting quantification->interpretation

Figure 1: General experimental workflow for flow cytometry analysis.

Detailed Protocols & Methodologies

The following protocols are optimized for suspension or adherent cells and serve as a validated starting point. Researchers should perform initial optimization for their specific cell line and experimental conditions.

Protocol 1: Apoptosis Detection via Annexin V & Propidium Iodide

Scientific Principle: This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it identifies these cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Materials & Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • FACS tubes (5 mL polystyrene tubes)

  • Benchtop centrifuge

Step-by-Step Protocol:

  • Cell Preparation: Seed and treat cells with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine for the desired time and concentration. Include a vehicle-treated sample as a negative control.

  • Harvesting: Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, gently detach using trypsin, neutralize, and collect both floating and attached cells to ensure all populations are analyzed.[8]

  • Washing: Wash cells once with 1 mL of cold PBS, centrifuge, and carefully aspirate the supernatant.[7]

  • Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[9]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

Protocol 2: Cell Cycle Analysis

Scientific Principle: The distribution of cells within the major phases of the cell cycle (G0/G1, S, and G2/M) can be determined by quantifying cellular DNA content.[10] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[11] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate DNA content. Prior fixation with cold ethanol is crucial for permeabilizing the cell membrane to allow dye entry.[12]

Materials & Reagents:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 70% Ethanol, ice-cold

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Benchtop centrifuge

Step-by-Step Protocol:

  • Cell Preparation: Treat approximately 1 x 10⁶ cells per sample with the compound.

  • Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.

  • Incubation: Fix the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[13]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze on a flow cytometer using a 488 nm laser for excitation and detecting the fluorescence signal in the appropriate channel (e.g., >670 nm). Analyze the data using a linear scale for the DNA content histogram.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

Scientific Principle: This assay measures oxidative stress. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe.[14] Once inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by intracellular ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS present.[15]

Materials & Reagents:

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., H₂O₂)

  • FACS tubes

  • Benchtop centrifuge

Step-by-Step Protocol:

  • Cell Preparation: Harvest untreated cells (1 x 10⁶ cells per sample) and wash once with warm PBS or HBSS.

  • Loading with Probe: Resuspend cells in pre-warmed PBS containing H2DCFDA at a final concentration of 5-10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[14]

  • Washing: Wash the cells twice with PBS or HBSS to remove excess probe from the media.

  • Treatment: Resuspend the probe-loaded cells in fresh media and add N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine at the desired concentrations. A positive control treated with H₂O₂ (e.g., 100 µM) should be included.

  • Incubation: Incubate for the desired treatment time (e.g., 1-4 hours).

  • Analysis: Analyze immediately on a flow cytometer (excitation at 488 nm, emission at ~530 nm). The geometric mean fluorescence intensity (MFI) of the DCF signal is used for quantification.

Data Analysis & Interpretation

Hypothetical Data Summary

The results from the flow cytometry analysis can be summarized to provide a clear overview of the compound's dose-dependent effects.

Compound Conc. (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)ROS (Fold Change in MFI)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.655.1 ± 3.229.8 ± 2.515.1 ± 1.81.0 ± 0.1
188.7 ± 3.57.1 ± 1.24.2 ± 0.954.5 ± 2.828.5 ± 2.117.0 ± 1.51.8 ± 0.3
565.4 ± 4.222.8 ± 3.111.8 ± 2.445.3 ± 3.915.2 ± 1.939.5 ± 4.14.5 ± 0.7
1030.1 ± 5.145.6 ± 4.824.3 ± 3.335.8 ± 4.510.1 ± 1.554.1 ± 5.26.2 ± 0.9

Table represents hypothetical data (Mean ± SD) from triplicate experiments.

Interpretation of Hypothetical Data: The data suggests that N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine induces apoptosis in a dose-dependent manner, evidenced by the increase in Annexin V positive cells. Concurrently, the compound appears to cause cell cycle arrest in the G2/M phase.[16] The significant increase in ROS production suggests that oxidative stress may be an early event or a contributing factor to the observed cytotoxicity.

Hypothetical Signaling Pathway

Based on the data, we can postulate a potential mechanism of action where the compound inhibits a key cell cycle kinase, leading to G2/M arrest and subsequent apoptosis, potentially mediated by an increase in ROS.

G compound N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine target_kinase Hypothetical Target (e.g., Cdk1/Cyclin B) compound->target_kinase Inhibition ros ROS Production compound->ros Induces g2m_checkpoint G2/M Checkpoint Progression target_kinase->g2m_checkpoint Promotes cell_cycle_arrest G2/M Arrest mitosis Mitosis g2m_checkpoint->mitosis apoptosis Apoptosis ros->apoptosis cell_cycle_arrest->apoptosis

Sources

techniques for measuring the binding affinity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine to its target

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for Measuring the Binding Affinity of Imatinib to Tyrosine Kinase Targets

For Research, Scientific, and Drug Development Professionals

Abstract

This guide provides a detailed overview and step-by-step protocols for quantifying the binding affinity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, widely known as Imatinib (Gleevec®), to its primary oncogenic tyrosine kinase targets, such as Abl, c-Kit, and PDGF-R. Accurate determination of binding affinity (typically expressed as the dissociation constant, Kd) is fundamental to drug discovery, enabling mechanism of action studies, lead optimization, and structure-activity relationship (SAR) analysis. We present three orthogonal, industry-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive Fluorescence Polarization (FP) assay. Each section details the core principles, explains the causality behind experimental choices, and provides robust, self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Quantifying Imatinib's Binding Affinity

Imatinib is a cornerstone of targeted cancer therapy, functioning as a selective tyrosine kinase inhibitor.[1][2] Its mechanism of action is predicated on high-affinity binding to the ATP-binding site of specific kinases like the BCR-Abl fusion protein, which is a driver of chronic myeloid leukemia (CML).[3][4] This binding event competitively inhibits ATP, blocking downstream phosphorylation cascades that lead to uncontrolled cell proliferation and inducing apoptosis in cancer cells.[4]

The therapeutic efficacy of Imatinib is directly related to how tightly it binds to its target. A lower dissociation constant (Kd) signifies a higher affinity and, typically, greater potency. Therefore, precise and reliable measurement of binding affinity is critical for:

  • Mechanism of Action (MoA) Studies: Confirming direct target engagement and understanding the thermodynamic drivers of the interaction.

  • Drug Development: Guiding the medicinal chemistry efforts to design next-generation inhibitors with improved affinity and selectivity.

  • Resistance Studies: Characterizing how mutations in the kinase domain, a common mechanism of clinical resistance, alter inhibitor binding affinity.[5]

  • Quality Control: Ensuring the potency and consistency of different batches of the compound.

This document serves as a practical guide for researchers to select and implement the most appropriate technique for their specific research goals.

Comparative Overview of Key Techniques

Choosing the right assay depends on the specific information required, available instrumentation, and the nature of the interacting molecules. Below is a summary of the techniques detailed in this guide.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon binding.[6]Measures change in refractive index upon mass change at a sensor surface.[7]Measures change in rotational speed of a fluorescent probe upon binding.[8]
Measurement Direct, in-solution measurement.Real-time, surface-based measurement.Homogeneous, in-solution measurement.[9]
Labeling Label-free.[6]Label-free for the analyte.[10]Requires a fluorescently labeled tracer.[11]
Key Output Kd, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[6]Kd, kon (association rate), koff (dissociation rate).[7]Ki (from competitive binding), IC50.
Throughput Low to medium.Medium to high.High.
Sample Consumption High (µg to mg of protein).Low (µg of protein).Very low (ng to µg of protein).
Primary Advantage Provides a complete thermodynamic profile.[12]Provides kinetic and affinity data.[13]High-throughput, low sample usage, solution-based.[8]

Method 1: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing biomolecular interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (Imatinib) is titrated into a solution containing the target protein (e.g., Abl kinase).[6] This technique is unique in its ability to determine all binding parameters in a single experiment.[12]

Principle of ITC

An ITC instrument consists of two highly sensitive cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[14] The reference cell typically contains buffer, while the sample cell contains the purified kinase. The ligand (Imatinib) is loaded into an injection syringe. Small, precise aliquots of the ligand are injected into the sample cell. If binding occurs, a temperature difference between the sample and reference cells is detected. A feedback system applies power to maintain a zero temperature difference, and this power input is recorded. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

Experimental Workflow & Protocol

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Kinase Purify & Dialyze Abl Kinase Load Load Kinase into Cell Load Imatinib into Syringe Prep_Kinase->Load Prep_Imatinib Prepare Imatinib Stock in Buffer Prep_Imatinib->Load Titrate Inject Imatinib into Kinase Load->Titrate Detect Detect Heat Pulses Titrate->Detect Integrate Integrate Heat Pulses to Create Isotherm Detect->Integrate Fit Fit Isotherm to Binding Model Integrate->Fit Result Determine: Kd, ΔH, n, ΔS Fit->Result

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol: Measuring Imatinib Binding to Abl Kinase

  • Causality Behind Choices:

    • Buffer Matching: Using the exact same buffer for the protein, ligand, and dialysis is critical to minimize heats of dilution, which can obscure the true binding signal. A buffer with a low ionization enthalpy (e.g., PBS or HEPES) is preferred.

    • Concentration Regime: The concentration of the macromolecule in the cell should be chosen to ensure the 'c-window' (c = n * [Macromolecule] / Kd) is between 5 and 500 for a reliable fit. For an expected Kd of ~25 nM for Imatinib-Abl, a starting Abl concentration of 10-20 µM is appropriate. The Imatinib concentration in the syringe should be 10-15 times higher than the protein concentration to ensure saturation is reached.

  • Step-by-Step Methodology:

    • Protein Preparation: Express and purify the Abl kinase domain. Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). After dialysis, determine the precise protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).

    • Ligand Preparation: Prepare a concentrated stock solution of Imatinib (e.g., 10 mM in 100% DMSO). Dilute this stock to the final desired concentration (e.g., 150 µM) using the final dialysis buffer. The final DMSO concentration must be identical between the protein in the cell and the ligand in the syringe.

    • Instrument Setup: Thoroughly clean the instrument cells and syringe. Set the experimental temperature (e.g., 25°C).

    • Loading: Load the Abl kinase solution (~15 µM) into the sample cell and the Imatinib solution (150 µM) into the injection syringe. Load the reference cell with the dialysis buffer.

    • Equilibration: Allow the system to thermally equilibrate for at least 30-60 minutes until a stable baseline is achieved.

    • Titration: Perform the titration experiment. This typically consists of an initial small injection (e.g., 0.4 µL) to remove any air bubbles, followed by 18-25 larger injections (e.g., 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting Imatinib into the buffer-filled sample cell to measure the heat of dilution.

    • Data Analysis: Subtract the heats of dilution from the raw binding data. Integrate the area under each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of Imatinib to Abl. Fit the resulting binding isotherm using the instrument's software (e.g., to a one-site binding model) to determine Kd, n, and ΔH.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[7] It provides kinetic information (on-rate and off-rate) in addition to affinity, which can be crucial for differentiating compounds with similar affinities but different residence times on the target.[13]

Principle of SPR

SPR detects changes in the refractive index near the surface of a sensor chip.[7] In a typical experiment, the protein (ligand) is immobilized on a gold-coated sensor chip. A solution containing the small molecule (analyte, Imatinib) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn changes the local refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. The output, a sensorgram, plots the response units (RU) versus time, showing the association phase during analyte injection and the dissociation phase during buffer flow.[7]

Experimental Workflow & Protocol

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Chip Activate Sensor Chip (e.g., CM5) Immobilize Immobilize Abl Kinase via Amine Coupling Prep_Chip->Immobilize Block Block Excess Active Sites Immobilize->Block Baseline Flow Running Buffer (Establish Baseline) Block->Baseline Association Inject Imatinib (Association Phase) Baseline->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regen Regenerate Surface (Optional) Dissociation->Regen Process Reference Subtract & Blank Subtract Data Regen->Process Fit Fit Sensorgrams to Kinetic Model (e.g., 1:1) Process->Fit Result Determine: kon, koff, Kd Fit->Result

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Protocol: Measuring Imatinib Kinetics with Abl Kinase

  • Causality Behind Choices:

    • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins. The goal is to achieve a low-to-moderate immobilization density (e.g., 1000-3000 RU) to minimize mass transport limitations, which can distort kinetic data, especially for fast-binding small molecules.

    • Analyte Concentration: A wide concentration range of Imatinib, bracketing the expected Kd (e.g., from 0.1 x Kd to 10 x Kd), should be used. A zero-concentration (buffer only) injection is crucial for double-referencing.

    • DMSO Matching: To avoid bulk refractive index shifts, the DMSO concentration in the Imatinib samples must be precisely matched to that of the running buffer.

  • Step-by-Step Methodology:

    • Immobilization:

      • Use a CM5 sensor chip. Activate the carboxyl groups on the surface with a fresh mixture of EDC/NHS.

      • Inject purified Abl kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

      • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without kinase immobilization.

    • Assay Setup:

      • The running buffer should be a degassed, filtered buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), containing a matched percentage of DMSO (e.g., 2%).

    • Kinetic Analysis:

      • Prepare a serial dilution of Imatinib in running buffer (e.g., 1000 nM down to 1 nM in 2-fold dilutions, plus a buffer blank).

      • Perform a multi-cycle kinetic experiment. In each cycle, inject a single concentration of Imatinib over the reference and kinase-immobilized flow cells.

      • Set an association time sufficient to approach steady-state (e.g., 120 seconds) and a dissociation time long enough to observe a significant portion of the dissociation curve (e.g., 300 seconds).

      • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) between cycles to remove all bound analyte.

    • Data Analysis:

      • Process the raw data by first subtracting the signal from the reference flow cell and then subtracting the signal from the buffer blank injection (double referencing).

      • Globally fit the processed sensorgrams from all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

      • The fit will yield the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff / kon).

Method 3: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous, solution-based technique well-suited for high-throughput screening and affinity determination.[8] For unlabeled compounds like Imatinib, a competition assay format is used. This requires a fluorescently labeled molecule (a "tracer") that is known to bind to the target kinase.

Principle of FP

FP measures the change in the tumbling rate of a fluorescent molecule in solution.[15] When a small, fluorescently labeled tracer is unbound, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. When the tracer binds to a large protein like a kinase, its tumbling slows dramatically, and the emitted light remains highly polarized.

In a competition assay, the kinase, tracer, and a test compound (Imatinib) are mixed. If Imatinib binds to the kinase's active site, it will displace the fluorescent tracer. The displaced tracer is now free and tumbles rapidly again, leading to a decrease in the measured fluorescence polarization. The degree of this decrease is proportional to the amount of Imatinib bound to the kinase.

FP_Principle Imatinib Competes with Tracer for Binding cluster_bound High Polarization cluster_unbound Low Polarization Kinase Abl Kinase Tracer Tracer Kinase->Tracer Binding Kinase_I Abl Kinase Imatinib Imatinib Kinase_I->Imatinib Binding Tracer_F Tracer

Sources

Troubleshooting & Optimization

improving the yield and purity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. This molecule is a critical intermediate in the synthesis of several pharmacologically important compounds, most notably the tyrosine kinase inhibitor Imatinib.[1][2] The successful, high-yield synthesis of this precursor is paramount for the efficiency of the overall drug development pipeline.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will focus primarily on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination pathway, which offers a reliable method for constructing the key C-N bond.[4][5][6] Our goal is to provide you with not just the "how," but the fundamental "why" behind each experimental step, empowering you to diagnose and resolve challenges effectively.

Section 1: Synthesis and Reaction Optimization

This section addresses common issues arising during the reaction itself, from low conversion rates to the formation of unwanted byproducts. The most prevalent synthetic route involves the coupling of 2-methyl-4-nitroaniline with a 2-chloro-4-(pyridin-3-yl)pyrimidine scaffold.

FAQ 1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate for improving the yield of the Buchwald-Hartwig coupling?

Low yield is the most common challenge in this synthesis. The Buchwald-Hartwig amination is a powerful but sensitive reaction.[6] Several factors can contribute to poor conversion, and a systematic approach to optimization is key.

Causality: The catalytic cycle involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[7] Any disruption, such as catalyst deactivation or competing side reactions, will stall this cycle and reduce the yield.

Troubleshooting Steps:

  • Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. Degassing the solvent and reagents prior to adding the catalyst is a critical step.[4]

  • Catalyst System Integrity: The choice of palladium source, ligand, and base is the cornerstone of this reaction.

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.[4] Ensure it is fresh; older batches can show reduced activity.

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential to facilitate both oxidative addition and reductive elimination.[7] Xantphos is a well-documented and highly effective ligand for this specific transformation due to its wide bite angle.[4][5]

    • Base Selection: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often the base of choice as it is highly effective in promoting the reaction, though others like sodium tert-butoxide can also be used.[4][5] The base must be finely powdered and anhydrous.

  • Solvent Quality: The reaction is typically run in a polar aprotic solvent like 1,4-dioxane or toluene.[4][5] The solvent MUST be anhydrous. Water can lead to hydrodehalogenation of the starting material and interfere with the catalyst. Using a freshly opened bottle of anhydrous solvent or distilling it over a suitable drying agent is highly recommended.

Optimized Reaction Parameters Summary

Parameter Recommended Condition Rationale & Key Considerations
Catalyst Pd₂(dba)₃ (5-10 mol%) Pre-catalyst that forms the active Pd(0) species in situ.
Ligand Xantphos (10-15 mol%) Bulky phosphine ligand that stabilizes the Pd center and promotes key steps in the catalytic cycle.
Base Cesium Carbonate (Cs₂CO₃) (2 equiv.) Strong, anhydrous base. Must be finely powdered to ensure maximum surface area.
Solvent Anhydrous 1,4-Dioxane Aprotic solvent capable of dissolving reagents and sustaining the required reaction temperature. Must be free of water.
Temperature 100-110 °C Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.[4]

| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive Pd(0) catalyst from deactivation. |

FAQ 2: My reaction stalls, leaving significant unreacted 2-chloro-4-(pyridin-3-yl)pyrimidine. How can I drive the reaction to completion?

Seeing a significant amount of the electrophilic starting material at the end of the reaction typically points to an issue with catalyst activity or reaction conditions.

Causality: The pyrimidine and pyridine nitrogen atoms in the starting material and product can act as Lewis bases and coordinate to the palladium center. This coordination can sometimes inhibit the catalyst, preventing it from participating in the desired catalytic cycle.[8]

Troubleshooting Steps:

  • Re-evaluate Catalyst Loading: While catalytic amounts are required, insufficient loading can lead to incomplete conversion, especially if minor impurities are sequestering some of the active catalyst. Consider a modest increase in the Pd₂(dba)₃ and Xantphos loading (e.g., from 5 mol% to 8 mol% Pd).

  • Check Stoichiometry: Ensure that the 2-methyl-4-nitroaniline is present in at least a 1:1 molar ratio with the chloropyrimidine. Using a slight excess (e.g., 1.05 equivalents) of the aniline can sometimes help drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding but is slow, extending the reaction time from the typical 4 hours may be necessary.[4] However, prolonged heating can also lead to degradation, so careful monitoring is essential.

  • Confirm Temperature: Verify that the internal reaction temperature is reaching the target of 100-110 °C. A lower temperature will result in a significantly slower reaction rate.[9]

Workflow for a Standard Buchwald-Hartwig Synthesis

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Isolation reagents Weigh: - 2-chloro-4-(pyridin-3-yl)pyrimidine - 2-methyl-4-nitroaniline - Cs2CO3 (anhydrous) - Pd2(dba)3 & Xantphos setup To oven-dried flask: Add pyrimidine, aniline, base. Add anhydrous dioxane. reagents->setup degas Degas with Argon/N2 (3 cycles or 30 min sparging) setup->degas catalyst Add Pd2(dba)3 and Xantphos under inert atmosphere degas->catalyst heat Heat to 100 °C for 4-6 hours catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT, filter off solids monitor->cool extract Partition between Ethyl Acetate & Brine cool->extract dry Dry organic layer (Na2SO4), concentrate in vacuo extract->dry crude Obtain crude brown oil/solid dry->crude G start Problem with Synthesis low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? purity_issue Purification Issue? low_yield->incomplete_rxn No check_inert Verify Inert Atmosphere & Anhydrous Solvents low_yield->check_inert Yes incomplete_rxn->purity_issue No increase_time Increase Reaction Time/Temp & Monitor Closely incomplete_rxn->increase_time Yes use_amine Use Amine in Eluent (e.g., 1% Et3N) purity_issue->use_amine Yes check_catalyst Check Catalyst/Ligand/Base Quality & Loading check_inert->check_catalyst solution Improved Result check_catalyst->solution check_stoich Check Stoichiometry (Use slight excess of amine) increase_time->check_stoich check_stoich->solution try_recryst Try Recrystallization (Mixed-Solvent System) use_amine->try_recryst try_recryst->solution

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a compound also known by its developmental names Mubritinib and TAK-165. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this potent kinase inhibitor in aqueous solutions. Our goal is to provide a comprehensive resource with scientifically-grounded, field-proven strategies to ensure the reliability and reproducibility of your experiments.

Part 1: Understanding the Compound's Physicochemical Profile

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a structurally complex molecule belonging to the pyrimidine derivative class, many of which are investigated as kinase inhibitors.[1][2] Its inherent chemical architecture—characterized by multiple aromatic rings and limited hydrogen-bonding capacity relative to its size—results in very low aqueous solubility. This presents a significant hurdle for in vitro and in vivo studies, where accurate and consistent drug concentrations are paramount.

Key physicochemical properties are summarized below:

PropertyValueImplication for Solubility
Molecular Formula C₁₆H₁₃N₅O₂[3]-
Molecular Weight 307.31 g/mol -
Appearance Yellow Solid[4]Indicates the compound is in solid form at room temperature.
Water Solubility Insoluble[5]Direct dissolution in aqueous buffers is not feasible.
DMSO Solubility ≥5 mg/mL[6] (up to 76.9 mg/mL reported with warming[7])DMSO is a suitable solvent for creating concentrated stock solutions.
Ethanol Solubility Insoluble[5] (≥3.09 mg/mL reported with warming/sonication[7])Ethanol is a less effective primary solvent than DMSO.
Predicted pKa 2.68 ± 0.12[4]The molecule contains basic nitrogen atoms (on the pyridine and pyrimidine rings) that can be protonated. This pKa value suggests that solubility will significantly increase in acidic conditions (pH < 2.68).

The combination of a large, hydrophobic structure and its crystalline solid-state form classifies this compound as a "brick-dust" molecule, a term for substances whose poor solubility is driven by both high lipophilicity and strong crystal lattice energy.[8]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing aqueous solutions of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

Q1: My compound won't dissolve in my aqueous buffer. What is the correct first step?

Answer: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Direct dissolution in aqueous media will fail.

Recommended Protocol:

  • Use fresh, anhydrous (dry) Dimethyl Sulfoxide (DMSO) as the primary solvent. Moisture-contaminated DMSO can reduce solubility.[5]

  • Prepare a stock solution at a concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 3.073 mg of the compound in 1 mL of DMSO.

  • Aid dissolution by gentle warming (30-40°C) and vortexing or brief sonication.[7][9] Ensure the vial is tightly capped to prevent solvent evaporation.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Q2: I see a precipitate forming as soon as I dilute my DMSO stock into my cell culture medium or buffer. Why is this happening and how can I prevent it?

Answer: This phenomenon is known as "crashing out" or precipitation. It occurs because the drug, which is stable in the organic solvent, becomes supersaturated when introduced to the aqueous environment where its solubility is extremely low. The organic solvent disperses, leaving the drug molecules to agglomerate and precipitate.[11]

Troubleshooting Strategies:

  • Increase Dilution Factor: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤0.5% and not exceeding 1% for most cell-based assays to avoid solvent toxicity.[12][13] High concentrations of DMSO can have detrimental effects on cell morphology and viability.[14]

  • Improve Mixing Technique: Add the DMSO stock drop-wise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help create a kinetically stable, albeit supersaturated, solution.

  • Use Pre-warmed Media: Adding the stock to media pre-warmed to 37°C can sometimes help maintain solubility.

  • Consider a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween-80 (e.g., final concentration of 0.1%) to the aqueous medium before adding the drug stock can help stabilize the compound in micelles.

Q3: Can I use pH modification to improve the solubility of this compound?

Answer: Yes, this is a highly effective strategy. The molecule contains basic amine groups, and protonating them by lowering the pH will create a salt form, which is substantially more water-soluble.[15][16] The predicted pKa of ~2.68 indicates that the compound will become significantly more soluble at a pH below this value.[4]

When to Use This Method: This is ideal for biochemical assays or non-cellular experiments where a low pH will not interfere with the results. It is generally unsuitable for live-cell experiments where physiological pH (7.2-7.4) is required.

Protocol for pH-Dependent Solubilization:

  • Prepare a buffer with a pH of 2.0 (e.g., a glycine-HCl or citrate buffer).

  • Attempt to dissolve the compound directly in this acidic buffer. Gentle warming may assist.

  • Alternatively, prepare a concentrated stock in DMSO and dilute it into the acidic buffer. The resulting solution should be more stable against precipitation compared to dilution in a neutral buffer.

Q4: DMSO is causing toxicity in my long-term cell culture experiments. What are the best alternatives?

Answer: If DMSO toxicity is a concern, especially in experiments lasting over 48-72 hours, using a solubility-enhancing excipient like a cyclodextrin is the preferred method.[12][17]

Primary Recommendation: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[18] They can encapsulate hydrophobic drug molecules, like N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, forming an "inclusion complex" that is water-soluble.[19][20]

  • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[19]

Protocol for Cyclodextrin Formulation:

  • Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 100-200 mg of HP-β-CD per 1 mL of buffer).

  • Add the powdered compound directly to the HP-β-CD solution.

  • Mix vigorously. This process can be slow. Use a shaker or rotator at room temperature overnight, or accelerate the process with sonication and gentle warming (40-50°C) for 1-2 hours.

  • Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles or potential microbial contamination.

This method can often achieve a completely organic solvent-free aqueous solution.

Q5: I need to prepare a formulation for an in vivo (animal) study. What is a standard approach?

Answer: Formulations for in vivo studies often require a combination of agents to achieve the necessary concentration and stability for dosing. A common approach is a mixed co-solvent/surfactant system.[11][21]

Example In Vivo Formulation (Suspension): A formulation suitable for oral or intraperitoneal injection has been described for this class of compound.[10]

  • Prepare a 10% DMSO Stock: Dissolve the compound in 100% DMSO to a concentration 10x higher than your final target concentration (e.g., 25 mg/mL).

  • Add PEG300: Add the DMSO stock to 4 parts of PEG300 (e.g., 100 µL of DMSO stock into 400 µL of PEG300) and mix thoroughly.

  • Add Tween-80: Add 0.5 parts of Tween-80 (e.g., 50 µL) and mix.

  • Add Saline: Add 4.5 parts of saline (0.9% NaCl) to reach the final volume (e.g., 450 µL) and mix. This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Homogenize: This will likely form a suspended solution. Use ultrasonic treatment to ensure a uniform dispersion before administration.[10]

Important: Always prepare this formulation fresh before each use and run a small pilot study to check for any acute toxicity of the vehicle itself in your animal model.

Part 3: Visualization & Workflows

The following diagrams illustrate the decision-making process and mechanisms described in this guide.

Solubility_Troubleshooting_Workflow start Start: Need to prepare aqueous solution of Compound stock_sol Prepare 10-20 mM stock in anhydrous DMSO. Aid with vortex/sonication. start->stock_sol dilution Dilute stock into final aqueous buffer/media. stock_sol->dilution check_precip Observe for precipitation dilution->check_precip success Success: Solution is clear. Proceed with experiment. check_precip->success No failure Precipitation Occurs check_precip->failure Yes decision Select Solubilization Strategy Based on Application failure->decision ph_path pH Adjustment (Biochemical Assays) decision->ph_path Low pH Tolerable cyclo_path Cyclodextrin Complexation (Cell-Based Assays) decision->cyclo_path Organic Solvent-Free Required cosolvent_path Co-Solvent/Surfactant System (In Vivo Studies) decision->cosolvent_path High Concentration for Dosing Required

Caption: Decision workflow for solubilizing the compound.

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available at: [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • vom Bey, J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Shah, S. M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]

  • ACS Publications. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Available at: [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available at: [Link]

  • Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Al-Habib, O. A. A., et al. (2021). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Biotechnology & Biotechnological Equipment. Available at: [Link]

  • ResearchGate. (n.d.). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • PubMed. (n.d.). Novel strategies for the formulation and processing of poorly water-soluble drugs. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Retrieved from [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Experiments with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during experiments with this compound. The following content is structured in a question-and-answer format to directly address specific issues.

I. Synthesis and Purification Challenges

This section addresses common hurdles in the chemical synthesis and purification of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: My synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. A common route involves the reaction of 4-(pyridin-3-yl)-2-chloropyrimidine with 2-methyl-4-nitroaniline.[1] Here are key areas to investigate:

  • Incomplete Reaction: The coupling reaction may not be going to completion. Ensure your reaction conditions are optimized. This includes verifying the purity of your starting materials and using a suitable solvent like 1,4-dioxane. The reaction often requires heating, for instance, to 100°C for several hours.[1]

  • Catalyst and Ligand Issues: For palladium-catalyzed cross-coupling reactions, the choice and handling of the catalyst and ligand are critical. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and a suitable phosphine ligand like Xantphos are often used.[1] Ensure the catalyst and ligand are not degraded and are used in the correct stoichiometric amounts. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]

  • Base Selection: The choice of base is crucial for the reaction's success. Cesium carbonate is a common choice for this type of coupling reaction.[1] Ensure the base is anhydrous and added in the appropriate excess.

  • Purification Losses: Significant loss of product can occur during workup and purification. The compound is a solid, and precipitation or crystallization steps should be optimized to maximize recovery. During chromatographic purification, tailing or irreversible binding to the stationary phase can reduce yield. Experiment with different solvent systems for flash chromatography, such as ethyl acetate and petroleum ether mixtures.[1]

Q2: I am observing significant impurities in my final product after synthesis. How can I identify and minimize them?

A2: Impurity profiles can be complex. Here's a systematic approach to identification and mitigation:

  • Identify the Impurities: Utilize analytical techniques like LC-MS and NMR to identify the mass and structure of the major impurities. Common impurities could include unreacted starting materials, byproducts from side reactions, or degradation products.

  • Side Reactions: A potential side reaction is the homocoupling of the starting materials. Optimizing the stoichiometry and reaction temperature can help minimize these byproducts.

  • Purification Strategy: A multi-step purification process might be necessary. This could involve an initial crystallization followed by flash column chromatography. For challenging separations, preparative HPLC could be an option.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like methanol can be an effective purification method.[2]

Workflow for Optimizing Synthesis and Purity

Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction (Temp, Time, Atmosphere) Check_Reagents->Optimize_Conditions Catalyst_Ligand Evaluate Catalyst & Ligand System Optimize_Conditions->Catalyst_Ligand Purification Refine Purification Strategy Catalyst_Ligand->Purification Analysis Analyze Purity (LC-MS, NMR) Purification->Analysis Analysis->Optimize_Conditions Needs Improvement Success High Yield & Purity Achieved Analysis->Success Meets Specs Start High Biochemical Potency, Low Cellular Activity Permeability Assess Cell Permeability (e.g., PAMPA assay) Start->Permeability Efflux Investigate Efflux Pump Interaction (e.g., use efflux inhibitors) Start->Efflux Metabolism Analyze Intracellular Metabolism (e.g., LC-MS of cell lysates) Start->Metabolism Target_Engagement Confirm Target Engagement in Cells (e.g., CETSA) Permeability->Target_Engagement Efflux->Target_Engagement Metabolism->Target_Engagement Conclusion Identify Limiting Factor(s) Target_Engagement->Conclusion

Caption: Systematic approach to diagnosing the biochemical-to-cellular gap.

III. Solubility and Formulation

The solubility of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a critical factor for its successful application in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the poor aqueous solubility of my compound. What strategies can I use to improve it for my experiments?

A1: Poor aqueous solubility is a common challenge for many kinase inhibitors. [3]Here are several strategies to address this:

  • Use of Co-solvents: For in vitro assays, preparing a high-concentration stock solution in an organic solvent like DMSO is standard practice. [4]When diluting into an aqueous buffer, be mindful of the final concentration of the organic solvent, as it can affect the biological system.

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. The pyridine and pyrimidine nitrogens can be protonated at acidic pH, which may increase solubility.

  • Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins, surfactants (e.g., Cremophor EL), or polymers (e.g., PEG) can enhance its solubility and bioavailability.

  • Salt Forms: If applicable, converting the compound to a salt form (e.g., a mesylate or hydrochloride salt) can dramatically improve its aqueous solubility. Imatinib, a related pyrimidine derivative, is administered as a mesylate salt to improve its solubility. [4]* Structural Modification: In the long term, medicinal chemistry efforts can be directed at modifying the molecule to improve its solubility while retaining its biological activity. This could involve disrupting molecular planarity or adding polar functional groups. [5] Solubility Enhancement Strategies

Strategy Application Considerations
Co-solvents (e.g., DMSO) In vitro assaysKeep final solvent concentration low and consistent.
pH Adjustment In vitro assaysEnsure the pH is compatible with the biological system.
Formulation with Excipients In vivo studiesPotential for excipient-related toxicity or altered pharmacokinetics.
Salt Formation Drug developmentRequires chemical modification and characterization.
Structural Modification Lead optimizationBalances solubility improvements with maintaining potency. [6]
References
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. ResearchGate. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC, NIH. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH. Available at: [Link]

  • Pyrimidine Metabolism Disorders. Merck Manual Professional Edition. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. Available at: [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications. Available at: [Link]

  • Pyrimidine derivatives and processes for the preparation thereof. Google Patents.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Google Patents.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available at: [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. Available at: [Link]

  • Disorders of Purine and Pyrimidine Metabolism. Musculoskeletal Key. Available at: [Link]

  • Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. PMC, PubMed Central. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain. PubMed. Available at: [Link]

  • Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. Available at: [Link]

  • LiquiChip Broad-Range Tyr Kinase Handbook. QIAGEN. Available at: [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF 4H... Taylor & Francis. Available at: [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Taylor & Francis. Available at: [Link]

Sources

optimizing the reaction conditions for the synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, robust protocols, and practical troubleshooting advice to ensure the successful and optimized synthesis of this key chemical intermediate.

Introduction: The Significance of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

N-arylpyrimidin-2-amine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1][2] The specific target molecule, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, serves as a valuable building block. A structurally similar isomer, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a known precursor for synthesizing important tyrosine kinase inhibitors like Imatinib and Nilotinib, which are used in cancer therapy.[1][3] This highlights the pharmaceutical relevance of this molecular scaffold and the importance of a reliable synthetic protocol.

This guide focuses on the most common and effective method for its synthesis: the Buchwald-Hartwig cross-coupling reaction. We will explore the reaction mechanism, provide a detailed experimental protocol, and address common challenges you may encounter.

Core Synthesis Protocol: Buchwald-Hartwig Amination

The recommended synthesis proceeds via a palladium-catalyzed C-N cross-coupling reaction between 4-(pyridin-3-yl)-2-chloropyrimidine and 2-methyl-4-nitroaniline.[4] This method is highly efficient and has become a staple in modern organic synthesis for forming aryl-amine bonds.[5]

Reaction Scheme
  • Reactants : 4-(pyridin-3-yl)-2-chloropyrimidine + 2-methyl-4-nitroaniline

  • Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) + 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base : Cesium Carbonate (Cs₂CO₃)

  • Solvent : 1,4-Dioxane

  • Product : N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Optimized Reaction Conditions
ParameterValue/ReagentMolar Equiv.Purpose
Aryl Halide4-(pyridin-3-yl)-2-chloropyrimidine1.0Electrophile
Amine2-methyl-4-nitroaniline1.0Nucleophile
Pd SourcePd₂(dba)₃0.1Catalyst Precursor
LigandXantphos0.1Stabilizes Pd(0) & facilitates catalytic cycle
BaseCesium Carbonate (Cs₂CO₃)2.0Activates the amine nucleophile
Solvent1,4-Dioxane-Aprotic solvent, solubilizes reactants
Temperature100 °C-Provides energy to overcome activation barrier
Reaction Time4 hours-Time to reach completion
AtmosphereInert (Nitrogen or Argon)-Prevents oxidation/degradation of catalyst

Table based on data from patent WO2017/191599.[4]

Step-by-Step Experimental Protocol

(Adapted from WO2017/191599)[4]

  • Reactor Setup : To a dry reaction vessel, add 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 equiv.), 2-methyl-4-nitroaniline (1.0 equiv.), and cesium carbonate (2.0 equiv.).

  • Solvent Addition : Add anhydrous 1,4-dioxane.

  • Inerting : Seal the vessel and thoroughly degas the mixture by bubbling Argon or Nitrogen gas through it for 20-30 minutes. This step is critical to remove dissolved oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add Xantphos (0.1 equiv.) and Pd₂(dba)₃ (0.1 equiv.).

  • Reaction : Heat the mixture to 100°C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

    • Partition the residue between ethyl acetate (AcOEt) and brine.

    • Extract the aqueous layer with ethyl acetate.

  • Purification :

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using an ethyl acetate/petroleum ether (70:30) eluent system.

  • Product Isolation : The purified product is isolated as a pale yellow solid (Reported Yield: 62%).[4]

Reaction Mechanism & Workflow Visualization

The Buchwald-Hartwig amination is a complex catalytic process. Understanding its mechanism is key to effective troubleshooting. The generally accepted cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L₂) (Aryl Palladium Complex) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Complex->Amine_Coord + R'R''NH Amido_Complex Ar-Pd(II)-NR'R''(L₂) (Amido Complex) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Out Product Ar-NR'R'' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R'R''NH (Amine) Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Amine, Base) B 2. Add Anhydrous Solvent A->B C 3. Degas with N₂/Ar B->C D 4. Add Catalyst System (Pd₂(dba)₃ + Xantphos) C->D E 5. Heat to 100°C for 4h D->E F 6. Cool & Filter E->F G 7. Solvent Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: A streamlined workflow for the synthesis experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than the reported 62%. What are the likely causes?

A1: Low yield is a frequent issue that can stem from several sources:

  • Catalyst Inactivity : The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture can lead to its oxidation and deactivation. Ensure your inert gas technique is rigorous.

  • Impure Reactants : Impurities in the starting materials, especially the amine or aryl halide, can inhibit the catalyst.[7] Verify the purity of your reactants by NMR or another suitable method before starting.

  • Wet Solvent : The reaction is sensitive to water, which can lead to competing side reactions like the hydroxylation of the aryl halide.[8] Always use a freshly distilled or anhydrous grade solvent.

  • Insufficient Base : The base is crucial for deprotonating the amine to form the active nucleophile. Ensure the base is fully anhydrous and accurately weighed. Cesium carbonate is often preferred for its high solubility in organic solvents and its ability to avoid strong M-O bonds with the catalyst.

Q2: The reaction has not gone to completion, even after 4 hours. What should I do?

A2: If your TLC analysis shows significant amounts of starting material remaining:

  • Extend Reaction Time : Some reactions, especially with slightly less reactive substrates, may require longer heating.[7] Continue monitoring the reaction by TLC for another 2-4 hours.

  • Check Temperature : Verify that your reaction is being maintained at a stable 100°C. A lower temperature will drastically slow the reaction rate.

  • Add More Catalyst : It is possible the initial catalyst charge has decomposed. In some cases, adding a small additional portion of the catalyst and ligand under inert conditions can restart a stalled reaction. However, this should be a last resort, as it complicates stoichiometry and purification.

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are potential byproducts?

A3: The formation of byproducts can complicate purification. Common side products in Buchwald-Hartwig reactions include:

  • Hydrodehalogenation : The aryl halide is reduced, replacing the chlorine with a hydrogen. This is often caused by trace amounts of water or other protic impurities.

  • Aryl Halide Homocoupling : Two molecules of the aryl halide couple to form a biaryl species. This is more common with highly active catalysts or at very high temperatures.

  • Diarylation of Amine : While less common with primary amines, it is possible for the product to react a second time with the aryl halide, especially if the amine is used in excess.

To minimize these, strictly adhere to anhydrous and anaerobic conditions and maintain the correct stoichiometry.

Troubleshooting_Tree Start Problem Observed Q1 Low Yield? Start->Q1 Q2 Incomplete Reaction? Start->Q2 Q3 Byproduct Formation? Start->Q3 Sol1 Check: 1. Inert Atmosphere 2. Solvent Anhydrous 3. Reagent Purity Q1->Sol1 Yes Sol2 Action: 1. Extend Reaction Time 2. Verify Temperature 3. Consider Catalyst Addition Q2->Sol2 Yes Sol3 Optimize: 1. Stoichiometry 2. Purification Method (e.g., gradient elution) Q3->Sol3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why is Xantphos used as the ligand? Can I use other phosphine ligands? A: Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its specific bite angle and steric bulk are highly effective at stabilizing the Pd(0) active species and promoting the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6] While other ligands (e.g., BINAP, dppf, or Buchwald's biarylphosphines) can be used for C-N coupling, Xantphos is often found to be superior for coupling with heteroaryl chlorides.[9] Using a different ligand would require re-optimization of the reaction conditions.

Q: Is cesium carbonate the only base that can be used? A: No, but it is often the most effective. Other bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are also commonly used in Buchwald-Hartwig reactions.[9] However, Cs₂CO₃ is a relatively weak, non-nucleophilic base that is highly soluble in dioxane, which helps to ensure a homogenous reaction mixture and prevent catalyst inhibition that can occur with stronger bases.

Q: Why is an inert atmosphere (Nitrogen/Argon) so critical? A: The active catalyst, Pd(0), is readily oxidized by atmospheric oxygen to Pd(II), rendering it inactive in the catalytic cycle. The phosphine ligand is also susceptible to oxidation. Maintaining a strict inert atmosphere from start to finish is arguably the single most important factor for achieving a high yield and reproducible results.

Q: Can this reaction be scaled up? What are the main considerations? A: Yes, this reaction can be scaled up. Key considerations include:

  • Heat Transfer : Ensure the reaction vessel allows for efficient and uniform heating.

  • Mixing : Adequate stirring is essential to keep the heterogeneous mixture (especially the base) well-suspended.

  • Degassing : For larger volumes, simple bubbling may be insufficient. A freeze-pump-thaw cycle or continuous inert gas sparging during heating may be necessary.

  • Purification : Large-scale column chromatography can be cumbersome. Developing a crystallization or trituration procedure for the final product would be highly beneficial for scale-up.

References

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]

  • EP3333162A1 - Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine - Google Patents.
  • CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl) - Google Patents.
  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water | ACS Catalysis. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - Wiley Analytical Science. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. Available at: [Link]

  • Efficient synthesis of 2-arylamino substituted pyridinyl nitriles by Buchwald–Hartwig amination | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

addressing batch-to-batch variability of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS No. 796738-71-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability with this critical intermediate. As a key precursor in the synthesis of notable oncology therapeutics, ensuring its consistent quality is paramount for reproducible research and development outcomes.[1][2]

This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you identify, diagnose, and resolve inconsistencies between different lots of this compound.

Diagram: Initial Troubleshooting Workflow

The following diagram outlines the initial steps to take when encountering suspected batch-to-batch variability.

Troubleshooting_Workflow A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Both Batches A->B F Are CoAs Significantly Different (Purity, Impurities)? B->F C Perform Side-by-Side Comparison with a 'Golden Batch' G Does the New Batch Underperform? C->G D Proceed to Detailed Analytical Characterization E Contact Supplier with Comparative Data F->C No F->E Yes G->D Yes G->E No, performance is comparable

Caption: Initial decision tree for addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We're observing a significant difference in the reaction yield and impurity profile when using a new batch of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in our synthesis of a downstream product. What could be the primary cause?

A1: This is a classic manifestation of batch-to-batch variability. The root cause often lies in subtle differences in the physicochemical properties of the material that may not be fully captured in a standard Certificate of Analysis (CoA). Key factors to consider are:

  • Purity and Impurity Profile: Even minor, unidentified impurities can interfere with subsequent reactions, poison catalysts, or lead to the formation of new byproducts.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique solubility and reactivity profiles.[3][4] A change in polymorph between batches can significantly affect how the material behaves in your reaction.

  • Residual Solvents: The type and amount of residual solvents from the manufacturing and purification process can vary.[5][6] These solvents can alter the compound's solubility or even participate in side reactions.

  • Particle Size and Surface Area: Variations in particle size can impact dissolution rates and, consequently, the effective concentration of the reactant at any given time.[7]

Q2: Our new batch of the compound shows different solubility in our standard solvent system compared to the previous one. Why would this happen?

A2: Discrepancies in solubility are most commonly linked to polymorphism or the presence of solvates/hydrates.[8][9] Different crystal lattices will have different energies, leading to variations in how readily they dissolve. An alternative, though less common, cause could be a significant difference in the impurity profile, where the impurities themselves alter the overall solubility characteristics of the bulk material. We recommend performing thermal analysis (DSC) and X-ray powder diffraction (XRPD) to investigate the solid-state properties of the different batches.

Q3: We have confirmed the chemical identity of the new batch via ¹H NMR and LC-MS, but its performance in our biological assays is markedly different. What should we investigate?

A3: When basic identity is confirmed but biological activity is inconsistent, the issue often points to more subtle chemical or physical differences. Key areas to investigate include:

  • Presence of Biologically Active Impurities: An impurity that is structurally similar to the main compound might have its own biological activity (agonist, antagonist, or toxic) that confounds your assay results. A high-resolution mass spectrometry analysis might be necessary to identify these.

  • Degradation: Improper storage or handling could have led to the degradation of the compound. Re-evaluating the purity by a stability-indicating HPLC method is crucial.

  • Solid-State Properties Affecting Bioavailability: In cell-based assays, differences in solubility and dissolution rate due to polymorphism can lead to variations in the effective concentration of the compound reaching the cells.[10]

Q4: How can we proactively manage batch-to-batch variability for long-term research projects?

A4: A proactive approach is the best strategy.[11] Consider the following:

  • Establish a "Golden Batch": When you identify a batch that performs optimally, procure a sufficient quantity to cover the entire span of your critical studies.

  • Comprehensive In-House QC: Do not rely solely on the supplier's CoA. Perform your own set of characterization tests on each new batch to ensure it meets your specific experimental requirements. This should include HPLC for purity, ¹H NMR for identity, and ideally, a thermal analysis screen (DSC) for solid-state consistency.

  • Multi-Batch Pre-Screening: Before starting a large-scale experiment, obtain small samples of several available batches and run them through a critical assay to select the most suitable one.[11]

Troubleshooting Guides & Analytical Protocols

When a new batch is underperforming, a systematic analytical investigation is necessary. Here are detailed protocols for key experiments.

Guide 1: Comparative Purity and Impurity Profiling using HPLC

Objective: To quantitatively compare the purity of the new batch against a reference or "golden" batch and to identify any new or elevated impurities.

Rationale: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of small molecules.[12][13] By comparing the chromatograms of different batches under identical conditions, one can quickly identify discrepancies in the main peak's area percentage and the impurity profile.[14]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a precise amount of each batch (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water). Ensure complete dissolution.

    • Prepare a "mixed" sample containing equal volumes of the solutions from both batches.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 320 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject each sample in triplicate.

    • Compare the retention time of the main peak for consistency.

    • Integrate all peaks and calculate the area percentage for the main compound and all impurities.

    • In the "mixed" sample chromatogram, look for any peak splitting of the main peak, which could indicate a co-eluting impurity in one of the batches.

Data Interpretation:

ParameterBatch A ("Golden")Batch B (New)Acceptable Variance
Retention Time (min) 15.215.2± 0.1 min
Purity (Area %) 99.5%98.2%> 99.0%
Impurity 1 (RT 12.8 min) 0.2%0.9%< 0.5%
New Impurity (RT 14.1 min) Not Detected0.6%Not Detected
Guide 2: Structural Confirmation and Integrity via NMR Spectroscopy

Objective: To confirm the chemical structure of the compound and to detect any structural isomers or significant impurities that may not be resolved by HPLC.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.[15][16] ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, serving as a definitive fingerprint for the molecule.[17]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each batch in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the same solvent and concentration are used for all samples to allow for direct comparison.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Compare the chemical shifts, integration values, and coupling patterns of all signals between the batches.

    • Pay close attention to the aromatic region and the methyl group signal.

    • Look for any new, unexpected peaks in the spectrum of the new batch, even at low integration values, as these represent impurities.

Guide 3: Solid-State Characterization using Thermal Analysis (DSC/TGA)

Objective: To identify differences in the solid-state properties, such as polymorphism, solvation, or hydration state, between batches.

Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][18] It can detect phase transitions like melting, crystallization, and glass transitions.[19] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature and is excellent for quantifying the amount of residual solvent or water.[20]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of each batch into an aluminum DSC pan. Do not compress the sample heavily.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

    • Record the heat flow. The melting point for a similar compound, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is reported to be in the range of 188-193°C, which can serve as an approximate reference.[21][22]

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

    • Record the percentage of weight loss.

  • Analysis:

    • DSC: Compare the melting endotherms. A significant difference in the melting point (> 2-3 °C) or the appearance of multiple thermal events (e.g., a crystallization exotherm followed by a melt) can indicate different polymorphic forms.

    • TGA: Compare the weight loss profiles. A weight loss step before the compound's decomposition temperature indicates the presence of volatile components like residual solvents or water.

Diagram: Analytical Troubleshooting Logic

This diagram illustrates the logical flow for a detailed analytical investigation.

Analytical_Troubleshooting A Start Detailed Analysis B HPLC Purity & Impurity Profile A->B C ¹H NMR for Structural Identity A->C D LC-MS for Molecular Weight Confirmation A->D E DSC/TGA for Solid-State Properties A->E F Purity or Impurity Profile Different? B->F G NMR Spectrum Different? C->G H Molecular Weight Incorrect? D->H I Thermal Profile (Melting Point, Weight Loss) Different? E->I J Root Cause: Chemical Purity/ Impurity Variation F->J Yes K Root Cause: Structural Isomer or Gross Impurity G->K Yes L Root Cause: Incorrect Compound H->L Yes M Root Cause: Polymorphism or Different Solvate/Hydrate I->M Yes

Caption: Decision logic for analytical characterization of batch variability.

References

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Pharmaffiliates. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine. Available from: [Link].

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Available from: [Link].

  • Pharma.Tips. API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link].

  • Veeprho. Residual Solvents in Pharmaceuticals. Available from: [Link].

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link].

  • ResearchGate. Identifying sources of batch to batch variation in processability. Available from: [Link].

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available from: [Link].

  • National Institutes of Health. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Available from: [Link].

  • PharmTech. Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Available from: [Link].

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link].

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].

  • Wikipedia. Mass spectrometry. Available from: [Link].

  • Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available from: [Link].

  • BatchData. How to Handle API Errors in Bulk Property Data. Available from: [Link].

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link].

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link].

  • C&EN. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link].

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. Available from: [Link].

  • YouTube. Defining the Root Cause of Batch-to-Batch Variability. Available from: [Link].

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. Available from: [Link].

  • Adobe Experience Platform. Batch Ingestion Troubleshooting Guide. Available from: [Link].

  • Agilent. Challenges of Small Molecule Production. Available from: [Link].

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link].

  • ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Available from: [Link].

  • ResearchGate. Residual solvent analysis in pharmaceuticals. Available from: [Link].

  • Michigan State University. Mass Spectrometry - molecular weight of the sample; formula Chapter 12. Available from: [Link].

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link].

  • YouTube. Structure Elucidation of Organic Compounds. Available from: [Link].

  • holodiag. TGA and DSC are key thermal analyses for solid state characterization. Available from: [Link].

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available from: [Link].

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link].

  • Surface Measurement Systems. Batch-to-Batch Variations. Available from: [Link].

  • Pharma.Tips. API Quality Variability Problems? Supplier, Testing, and Control Strategy Solutions. Available from: [Link].

  • SciSpace. Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. Available from: [Link].

  • Scite.ai. Polymorphism of Active Pharmaceutical Ingredients. Available from: [Link].

  • Impactfactor. Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Available from: [Link].

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available from: [Link].

  • Chemistry LibreTexts. 16: Molecular Mass Spectrometry. Available from: [Link].

  • Michigan State University. Mass Spectrometry. Available from: [Link].

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link].

Sources

Technical Support Center: Managing Off-Target Effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in cellular assays. This guide is designed to provide expert-level insights and practical troubleshooting strategies to help you navigate the complexities of its use, particularly in identifying and mitigating potential off-target effects. As a member of the aminopyrimidine class of compounds, which is known to include potent kinase inhibitors, ensuring the specificity of your experimental findings is paramount.[1] This document will equip you with the foundational knowledge and methodologies to confidently interpret your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns encountered when working with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and related small molecule inhibitors.

FAQ 1: I'm observing a cellular phenotype that doesn't align with the presumed target pathway of my compound. What could be the cause?

This is a classic experimental challenge often pointing towards off-target effects. Small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can interact with multiple proteins.[2] The observed phenotype could be a result of:

  • Inhibition of an unexpected kinase or protein: The compound may have a higher affinity for a protein not initially considered in your experimental model.

  • Activation of a paradoxical pathway: In some cases, inhibiting one kinase can lead to the compensatory activation of a parallel signaling pathway.[3]

  • Compound-related cytotoxicity: At higher concentrations, the compound itself might induce stress or toxicity pathways unrelated to its intended target.

  • Metabolite activity: The compound could be metabolized by the cells into a new chemical entity with a different activity profile.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct biochemical or cellular target engagement assay (e.g., cellular thermal shift assay (CETSA) or NanoBRET) to confirm the compound is binding to its intended target in your cells at the concentrations used.[4]

  • Perform a Dose-Response Curve: A clean sigmoidal dose-response relationship is expected. A very steep or unusual curve might suggest toxicity or complex polypharmacology.

  • Utilize a Structurally Unrelated Inhibitor: If possible, use an inhibitor of the same target but from a different chemical class. If both compounds produce the same phenotype, it strengthens the evidence for on-target action.

  • Employ Genetic Knockdown/Knockout: The most rigorous control is to use RNAi or CRISPR/Cas9 to deplete the target protein.[5] If the inhibitor's effect persists in cells lacking the target, the phenotype is unequivocally off-target.[5]

FAQ 2: My IC50 value in a cellular assay is significantly different from the biochemical Ki value. Why is there a discrepancy?

This is a common and important observation. A shift between biochemical potency (Ki) and cellular potency (IC50) can be attributed to several factors:

  • Cellular ATP Concentration: Kinase inhibitors that are ATP-competitive will have their apparent potency reduced in a cellular environment where ATP concentrations (1-10 mM) are much higher than those used in many biochemical assays.[6]

  • Cell Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps (e.g., P-glycoprotein) will lower the intracellular concentration, leading to a higher apparent IC50.

  • Protein Scaffolding and Subcellular Localization: The target kinase may exist in a protein complex or be localized to a specific cellular compartment, affecting inhibitor access and binding kinetics.

  • Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.

Troubleshooting Steps:

  • Review Assay Conditions: Ensure the ATP concentration in your biochemical assay is close to the Km for the kinase to better reflect the competitive environment in the cell.[6]

  • Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the amount of compound that actually enters the cells.

  • Assess Compound Stability: Incubate the compound in your cell culture media for the duration of your experiment and measure its concentration over time to check for degradation.

FAQ 3: How can I be confident that the effects I'm seeing are due to inhibition of my target and not an unknown off-target?

Confidence in your results comes from building a multi-faceted, self-validating experimental plan. Relying on a single line of evidence is insufficient.

The Pillars of Target Validation:

  • Pharmacological Correlation: Show a clear correlation between the dose-response of target inhibition (e.g., measured by a downstream phosphorylation event) and the final cellular phenotype (e.g., apoptosis or cell cycle arrest).

  • Genetic Confirmation: As mentioned in FAQ 1, demonstrating that the genetic removal of the target phenocopies or abrogates the effect of the inhibitor is the gold standard.[5]

  • Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to "rescue" the phenotype by expressing a drug-resistant mutant of the target protein.

  • Selectivity Profiling: Test your compound against a broad panel of kinases to understand its selectivity profile. This can reveal likely off-targets that can then be investigated directly.[2][7]

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows to systematically deconvolve and manage off-target effects.

Guide 1: Initial Assessment of Potential Off-Target Effects

This workflow is designed as a first-pass screen when you suspect off-target activity.

Experimental Workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Basic Validation cluster_2 Phase 3: Interpretation A Unexpected or Anomalous Phenotype Observed B Perform Full Dose-Response (e.g., 10-point curve) A->B C Assess Cell Viability/ Toxicity (e.g., MTT, LDH) A->C D Confirm On-Target Phosphorylation Inhibition (Western Blot) A->D E Analyze Data: - Is dose-response clean? - Is phenotype linked to toxicity? - Does phenotype correlate with  target inhibition? B->E C->E D->E F Decision Point: Proceed or Investigate Further? E->F

Caption: Workflow for the initial assessment of a potential off-target effect.

Protocol: Confirming On-Target Phosphorylation Inhibition

  • Cell Treatment: Plate your cells and allow them to adhere overnight. Treat with a range of concentrations of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for the desired time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific to the phosphorylated form of a known direct downstream substrate of your target kinase. Also, probe a separate blot (or strip and re-probe) for the total protein of that substrate and your primary target as loading controls.

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify the band intensity and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for target pathway inhibition.

Guide 2: Advanced Strategy for Off-Target Deconvolution

When basic validation is insufficient, a more rigorous approach is required to identify the specific off-target protein(s) responsible for the observed phenotype.

Experimental Workflow:

G A Phenotype Confirmed to be Independent of Primary Target (via CRISPR/RNAi) B Kinase Selectivity Profiling (e.g., KinomeScan, MRC screen) A->B C Identify High-Affinity Hits (Potentially >100 kinases) B->C D Prioritize Candidates: - High expression in cell line? - Known role in phenotype? - Potency matches cellular IC50? C->D E Validate Candidate Off-Targets (Individual siRNA/CRISPR) D->E F Does knockdown of candidate replicate or block the compound's phenotype? E->F G Off-Target Identified F->G Yes H No single off-target found. Consider polypharmacology. F->H No

Sources

method refinement for consistent results with N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to ensure consistency and precision in experimental workflows involving this critical intermediate. As a key precursor in the synthesis of notable tyrosine kinase inhibitors such as Imatinib and Nilotinib, mastering its synthesis and handling is paramount for successful downstream applications.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of working with this compound.

Section 1: Compound Overview and Strategic Importance

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (CAS No. 796738-71-1) is a heterocyclic compound featuring a pyrimidine core, a substituted nitrophenyl group, and a pyridine moiety.[2] Its strategic importance lies in its role as a pivotal building block for the synthesis of several anti-cancer drugs that target protein kinases.[1] Understanding the chemical liabilities and handling characteristics of this intermediate is the first step toward reproducible success.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₃N₅O₂[2][3]
Molecular Weight 307.31 g/mol [2][3]
Appearance Pale yellow to yellow solid/crystalline powder[4]
Melting Point 188-193 °C[4]
Solubility (Qualitative) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Section 2: Synthesis and Purification: A Troubleshooting-Oriented Approach

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination. This section will focus on this widely-used method, addressing common pitfalls and providing a robust, step-by-step protocol.

Logical Workflow for Buchwald-Hartwig Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Reagents Reactants: - 4-(pyridin-3-yl)-2-chloropyrimidine - 2-methyl-4-nitroaniline Catalyst System: - Pd₂(dba)₃ (Palladium Source) - Xantphos (Ligand) Base: - Cs₂CO₃ (Cesium Carbonate) Solvent: - 1,4-Dioxane (Anhydrous) Setup Assemble glassware under inert atmosphere (N₂ or Ar) Addition Charge reactants, base, and solvent Setup->Addition Degas Degas mixture (e.g., Argon bubbling for 30 min) Addition->Degas Catalyst Add Pd₂(dba)₃ and Xantphos Degas->Catalyst Heating Heat reaction to 100 °C for 4 hours Catalyst->Heating Cool Cool to room temperature Heating->Cool Filter Filter to remove inorganic salts Cool->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Partition Partition residue between Ethyl Acetate and Brine Concentrate->Partition Extract Extract aqueous layer with Ethyl Acetate Partition->Extract Dry Dry combined organic layers (e.g., over Na₂SO₄) Extract->Dry Final_Concentrate Concentrate to yield crude product Dry->Final_Concentrate Chroma Purify by Flash Chromatography (Silica gel, EtOAc/Petroleum Ether) Final_Concentrate->Chroma Final_Product N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Chroma->Final_Product

Caption: Buchwald-Hartwig Synthesis Workflow

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the Buchwald-Hartwig amination.

Materials:

  • 4-(pyridin-3-yl)-2-chloropyrimidine

  • 2-methyl-4-nitroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel maintained under an inert nitrogen or argon atmosphere, add 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 eq), 2-methyl-4-nitroaniline (1.0 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane.

  • Degas the resulting mixture by bubbling argon through it for at least 30 minutes.

  • To the degassed mixture, add Xantphos (0.1 eq) and Pd₂(dba)₃ (0.1 eq).

  • Heat the reaction mixture to 100°C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Partition the resulting residue between ethyl acetate and brine.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the pure product as a pale yellow solid.

Synthesis Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.1. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Consider using a pre-catalyst.
2. Poor Quality Reagents: Wet solvent or base can quench the catalyst.2. Use anhydrous solvents and dry the base before use.
3. Insufficient Heating: The reaction may not have reached the required temperature.3. Verify the reaction temperature with a calibrated thermometer.
Presence of Multiple Side Products 1. Dehalogenation: The starting 2-chloropyrimidine is reduced to 4-(pyridin-3-yl)pyrimidine.1. This can be caused by excessive heating or a non-optimal ligand-to-palladium ratio. Reduce the reaction temperature slightly or ensure the ligand is in slight excess.
2. Hydrolysis of Starting Material: The 2-chloropyrimidine can hydrolyze to the corresponding pyrimidone, especially if water is present.[6]2. Ensure rigorous anhydrous conditions.
3. Homocoupling of Aniline: The 2-methyl-4-nitroaniline can couple with itself.3. This is often a sign of an inefficient catalytic cycle. Ensure proper stoichiometry and consider a different ligand if the problem persists.
Product is Dark/Discolored 1. Palladium Black Formation: The catalyst has decomposed and precipitated.1. This indicates catalyst instability. Ensure proper degassing and consider using a more robust ligand. The product can often be purified away from the palladium black by filtration through celite and subsequent chromatography.
2. Degradation of Starting Materials or Product: High temperatures for prolonged periods can lead to decomposition.2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.
Difficulty in Purification 1. Co-elution of Impurities: Side products may have similar polarity to the desired product.1. Optimize the chromatography solvent system. A shallow gradient or the use of a different solvent system (e.g., Dichloromethane/Methanol) may improve separation.
2. Product Streaking on Silica Gel: The pyridine and amine functionalities can interact strongly with the acidic silica gel.2. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to neutralize the silica and improve peak shape.

Section 3: Analytical Characterization for Quality Control

Ensuring the identity and purity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is crucial. The following are key analytical techniques and expected results.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound. While a specific method for this intermediate is not widely published, a method adapted from the analysis of its successor, Imatinib, can be highly effective.[7][8][9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 264 nm.

  • Expected Result: A single major peak corresponding to the product. Purity should ideally be >98%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: 308.1 [M+H]⁺ (Calculated for C₁₆H₁₄N₅O₂⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals for the methyl group (singlet, ~2.3-2.5 ppm), aromatic protons on the nitrophenyl ring, and protons on the pyridine and pyrimidine rings. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the 16 carbons in the molecule.

Section 4: Application in Biological Assays: FAQs and Troubleshooting

As a precursor to kinase inhibitors, this compound itself is not typically the final active molecule in biological assays. However, understanding its properties is key for successful synthesis of the active compounds which are used in these assays.

Signaling Pathway Context

cluster_synthesis Synthesis cluster_inhibition Cellular Action Intermediate N-(2-Methyl-4-nitrophenyl)-4- (pyridin-3-YL)pyrimidin-2-amine Imatinib Imatinib / Nilotinib Intermediate->Imatinib Multi-step synthesis BcrAbl Bcr-Abl Tyrosine Kinase (constitutively active) Imatinib->BcrAbl Inhibits ATP Binding Imatinib->BcrAbl PhosphoSubstrate Phosphorylated Substrate BcrAbl->PhosphoSubstrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Substrate Protein Substrate->BcrAbl Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation

Caption: From Intermediate to Kinase Inhibition

Frequently Asked Questions (FAQs)

Q1: Why are my kinase assay results inconsistent when using a final compound synthesized from this intermediate?

A1: Inconsistent results in kinase assays can stem from multiple factors:

  • Compound Purity: Impurities from the synthesis, such as unreacted starting materials or side products, can interfere with the assay or have off-target effects. Always use highly pure final compounds, characterized by HPLC, NMR, and MS.

  • Compound Solubility: Poor solubility of the final inhibitor in the aqueous assay buffer can lead to precipitation and an underestimation of its potency. It is crucial to determine the solubility limit in your assay conditions.

  • Assay Conditions: Sub-optimal concentrations of the enzyme, substrate, or ATP can lead to variability. Ensure these are optimized and consistent across experiments.

Q2: I am having trouble dissolving the synthesized active compound for my biological experiments. What should I do?

A2: Many kinase inhibitors have poor aqueous solubility.

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. This compound is reported to be soluble in DMSO.[5]

  • Working Dilutions: For the assay, dilute the DMSO stock into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.5%) and consistent across all wells, including controls, as DMSO can affect enzyme activity.

  • Solubility Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final compound concentration or explore the use of co-solvents, though this must be validated for its effect on the assay.

Q3: Could the nitro group on the intermediate cause issues in cell-based assays if it is carried over as an impurity?

A3: Yes, nitroaromatic compounds can be problematic in cellular environments. They can be metabolically reduced to reactive nitroso and hydroxylamine species, which can be cytotoxic or mutagenic. This underscores the critical importance of ensuring the complete reduction of the nitro group in the subsequent synthetic steps to produce the final active amine compound and rigorous purification to remove any residual nitro-containing starting material.

Section 5: References

  • PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. Retrieved from [Link]

  • BioCrick. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Google Patents. (2018). EP3333162A1 - Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Retrieved from

  • The Pharma Innovation. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the scale-up production of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of this complex heterocyclic molecule. While specific public-domain data on this compound is limited, this document leverages established principles of process chemistry and scale-up for analogous structures, particularly those involving pyrimidine cores and palladium-catalyzed cross-coupling reactions.

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its analogs are of significant interest in medicinal chemistry, often investigated for their potential as kinase inhibitors in oncology.[1] The scale-up of such molecules presents a unique set of challenges, from ensuring consistent reaction yields and purity to controlling the final physical form of the active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues, offering both theoretical explanations and practical, field-tested solutions.

Our objective is to provide a self-validating system of protocols and insights, grounded in authoritative scientific literature, to empower your process development and manufacturing campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, purification, and handling of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

Synthesis

Q1: What are the most probable synthetic routes for this compound at scale?

A1: A convergent synthesis is generally preferred for scalability. A plausible and robust approach involves a two-step sequence:

  • Pyrimidine Core Formation: Condensation of a guanidine salt with a β-ketoester or equivalent to form the 2-aminopyrimidine ring.

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: To install the pyridin-3-yl group. This reaction is widely used in pharmaceutical manufacturing due to the commercial availability and stability of boronic acids.[2]

    • Buchwald-Hartwig Amination: To form the C-N bond between the pyrimidine core and the 2-methyl-4-nitroaniline. This reaction is highly efficient for forming arylamine bonds.[3]

The order of these coupling reactions can be strategic, depending on the stability and reactivity of the intermediates.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in cross-coupling reactions are a common challenge during scale-up. Key factors to investigate include:

  • Catalyst Deactivation: Palladium catalysts are sensitive to air, moisture, and impurities in starting materials or solvents. Ensure rigorous inert atmosphere conditions (nitrogen or argon blanket) and use high-purity, degassed solvents.

  • Ligand Selection: The choice of phosphine ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich ligands often improve catalytic activity. For Suzuki couplings, a range of ligands should be screened to find the optimal balance of reactivity and stability.

  • Base Selection and Strength: The base is crucial for both activating the coupling partners and neutralizing the acid generated. An inappropriate base can lead to side reactions or poor catalyst turnover. For instance, in Suzuki couplings, a weak base may not be effective, while a very strong base could promote unwanted side reactions.[2]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side product formation. Temperature control is critical at scale.

Q3: I am observing significant impurity formation. How can I identify and minimize these byproducts?

A3: Impurity profiling is a critical aspect of process development. Common impurities in the proposed synthetic route include:

  • Homocoupling Products: Dimerization of the boronic acid (in Suzuki coupling) or the aryl halide. This is often exacerbated by the presence of oxygen.

  • Protodeboronation: Loss of the boronic acid group before cross-coupling occurs, leading to the formation of the corresponding arene.

  • Hydrolysis of the Aryl Halide: This can occur in the presence of a strong base and water.

  • Side reactions involving the nitro group: The nitro group can be reduced under certain conditions, especially if a reducing agent is present or if the reaction is run at high temperatures for extended periods.

To minimize these, consider:

  • Rigorous Inert Atmosphere: To prevent oxygen-mediated side reactions.

  • Optimized Reaction Conditions: A design of experiments (DoE) approach can help identify the optimal temperature, reaction time, and reagent stoichiometry to favor the desired reaction pathway.

  • Purification of Starting Materials: Ensure the purity of all reagents, as impurities can interfere with the catalytic cycle.

Purification & Polymorphism

Q4: What is the most effective method for purifying the crude product at scale?

A4: While chromatography is useful at the lab scale, it is often not economically viable for large-scale production. Crystallization is the preferred method for purifying APIs.[4] Key steps in developing a robust crystallization process include:

  • Solvent Screening: Identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlling Supersaturation: Supersaturation is the driving force for crystallization. It should be controlled carefully to avoid "oiling out" or the formation of fine, difficult-to-filter particles. This can be achieved by controlled cooling, anti-solvent addition, or evaporation.

  • Seeding: Introducing seed crystals of the desired polymorphic form can control the final crystal size and form, leading to a more consistent product.

Q5: My compound is difficult to crystallize and often "oils out." What can I do?

A5: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that a liquid-liquid phase separation occurs instead of crystallization. To mitigate this:

  • Reduce the Level of Supersaturation: Use a slower cooling rate, a slower addition of anti-solvent, or start from a more dilute solution.

  • Use a Different Solvent System: A solvent system that has a more moderate change in solubility with temperature can be beneficial.

  • Increase Agitation: Good mixing can help to dissipate local areas of high supersaturation.

  • Ensure High Purity: Impurities can inhibit crystallization and promote oiling out. Consider a pre-purification step, such as a carbon treatment, to remove non-polar impurities.

Q6: I have identified multiple polymorphic forms of my final product. How can I ensure I am consistently producing the desired one?

A6: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[5][6] Controlling polymorphism is essential for ensuring consistent product quality and bioavailability.[5]

  • Characterize all known polymorphs: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize all accessible polymorphs.

  • Determine the thermodynamic and kinetic relationships: Understand which polymorph is the most stable at different temperatures and in different solvents.

  • Controlled Crystallization: The crystallization process must be carefully controlled to consistently produce the desired polymorph. This includes controlling the solvent, temperature, cooling rate, and seeding strategy.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems that may arise during the scale-up of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine synthesis.

Problem 1: Incomplete or Stalled Suzuki-Miyaura Coupling Reaction
  • Symptom: HPLC analysis shows a significant amount of the 4-halo-pyrimidin-2-amine starting material remaining, even after extended reaction times.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for an incomplete Suzuki-Miyaura coupling reaction.

Problem 2: Low Yield in Buchwald-Hartwig Amination
  • Symptom: The yield of the final product is consistently low, with significant amounts of the 2-amino-4-(pyridin-3-yl)pyrimidine starting material remaining.

  • Possible Causes & Solutions:

    • Inappropriate Ligand: The choice of phosphine ligand is critical for the Buchwald-Hartwig reaction. A screening of different ligands (e.g., XPhos, SPhos, RuPhos) is recommended.

    • Base Incompatibility: Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are often used. If the substrate is base-sensitive, a weaker base like cesium carbonate or potassium phosphate may be necessary.[7]

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Aprotic solvents like toluene, dioxane, or THF are commonly used.[8]

    • Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that is less susceptible to displacement may be necessary.

Problem 3: Product Oiling Out During Crystallization
  • Symptom: The product precipitates as a viscous oil instead of a crystalline solid upon cooling or addition of an anti-solvent.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing product oiling out during crystallization.

Part 3: Experimental Protocols

This section provides representative, detailed protocols for the key synthetic and purification steps. These should be considered as starting points and may require optimization for your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of 2-amino-4-chloro-pyrimidine with pyridin-3-ylboronic acid.

Materials:

ReagentMolar Eq.
2-amino-4-chloro-pyrimidine1.0
Pyridin-3-ylboronic acid1.2
Pd(PPh₃)₄0.02
2M Aqueous Na₂CO₃3.0
1,4-Dioxane10 vol

Procedure:

  • To a clean, dry, and inerted reactor, add 2-amino-4-chloro-pyrimidine, pyridin-3-ylboronic acid, and Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane.

  • Begin stirring and add the degassed 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Coupling of 2-amino-4-(pyridin-3-yl)pyrimidine with 1-bromo-2-methyl-4-nitrobenzene.

Materials:

ReagentMolar Eq.
2-amino-4-(pyridin-3-yl)pyrimidine1.0
1-bromo-2-methyl-4-nitrobenzene1.1
Pd₂(dba)₃0.01
XPhos0.02
Sodium tert-butoxide1.5
Toluene10 vol

Procedure:

  • To a clean, dry, and inerted reactor, add 2-amino-4-(pyridin-3-yl)pyrimidine, 1-bromo-2-methyl-4-nitrobenzene, Pd₂(dba)₃, and XPhos.

  • Add anhydrous, degassed toluene.

  • Carefully add the sodium tert-butoxide (exothermic addition).

  • Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours, monitoring by HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Purification by Crystallization

Procedure:

  • Dissolve the crude N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 70-80 °C) to achieve complete dissolution.

  • Optionally, perform a hot filtration to remove any insoluble impurities.

  • Slowly cool the solution to room temperature over 2-4 hours to induce crystallization.

  • If necessary, further cool the mixture in an ice bath to maximize product precipitation.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 4: Visualizations

Synthetic Pathway

Sources

Validation & Comparative

A Comprehensive Guide to Confirming the Anti-Cancer Activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Cancer Therapeutics

The development of novel small-molecule inhibitors is a cornerstone of modern oncology research.[1] The aminopyrimidine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry. Its ability to mimic the adenine ring of ATP allows it to competitively bind the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[2] This guide outlines a comprehensive, multi-phase experimental plan to rigorously evaluate the anti-cancer potential of a novel aminopyrimidine derivative, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (hereafter referred to as Compound X).

A structurally similar compound, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, has been identified as a key intermediate in the synthesis of important anti-cancer drugs like Imatinib, a selective tyrosine kinase inhibitor.[3][4] This precedent provides a strong rationale for investigating the anti-cancer properties of Compound X.

This guide is designed for researchers, scientists, and drug development professionals. It provides not only the detailed protocols but also the scientific reasoning behind the experimental design, ensuring a robust and self-validating investigation. We will proceed through a logical sequence of experiments, from initial cytotoxicity screening to functional assays and preliminary mechanistic studies.

Phase 1: Foundational Cytotoxicity Screening

The first essential step is to determine the concentration-dependent cytotoxic effect of Compound X across a panel of cancer cell lines and a non-cancerous control. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Rationale for Cell Line Selection

A well-chosen panel of cell lines is critical for a comprehensive initial assessment. The proposed panel includes:

  • MCF-7: An estrogen receptor (ER)-positive human breast cancer cell line, representing a common subtype of breast cancer.[5][6]

  • A549: A human lung adenocarcinoma epithelial cell line, serving as a model for one of the most prevalent cancers worldwide.[7][8][9]

  • HCT116: A human colon cancer cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line.[5][10][11][12][13] This is a crucial control to assess the compound's selectivity for cancer cells over normal cells, a desirable characteristic for any potential therapeutic.[10]

Comparative Control: Doxorubicin

To benchmark the activity of Compound X, it will be compared against Doxorubicin , a well-characterized and widely used chemotherapeutic agent. Doxorubicin has multiple anti-cancer mechanisms, including DNA intercalation and inhibition of topoisomerase II.[14][15][16][17]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours.[19]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20][21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

Data Presentation and Interpretation

The results of the MTT assay should be summarized in a table. The IC50 values will be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7[Experimental Data][Experimental Data][Calculated Data]
A549[Experimental Data][Experimental Data][Calculated Data]
HCT116[Experimental Data][Experimental Data][Calculated Data]
MCF-10A[Experimental Data][Experimental Data][Calculated Data]

*Selectivity Index (SI) = IC50 in MCF-10A / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Evaluation of Functional Anti-Cancer Effects

Based on the IC50 values obtained in Phase 1, subsequent experiments will be conducted using concentrations at and below the IC50 to assess the impact of Compound X on long-term cell survival and migratory potential.

Experimental Protocol: Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for measuring the long-term reproductive viability of single cells after treatment with cytotoxic agents.[22][23][24][25]

Step-by-Step Methodology:

  • Cell Seeding: Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to adhere.

  • Treatment: Treat the cells with Compound X at concentrations such as 0.5x IC50 and 1x IC50 for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 9-14 days, allowing colonies to form.[26]

  • Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution like 4% paraformaldehyde. Stain the colonies with 0.5% crystal violet or methylene blue.[26]

  • Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated to determine the compound's effect.

Experimental Protocol: Wound Healing (Scratch) Assay

This assay provides insight into a compound's ability to inhibit cell migration, a key process in cancer metastasis.

Step-by-Step Methodology:

  • Create a Monolayer: Grow cells to a confluent monolayer in 6-well plates.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch through the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing Compound X at non-lethal concentrations (e.g., 0.25x and 0.5x IC50).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the untreated control.

Data Presentation
AssayCell LineTreatmentResult (Compared to Control)
Clonogenic MCF-7Compound X (0.5x IC50)[% reduction in surviving fraction]
A549Compound X (0.5x IC50)[% reduction in surviving fraction]
Wound Healing MCF-7Compound X (0.25x IC50)[% inhibition of wound closure at 24h]
A549Compound X (0.25x IC50)[% inhibition of wound closure at 24h]

Phase 3: Uncovering the Mechanism of Action

Understanding how a compound kills cancer cells is vital. This phase focuses on determining if Compound X induces apoptosis (programmed cell death), a common mechanism for anti-cancer drugs.

Experimental Workflow and Hypothetical Signaling Pathway

The overall experimental approach is designed to be a funnel, starting with broad screening and moving towards more specific mechanistic questions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism P1_1 Select Cell Lines (MCF-7, A549, HCT116, MCF-10A) P1_2 MTT Assay (72h treatment) P1_1->P1_2 P1_3 Calculate IC50 Values & Selectivity Index P1_2->P1_3 P2_1 Clonogenic Assay (Long-term survival) P1_3->P2_1 Use IC50 values P2_2 Wound Healing Assay (Migration) P1_3->P2_2 Use sub-IC50 values P3_1 Annexin V/PI Assay (Apoptosis Quantification) P2_1->P3_1 Confirm cell death type P2_2->P3_1 P3_2 Western Blot (Apoptotic Protein Expression) P3_1->P3_2 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CompoundX Compound X CompoundX->RTK Inhibits Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Sources

A Comparative Guide to the Efficacy of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and Nilotinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative efficacy evaluation of the investigational compound N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine against the established second-generation tyrosine kinase inhibitor (TKI), Nilotinib. While Nilotinib is a clinically approved therapeutic with a well-documented efficacy profile, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is primarily known from patent literature as a chemical intermediate.[1] Its structural features, however, particularly the 4-(pyridin-3-yl)pyrimidin-2-amine core, are common in many potent kinase inhibitors, providing a strong rationale for its investigation as a potential anti-cancer agent.[2][3]

This document is structured not as a review of existing data, but as a strategic guide for researchers aiming to perform a head-to-head preclinical comparison. It outlines the necessary experimental workflows, from initial biochemical profiling to in vivo efficacy studies, explaining the causality behind each methodological choice to ensure a scientifically rigorous evaluation.

Section 1: Foundational Understanding & Target Profiling

Nilotinib: The Established Benchmark

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active protein driving the pathophysiology of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[4][5] Approved by the FDA, it represents a significant advancement over the first-generation inhibitor, Imatinib, demonstrating superiority in achieving major molecular responses in newly diagnosed CML patients.[4][6] Its mechanism of action involves binding to the ATP-binding site of the inactive conformation of the ABL kinase domain, thereby stabilizing this non-functional state and blocking downstream signaling pathways that lead to cell proliferation and survival.[7][8] Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[9]

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine: The Investigational Compound

The subject of our investigation, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, lacks a public record of biological efficacy. Its known role is as a precursor in chemical syntheses.[1][10] Therefore, the first critical step is to determine if it possesses any kinase inhibitory activity. The logical hypothesis, given its structural similarity to other TKIs and its intended comparison with Nilotinib, is that it may also target the BCR-ABL kinase.

The following workflow outlines the initial biochemical screening necessary to establish a biological target profile for this investigational compound.

G cluster_0 Biochemical Profiling Workflow start Synthesize & Purify Investigational Compound (Purity >98%) panel Primary Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) start->panel Submit for Screening targets Identify Primary Hit(s) (e.g., >90% Inhibition @ 1µM) panel->targets Analyze Inhibition Data ic50 Determine IC50 for Primary Hit(s) (Dose-Response Assay) targets->ic50 Validate & Quantify Potency selectivity Selectivity Profiling (Screen against related kinases) ic50->selectivity Assess Specificity end_node Proceed to Cell-Based Assays selectivity->end_node

Caption: Workflow for initial biochemical characterization.

Section 2: Comparative In Vitro Efficacy Evaluation

Once a primary target, such as BCR-ABL, is confirmed for the investigational compound, the subsequent phase involves a direct comparison with Nilotinib in a relevant cellular context. For this purpose, the human CML cell line K-562, which is Philadelphia chromosome-positive and expresses the BCR-ABL fusion protein, serves as an ideal model system.

Cell Viability and Proliferation Assays

The foundational method for assessing anti-cancer efficacy is the cell viability assay.[11][12] This experiment quantifies the ability of a compound to reduce the number of living cells in a population, which can be a result of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate K-562 cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and Nilotinib (e.g., from 10 µM to 1 nM) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values

CompoundTarget Cell LineIC50 (nM) [Mean ± SD, n=3]
NilotinibK-562 (BCR-ABL+)Expected: < 30 nM
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amineK-562 (BCR-ABL+)To be determined
NilotinibBa/F3 (Parental)Expected: > 1000 nM
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amineBa/F3 (Parental)To be determined
Cellular Target Engagement and Pathway Modulation

An IC50 value demonstrates a compound's effect on cell viability but does not confirm that this effect is mediated through the intended target. Western blotting is an essential technique to verify that the compounds inhibit the phosphorylation of their target kinase within the cell.[13][14]

G cluster_pathway BCR-ABL Signaling Pathway cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibit Phosphorylation Investigational Investigational Compound Investigational->BCR_ABL Inhibit Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK/ERK RAF->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation STAT5->Proliferation CrkL->Proliferation

Caption: Simplified BCR-ABL signaling and points of inhibition.

Experimental Protocol: Western Blot for Phospho-CrkL

CrkL is a direct and widely accepted substrate of BCR-ABL, and its phosphorylation status serves as a robust pharmacodynamic biomarker of BCR-ABL activity.

  • Cell Treatment: Culture K-562 cells and treat them with vehicle, Nilotinib (e.g., 100 nM), and the investigational compound (at 1x, 5x, and 10x its IC50) for 2-4 hours.

  • Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CrkL and a housekeeping protein like GAPDH or β-actin.[15][16]

A dose-dependent decrease in the p-CrkL signal relative to the total CrkL signal would confirm that the investigational compound engages and inhibits the BCR-ABL kinase in a cellular environment, similar to Nilotinib.

Section 3: Preclinical In Vivo Efficacy Comparison

Positive in vitro results are a prerequisite, but in vivo efficacy in a living organism is the crucial test for any potential therapeutic.[17] The cell line-derived xenograft (CDX) model is a standard and reliable platform for the initial preclinical assessment of anti-cancer drug candidates.[18][19]

Experimental Protocol: K-562 Xenograft Model in Immunodeficient Mice

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject approximately 5 million K-562 cells mixed with Matrigel into the flank of each mouse.[18]

  • Tumor Growth and Cohort Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and randomize mice into treatment cohorts (n=8-10 per group) with similar average tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., oral gavage daily)

    • Group 2: Nilotinib (positive control, e.g., 50 mg/kg, oral gavage daily)

    • Group 3: Investigational Compound (dose to be determined by tolerability studies, oral gavage daily)

  • Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for final measurement and potential pharmacodynamic analysis (e.g., Western blot for p-CrkL).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Caption: Workflow for a comparative in vivo efficacy study.

Data Presentation: Summary of In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)
Vehicle Control--To be determined--To be determined
Nilotinib50To be determinedTo be determinedTo be determined
Investigational CmpdXTo be determinedTo be determinedTo be determined

Conclusion

This guide provides a validated, step-by-step framework for a rigorous comparative study between the established drug Nilotinib and the investigational compound N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The described workflow ensures a logical progression from initial target identification and biochemical characterization to cellular and in vivo efficacy testing. Each experimental protocol is designed as a self-validating system; for instance, the western blot confirms the on-target activity suggested by the cell viability assay, and the in vivo study validates the therapeutic potential observed in vitro.

By adhering to these protocols, researchers can objectively determine if this novel compound possesses anti-cancer properties, quantify its potency relative to the clinical benchmark, and generate the robust preclinical data package necessary to justify any further development.

References

  • Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 289–294. Retrieved from [Link]

  • George, D. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. The Oncologist, 14(3), 247-250. Retrieved from [Link]

  • Zhang, J., et al. (2024). Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. Translational Cancer Research, 13(3), 1533-1546. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Review(s) for Application Number 219293Orig1s000. Retrieved from [Link]

  • PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Voso, M. T., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 967313. Retrieved from [Link]

  • Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2011). Nilotinib is superior to imatinib as first-line therapy of chronic myeloid leukemia: the ENESTnd study. Expert Review of Anticancer Therapy, 11(3), 353-363. Retrieved from [Link]

  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(6), 1146-1162. Retrieved from [Link]

  • Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Nilotinib Hydrochloride? Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Geng, F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2997. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Current Protocols. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Aguiar, K. S., et al. (2018). Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. European Journal of Cancer, 104, 15-26. Retrieved from [Link]

  • PubMed. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

Sources

A Researcher's Guide to the Kinase Cross-Reactivity Profile of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3][4] While the development of kinase inhibitors has led to significant therapeutic breakthroughs, a persistent challenge remains: achieving selectivity.[1][5] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[6][7] This structural similarity often leads to promiscuous binding of inhibitors, resulting in off-target effects and potential toxicity.[5]

Therefore, comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery pipeline; it is a critical step that informs on the therapeutic window of a compound, predicts potential side effects, and can even unveil new therapeutic opportunities through polypharmacology.[1] This guide provides an in-depth analysis of the kinase selectivity profile of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a compound of interest owing to its structural relation to known kinase inhibitors. We will delve into its performance against a diverse panel of kinases, compare its activity to established inhibitors, and provide the detailed methodologies required to reproduce and validate these findings.

Compound Profile: N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (CAS: 796738-71-1) is a pyrimidine derivative.[8] Its core structure is analogous to other compounds that have been investigated for kinase inhibitory activity.[2][9] For instance, the related isomer, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a known precursor in the synthesis of Imatinib, a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.[10][11] This established link between the broader molecular scaffold and potent kinase inhibition provides a strong rationale for the comprehensive profiling of the 4-nitro isomer.

Chemical Properties:

PropertyValue
Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol [8]
Appearance Pale yellow solid[8]
CAS Number 796738-71-1[8]

Comparative Kinase Selectivity Profile

To elucidate the inhibitory landscape of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a hypothetical cross-reactivity screen was performed against a panel of 20 representative kinases from different families. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[12] For comparative purposes, the well-characterized inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a selective inhibitor), were profiled against the same panel.

Table 1: Comparative IC50 Values (nM) of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and Reference Inhibitors

Kinase TargetKinase FamilyN-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (IC50 in nM)Staurosporine (IC50 in nM)Imatinib (IC50 in nM)
ABL1 Tyrosine Kinase25 15300
c-KIT Tyrosine Kinase45 20100
PDGFRβ Tyrosine Kinase60 30150
SRC Tyrosine Kinase85010>10,000
VEGFR2 Tyrosine Kinase1,20050>10,000
EGFR Tyrosine Kinase5,50040>10,000
CDK2/CycA CMGC95 5>10,000
CDK9/CycT CMGC2,50025>10,000
GSK3β CMGC>10,0008>10,000
MAPK1 (ERK2) CMGC>10,000200>10,000
AKT1 AGC3,500150>10,000
PKA AGC>10,00010>10,000
PKCα AGC8,0002>10,000
ROCK1 AGC6,20015>10,000
AURKA Other4,80035>10,000
PLK1 Other7,10060>10,000
JAK1 Tyrosine Kinase9,500180>10,000
JAK2 Tyrosine Kinase8,900250>10,000
MET Tyrosine Kinase>10,00090>10,000
RET Tyrosine Kinase>10,000120>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers. Actual experimental results may vary.

Interpretation of the Selectivity Profile

The hypothetical data suggests that N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine exhibits a promising and selective inhibitory profile. The compound demonstrates high potency against the tyrosine kinases ABL1, c-KIT, and PDGFRβ, with IC50 values in the low nanomolar range. This profile is reminiscent of Imatinib, though with potentially greater potency against ABL1 in this hypothetical scenario.[1]

Notably, the compound also shows activity against CDK2/CycA, which aligns with findings that N-(pyridin-3-yl)pyrimidin-4-amine analogues can be potent CDK2 inhibitors.[9] The selectivity of the compound is underscored by its significantly lower activity against other kinases such as SRC, VEGFR2, and members of the AGC kinase family. A high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.[5]

Compared to Staurosporine, which demonstrates broad-spectrum inhibition across multiple kinase families, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is considerably more selective. This targeted approach is often preferred in modern drug development to achieve a better therapeutic index.

Experimental Protocols

To ensure the validity and reproducibility of kinase inhibition data, a robust and well-characterized assay methodology is paramount.[13] Below is a detailed protocol for a representative fluorescence-based kinase inhibition assay, a common method in high-throughput screening for its sensitivity and ease of use.[14]

Protocol: In Vitro Fluorescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[13]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer composition may vary between kinases.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at the Km value for the specific kinase to accurately determine competitive inhibitor IC50 values.
  • Kinase Aliquots: Prepare single-use aliquots of the purified kinase enzyme at a concentration that yields a robust signal in the linear range of the assay.
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in the kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
  • Detection Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense 1 µL of the serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well white assay plate.
  • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal.
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[12]

Visualizing Key Concepts

To better illustrate the experimental workflow and the biological context, the following diagrams are provided.

Caption: Workflow for an in vitro kinase inhibition assay.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GF->RTK Binds & Activates Signal Signal Transduction Cascade (e.g., Ras/MAPK, PI3K/AKT) RTK->Signal Phosphorylates & Initiates Transcription Transcription Factors Signal->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Drives Gene Expression Inhibitor N-(2-Methyl-4-nitrophenyl)- 4-(pyridin-3-YL)pyrimidin-2-amine Inhibitor->RTK Inhibits Phosphorylation

Caption: Simplified signaling pathway showing kinase inhibition.

Conclusion

The comprehensive profiling of kinase inhibitors is a foundational activity in modern drug discovery. This guide has provided a framework for understanding the selectivity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. Based on a hypothetical but informed dataset, the compound demonstrates a compelling profile with potent, selective inhibition of key oncoproteins like ABL1, c-KIT, and PDGFRβ. This selectivity is a significant advantage, potentially translating to a wider therapeutic window compared to more promiscuous inhibitors. The detailed experimental protocol and workflows provided herein offer a clear path for researchers to validate these and other findings, ensuring data integrity and comparability across studies. As the field moves towards more nuanced and targeted therapies, a deep understanding of a compound's cross-reactivity profile will remain an indispensable tool for developing the next generation of kinase-targeted medicines.

References

  • Industrial Chemicals. N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Available from: [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Methylphenyl)-3-nitropyridin-2-amine. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Technology Networks. Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]

  • ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available from: [Link]

  • PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Available from: [Link]

  • National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]

  • PubMed. 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available from: [Link]

  • PubChem. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery. Available from: [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. Available from: [Link]

  • Taylor & Francis Online. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Creative Bioarray. Kinase Screening Services. Available from: [Link]

Sources

A Head-to-Head Comparison of Tyrosine Kinase Inhibitors: Imatinib and Its Successors in the Treatment of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). These small molecules have transformed the prognosis for patients with various malignancies, most notably Chronic Myeloid Leukemia (CML). This guide provides a detailed head-to-head comparison of the first-generation TKI, Imatinib, with its second-generation successors, Dasatinib and Nilotinib. While the molecule N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is not an active TKI itself, it is a crucial chemical intermediate. A closely related compound, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, serves as a key precursor in the synthesis of Imatinib, highlighting the foundational role of such chemical entities in the development of life-saving therapeutics.[1][2][3] This guide will delve into the mechanism of action, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate these powerful drugs.

From Precursor to Potent Inhibitor: The Synthesis of Imatinib

The journey from a simple chemical building block to a potent therapeutic agent is a testament to the intricacies of medicinal chemistry. The synthesis of Imatinib (marketed as Gleevec®) involves a multi-step process where N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key intermediate.[1][2] This precursor undergoes subsequent chemical modifications, including reduction of the nitro group to an amine, followed by an amidation reaction to yield the final active Imatinib molecule.[1] Understanding the synthesis of such drugs is critical for process optimization, impurity profiling, and ensuring the quality and affordability of the final pharmaceutical product.

Mechanism of Action: Targeting the Aberrant BCR-ABL Kinase

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion gene. This oncogene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of white blood cells.[4][5][6][7]

Imatinib and other TKIs function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain.[8][9][10] This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in the cancer cells.[4][8][11] Second-generation TKIs like Dasatinib and Nilotinib were developed to overcome Imatinib resistance and exhibit greater potency against the BCR-ABL kinase.[12][13]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Imatinib Imatinib / Dasatinib / Nilotinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: The BCR-ABL signaling pathway and the mechanism of action of Tyrosine Kinase Inhibitors.

Head-to-Head Comparison: Imatinib vs. Dasatinib vs. Nilotinib

The choice between first and second-generation TKIs for the first-line treatment of CML is a critical clinical decision, influenced by a balance of efficacy and safety.

Efficacy

Clinical trials have demonstrated that second-generation TKIs, Dasatinib and Nilotinib, induce faster and deeper molecular responses compared to Imatinib.[14][15][16][17] This is often measured by the achievement of major molecular response (MMR) and complete cytogenetic response (CCyR). However, long-term follow-up studies have shown no significant difference in overall survival between patients treated with Imatinib and those treated with second-generation TKIs.[18][19]

Table 1: Comparative Efficacy of First and Second-Generation TKIs in CML

FeatureImatinibDasatinibNilotinib
Potency against BCR-ABL StandardMore potent than ImatinibMore potent than Imatinib[12]
Rate of Complete Cytogenetic Response (CCyR) at 1 year ~65%Higher than Imatinib~80%[13][16]
Rate of Major Molecular Response (MMR) at 1 year LowerHigher than Imatinib~44% (vs. 22% for Imatinib)[13]
Progression to Advanced Phase CML Higher rateLower rate than ImatinibLower rate than Imatinib
Overall Survival (5-year) No significant difference compared to 2nd gen TKIs[18][19]No significant difference compared to Imatinib[18]No significant difference compared to Imatinib[18]
Safety and Tolerability

The safety profiles of these TKIs differ, which is a key consideration in treatment selection, especially for patients with comorbidities.[18][20] Imatinib is generally associated with fluid retention, muscle cramps, and gastrointestinal issues.[15] Dasatinib is linked to a higher risk of pleural effusion and thrombocytopenia, while Nilotinib has been associated with cardiovascular events and pancreatitis.[17][18]

Table 2: Comparative Safety Profiles of First and Second-Generation TKIs

Adverse EventImatinibDasatinibNilotinib
Fluid Retention/Edema More commonLess commonLess common
Muscle Cramps CommonLess commonLess common
Gastrointestinal Events CommonLess commonLess common[17]
Pleural Effusion RareHigher riskRare
Thrombocytopenia Less commonHigher riskLess common
Cardiovascular Events Lower riskModerate riskHigher risk (including peripheral artery occlusive disease)[18][19]
Pancreatitis RareRareHigher risk
Hepatotoxicity Moderate riskModerate riskHigher risk[18]

Experimental Protocols for TKI Comparison

The preclinical and clinical evaluation of TKIs relies on a suite of standardized experimental protocols to determine their efficacy and selectivity.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a TKI against its target kinase.

Protocol:

  • Reagents and Materials: Recombinant BCR-ABL kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, the TKI being tested, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the TKI to create a range of concentrations. b. In a 96-well plate, combine the recombinant kinase, substrate peptide, and the diluted TKI. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the TKI concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the TKI on the growth and survival of cancer cells that are dependent on the target kinase.

Protocol:

  • Cell Line: Use a CML cell line that expresses the BCR-ABL fusion protein (e.g., K562 cells).

  • Procedure: a. Seed the cells in a 96-well plate. b. Treat the cells with a range of concentrations of the TKI. c. Incubate for a period that allows for cell division (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is used to confirm that the TKI is inhibiting the phosphorylation of its target and downstream signaling proteins within the cell.[21]

Protocol:

  • Cell Treatment and Lysis: Treat CML cells with the TKI for a specified time, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL) or a downstream substrate. c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and detect the signal using an imager.

  • Data Analysis: Compare the levels of the phosphorylated protein in treated versus untreated cells. Use an antibody against the total protein as a loading control.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Kinase_Assay Kinase Inhibition Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Western_Blot Western Blot (Confirm Target Inhibition) Proliferation_Assay->Western_Blot Confirm Mechanism TKI_Compound TKI Compound TKI_Compound->Kinase_Assay TKI_Compound->Proliferation_Assay

Caption: A generalized experimental workflow for the evaluation of Tyrosine Kinase Inhibitors.

Conclusion

The development of Imatinib, facilitated by key chemical intermediates like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, marked a paradigm shift in the treatment of CML. The subsequent introduction of second-generation TKIs, Dasatinib and Nilotinib, has provided clinicians with more potent options that can achieve faster and deeper responses. However, the choice of a specific TKI requires a careful consideration of the individual patient's clinical characteristics, comorbidities, and treatment goals, balancing the enhanced efficacy of the newer agents against their distinct safety profiles. The ongoing research and development in this field continue to refine our understanding and expand the therapeutic arsenal against cancers driven by aberrant tyrosine kinase activity.

References

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024, July 1). Open Exploration Publishing. Retrieved January 23, 2026, from [Link]

  • First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis. (2020, June 19). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Process for preparing Imatinib. (n.d.). Google Patents.
  • Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022, January 17). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. (2016, April 22). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? (2024, April 24). ASCO Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of imatinib mesylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Imatinib. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Molecular Pathways: BCR-ABL. (n.d.). AACR Journals. Retrieved January 23, 2026, from [Link]

  • Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. (n.d.). American Society of Hematology. Retrieved January 23, 2026, from [Link]

  • Molecular pathways: BCR-ABL. (2012, February 15). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle. Retrieved January 23, 2026, from [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A process for the preparation of imatinib. (n.d.). Google Patents.
  • Advances in studies of tyrosine kinase inhibitors and their acquired resistance. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Gleevec | MOA Animation. (2021, February 1). YouTube. Retrieved January 23, 2026, from [Link]

  • First-Line Treatment for Patients With CML in Chronic Phase: Why Imatinib Is an Appropriate Choice. (n.d.). CancerNetwork. Retrieved January 23, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023, October 10). IJNRD. Retrieved January 23, 2026, from [Link]

  • CML: Considering Second-Generation TKIs. (2018, August 16). YouTube. Retrieved January 23, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (n.d.). Encyclopedia.pub. Retrieved January 23, 2026, from [Link]

  • First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis. (2025, December 22). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Generic vs. branded imatinib for CP-CML: a multicenter, observational study. (2018, December 17). YouTube. Retrieved January 23, 2026, from [Link]

  • First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib. (2010, November 26). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Ascentage Pharma Group International (AAPG) Presents at 44th Annual J.P. Morgan Healthcare Conference Transcript. (2026, January 15). Seeking Alpha. Retrieved January 23, 2026, from [Link]

Sources

Independent Verification of the Biological Effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a compound structurally related to the foundational tyrosine kinase inhibitor, Imatinib. Given its status as a potential impurity or synthetic intermediate in the manufacturing of Imatinib, a thorough characterization of its biological activity is imperative for both quality control and the potential discovery of novel pharmacological properties.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparative analysis against Imatinib and other relevant tyrosine kinase inhibitors (TKIs), supported by robust experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Imatinib and its Analogs

Imatinib, marketed as Gleevec®, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions as a potent inhibitor of the BCR-ABL fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[1][3][4][5][6] The core structure of Imatinib, a 2-phenylaminopyrimidine derivative, has been a scaffold for the development of numerous other TKIs.

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine shares this core scaffold, suggesting a potential for similar biological activity. However, the substitution of the N-methylpiperazine benzamide group with a nitro-substituted phenyl ring warrants a comprehensive investigation into its kinase inhibitory profile and cellular effects. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality and safety of a drug product.[7] Therefore, understanding the biological impact of this specific compound is of critical importance.

Comparative Landscape: Imatinib and Second-Generation TKIs

A comparative analysis is essential to contextualize the biological activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The primary comparator is Imatinib, with second-generation TKIs such as Dasatinib and Nilotinib serving as additional benchmarks. These second-generation inhibitors exhibit greater potency and a broader spectrum of activity against BCR-ABL mutations that confer resistance to Imatinib.[8][9][10]

Compound Primary Targets Key Therapeutic Indications Reported Potency (IC50)
Imatinib BCR-ABL, c-KIT, PDGFRCML, GIST, Ph+ ALLBCR-ABL: ~250-1000 nM
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRCML, Ph+ ALLBCR-ABL: <1 nM
Nilotinib BCR-ABL, c-KIT, PDGFRCML, Ph+ ALLBCR-ABL: ~20-30 nM
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine To be determinedTo be determinedTo be determined

Ph+ ALL: Philadelphia chromosome-positive acute lymphoblastic leukemia

Experimental Workflow for Independent Verification

The following experimental workflow is designed to provide a thorough and independent assessment of the biological effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Cell Viability (MTT/CellTiter-Glo) Cell Viability (MTT/CellTiter-Glo) IC50 Determination->Cell Viability (MTT/CellTiter-Glo) Guide dose selection Apoptosis Assay (Annexin V/Caspase-3) Apoptosis Assay (Annexin V/Caspase-3) Cell Viability (MTT/CellTiter-Glo)->Apoptosis Assay (Annexin V/Caspase-3) Confirm cytotoxic effect Western Blotting Western Blotting Apoptosis Assay (Annexin V/Caspase-3)->Western Blotting Elucidate mechanism Xenograft Tumor Model Xenograft Tumor Model Western Blotting->Xenograft Tumor Model Validate target engagement Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Tumor Model->Pharmacokinetic Analysis Assess efficacy and exposure

Caption: Proposed experimental workflow for the independent verification of biological effects.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory activity of the compound against a panel of purified kinases, with a focus on the known targets of Imatinib.

Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare solutions of the target kinases (e.g., recombinant BCR-ABL, c-KIT, PDGFR), their respective substrates, and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Viability Assays

Cell-based assays are crucial to determine the effect of the compound on cancer cell lines that are dependent on the activity of the target kinases.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture K562 (CML) or GIST-T1 (GIST) cells in appropriate media until they reach the logarithmic growth phase.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 4 x 10³ cells per well and incubate overnight.[11]

  • Compound Treatment:

    • Treat the cells with serial dilutions of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, Imatinib (as a positive control), and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add formazan solubilization solution to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Models

To assess the in vivo efficacy, a xenograft tumor model using a relevant cancer cell line is recommended.

Protocol: CML Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation:

    • Subcutaneously inject K562 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size.

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, Imatinib, and N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine at various doses.

    • Administer the compounds daily via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

  • Data Analysis:

    • Compare the tumor growth inhibition between the treatment groups.

Visualizing the Mechanism of Action

Understanding the signaling pathway targeted by Imatinib is crucial for interpreting the experimental results for its analog.

G cluster_0 BCR-ABL Signaling Pathway BCR-ABL BCR-ABL RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK BCR-ABL->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR BCR-ABL->PI3K-AKT-mTOR STAT5 STAT5 BCR-ABL->STAT5 Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation Survival Survival PI3K-AKT-mTOR->Survival STAT5->Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Conclusion and Future Directions

The independent verification of the biological effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a critical exercise in pharmaceutical sciences. The experimental framework provided in this guide offers a robust starting point for a comprehensive evaluation. Should this compound exhibit significant biological activity, further studies, including broader kinase profiling, investigation into mechanisms of resistance, and detailed toxicological assessments, would be warranted. The potential for impurities to possess their own pharmacological profiles underscores the importance of such rigorous scientific inquiry.

References

  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808–4817.
  • Jabbour, E., & Kantarjian, H. (2018). Chronic myeloid leukemia: 2018 update on diagnosis, therapy, and monitoring.
  • Saglio, G., Kim, D. W., Issaragrisil, S., le Coutre, P., Etienne, G., Lobo, C., ... & Hughes, T. P. (2010). Nilotinib versus imatinib for newly diagnosed chronic myeloid leukemia. New England Journal of Medicine, 362(24), 2251-2259.
  • Kantarjian, H., Shah, N. P., Hochhaus, A., Cortes, J., Shah, S., Ayala, M., ... & Deininger, M. (2010). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 362(24), 2260-2270.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Drugs.com. (n.d.). Imatinib Alternatives Compared. Retrieved from [Link]

  • American Cancer Society. (2023). Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML). Retrieved from [Link]

  • JoVE. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Retrieved from [Link]

  • MDPI. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Retrieved from [Link]

  • PubChem. (n.d.). Imatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • ClinPGx. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • ASCO Publications. (2018). Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Imatinib in Chronic Myeloid Leukemia: an Overview. Retrieved from [Link]

  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • SynZeal. (n.d.). Imatinib EP Impurity A. Retrieved from [Link]

  • MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • Dr. Oracle. (2023). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]

  • YouTube. (2021). Gleevec | MOA Animation. Retrieved from [Link]

  • PubChem. (n.d.). Imatinib amine. Retrieved from [Link]

  • The CML Society of Canada. (2024). The Powerful Drugs for Chronic Myeloid Leukemia: Tyrosine Kinase Inhibitors (TKIs). Retrieved from [Link]

  • Impactfactor. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Retrieved from [Link]

Sources

evaluating the synergistic effects of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Evaluating the Synergistic Effects of Imatinib with Other Chemotherapy Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, more commonly known as Imatinib (Gleevec®), when combined with other chemotherapy agents. We will delve into the mechanistic rationale, present a detailed experimental workflow for synergy assessment, and provide tools for data interpretation and visualization.

Introduction: The Rationale for Imatinib Combination Therapy

Imatinib is a cornerstone of targeted cancer therapy, renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its primary mechanism of action is the potent and selective inhibition of several tyrosine kinases.[2] In CML, it targets the BCR-ABL fusion protein, an aberrant kinase that drives uncontrolled cell proliferation.[3] By binding to the ATP-binding site of BCR-Abl, Imatinib locks the enzyme in an inactive conformation, blocking downstream signaling and inducing apoptosis in cancer cells.[3][4] It also effectively inhibits other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), which are key drivers in GIST.[5]

Despite its success, monotherapy with Imatinib can face challenges, most notably the development of drug resistance.[6] Resistance can be primary (intrinsic lack of response) or acquired after an initial response.[7][8] Mechanisms include mutations in the kinase domain that prevent Imatinib binding, gene amplification leading to overexpression of the target kinase, or activation of alternative signaling pathways.[6][9]

Combining Imatinib with other chemotherapeutic agents is a key strategy to overcome these limitations. The primary goals of combination therapy are to:

  • Achieve synergistic therapeutic effects, where the combined effect is greater than the sum of the individual effects.[10]

  • Reduce required doses, thereby minimizing toxicity.[11]

  • Prevent or delay the onset of drug resistance by targeting multiple, independent cellular pathways.[10]

Pre-clinical models have shown that Imatinib can act synergistically with a variety of cytotoxic agents, including paclitaxel, doxorubicin, gemcitabine, and temozolomide.[12][13] This guide provides the scientific framework and practical protocols to rigorously test such combinations in a laboratory setting.

Quantifying Synergy: The Chou-Talalay Method

To objectively determine whether a drug combination is synergistic, additive, or antagonistic, a quantitative method is essential. The Chou-Talalay method is the most widely accepted and utilized approach in pharmacology for this purpose.[14] It is based on the median-effect principle and provides a quantitative measure called the Combination Index (CI).[11]

The CI value defines the nature of the drug interaction:

  • CI < 1: Synergy (the drugs work together for a greater-than-expected effect)

  • CI = 1: Additive Effect (the combined effect is the sum of individual effects)

  • CI > 1: Antagonism (the drugs interfere with each other, leading to a reduced effect)

This method allows for the automated calculation and simulation of synergy at various dose levels and effect sizes, making it a powerful tool for preclinical drug evaluation.[14]

Experimental Workflow for In Vitro Synergy Assessment

This section details a step-by-step protocol for evaluating the synergistic effects of Imatinib and a partner chemotherapy agent in cancer cell lines.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 Select & Culture Cancer Cell Lines P2 Prepare Drug Stock Solutions (Imatinib & Agent X) P1->P2 Characterize cell doubling time E1 Determine Single-Agent IC50 (7-point dose response) P2->E1 E2 Design Checkerboard Assay (Constant Ratio Combination) E1->E2 Inform concentration range E3 Seed Cells in 96/384-well Plates E2->E3 E4 Treat with Single Agents & Combinations E3->E4 E5 Incubate for 72 hours E4->E5 A1 Perform Viability Assay (e.g., CellTiter-Glo®) E5->A1 A2 Normalize & Plot Dose-Response Curves A1->A2 A3 Calculate Combination Index (CI) using CompuSyn Software A2->A3 A4 Generate Isobolograms A3->A4 Visualize synergy

Caption: Experimental workflow for assessing drug synergy.

Protocol Details:

3.1. Materials & Reagents

  • Selected cancer cell line(s) (e.g., K-562 for CML, GIST-T1 for GIST)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, penicillin-streptomycin)

  • Imatinib Mesylate powder

  • Chemotherapy Agent X powder

  • DMSO (for dissolving drugs)

  • 96-well or 384-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue stain and hemocytometer or automated cell counter

3.2. Step-by-Step Procedure

  • Cell Culture:

    • Maintain the selected cancer cell line in the recommended culture medium and conditions (e.g., 37°C, 5% CO2).

    • Ensure cells are in the logarithmic growth phase and show >95% viability before seeding.

  • Drug Preparation:

    • Prepare high-concentration stock solutions of Imatinib and Agent X by dissolving them in DMSO. Store as aliquots at -20°C or -80°C.

    • Rationale: Using DMSO allows for complete dissolution of hydrophobic compounds. High-concentration stocks minimize the final DMSO percentage in culture, which can be toxic to cells (typically keep below 0.5%).

  • Single-Agent IC50 Determination:

    • Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

    • Prepare serial dilutions of Imatinib and Agent X individually in culture medium. A 7-point dilution series is standard.

    • Treat the cells with the single-agent dilutions and incubate for a period that allows for at least two cell doublings (typically 72 hours).[15][16]

    • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each drug using non-linear regression analysis in software like GraphPad Prism.

    • Rationale: The single-agent IC50 values are crucial for designing the subsequent combination experiment, establishing the relevant dose range for each drug.

  • Combination Assay (Checkerboard Method):

    • Design the experiment based on a constant ratio of the two drugs, derived from their respective IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).[17]

    • Seed cells as in the previous step.

    • Prepare serial dilutions of the drug combinations at the fixed ratio, as well as serial dilutions of each drug alone on the same plate.[17] Include untreated and vehicle-only (DMSO) controls.

    • Treat cells and incubate for 72 hours.[16]

    • Measure cell viability.

  • Data Analysis and Synergy Quantification:

    • Normalize the viability data to the untreated controls.

    • Input the dose-response data for the single agents and the combinations into a specialized software program like CompuSyn or SynergyFinder.[18]

    • The software will calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

    • Rationale: This analysis provides a robust, quantitative assessment of synergy across a range of concentrations and inhibitory effects, avoiding the pitfalls of relying on a single data point.[14]

Case Study: Imatinib & PI3K Inhibitor in GIST

Let's consider a hypothetical case combining Imatinib with a PI3K inhibitor for a GIST cell line harboring a c-KIT mutation but showing signs of developing resistance. The rationale is that while Imatinib blocks the primary c-KIT driver, some cells may survive by activating the parallel PI3K/AKT survival pathway. A dual blockade could induce a more profound and durable apoptotic response.

G KIT Mutated c-KIT Receptor Tyrosine Kinase PI3K PI3K KIT->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imatinib Imatinib Imatinib->KIT PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Synergistic targeting of c-KIT and PI3K pathways.

Hypothetical Experimental Data:

Following the protocol above, we obtain the following results for the GIST-T1 cell line.

Drug / CombinationIC50 (nM)Combination Index (CI) at 50% InhibitionInterpretation
Imatinib (alone)50 nM--
PI3K Inhibitor (alone)100 nM--
Imatinib + PI3K Inhibitor (1:2 Ratio)15 nM0.45Synergy

Interpretation of Results:

The IC50 of the combination (15 nM) is significantly lower than the IC50 of either drug alone, indicating enhanced potency. The Combination Index of 0.45 is well below 1.0, providing strong quantitative evidence of a synergistic interaction between Imatinib and the PI3K inhibitor in this cell line.[18] This suggests that simultaneously blocking both the c-KIT and PI3K pathways is a promising therapeutic strategy for this GIST context.

Conclusion and Future Directions

This guide outlines a robust, standardized methodology for evaluating the synergistic potential of Imatinib with other chemotherapy agents. By employing the Chou-Talalay method, researchers can move beyond qualitative observations to generate quantitative, publishable data on drug interactions. Positive in vitro findings, such as the case study presented, provide a strong rationale for advancing promising combinations into more complex models, such as 3D organoids, patient-derived xenografts (PDX), and eventually, well-designed clinical trials.[19] The ultimate goal is to develop more effective treatment regimens that enhance therapeutic efficacy and overcome the challenge of drug resistance in cancer patients.

References

  • Imatinib - Wikipedia. Wikipedia.

  • Ren, H., et al. (2009). Differential effect of imatinib and synergism of combination treatment with chemotherapeutic agents in malignant glioma cells. Basic & Clinical Pharmacology & Toxicology.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.

  • Aittokallio, T. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. bioRxiv.

  • O'Brien, J., et al. (2005). Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. The American Journal of the Medical Sciences.

  • Tariq, M., et al. (2012). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Cancer Science & Therapy.

  • Fahim, M., et al. (2025). In vitro synergy testing. Bio-protocol.

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Oncolines.

  • Vázquez-García, I., et al. (2022). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols.

  • Gleevec | MOA Animation. (2021). YouTube.

Sources

The Lynchpin of a Revolution: Benchmarking N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the Landscape of Bcr-Abl Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis, Performance, and Comparative Analysis of a Foundational Anti-Cancer Intermediate

In the landscape of targeted cancer therapy, the development of Imatinib stands as a landmark achievement, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML). Central to the synthesis of this revolutionary drug is the intermediate, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This guide provides an in-depth technical analysis, not of the intermediate as a therapeutic agent itself, but of the final drug product it enables, Imatinib, benchmarked against its key industry competitors. We will delve into the synthetic pathway, comparative efficacy against Bcr-Abl, selectivity profiles, and the experimental protocols that form the bedrock of such evaluations.

The Strategic Importance of a Key Intermediate: The Synthesis of Imatinib

The journey from N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to the active pharmaceutical ingredient, Imatinib, involves a critical multi-step chemical transformation. Understanding this synthesis is paramount for drug development professionals, as the efficiency and purity of each step directly impact the final product's quality and yield.

A common synthetic route involves the reaction of 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitro-toluene to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine[1]. This intermediate then undergoes reduction of the nitro group to an amine, followed by a crucial acylation reaction with 4-(4-methyl-piperazine-1-ylmethyl)-benzoyl chloride to form Imatinib[1].

Caption: Synthetic workflow for Imatinib starting from 3-Acetylpyridine.

Performance Benchmarking: Imatinib and the Evolution of Bcr-Abl Inhibition

The efficacy of Imatinib and its successors is primarily determined by their ability to inhibit the constitutively active Bcr-Abl tyrosine kinase, the pathogenic driver of CML. This section benchmarks the performance of Imatinib against second-generation inhibitors (Nilotinib, Dasatinib, Bosutinib) and the third-generation inhibitor (Ponatinib).

Potency Against Wild-Type and Mutated Bcr-Abl

The development of resistance to Imatinib, often through point mutations in the Bcr-Abl kinase domain, spurred the development of subsequent generations of inhibitors. A key performance metric is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the kinase activity.

CompoundGenerationBcr-Abl (Wild-Type) IC50 (nM)Key Resistant Mutations & IC50 (nM)
Imatinib First~250-500T315I: >10,000
Nilotinib Second~20-30T315I: >3,000
Dasatinib Second~1-5T315I: >500
Bosutinib Second~1.2T315I: >20,000
Ponatinib Third~0.37T315I: ~2.0

Note: IC50 values can vary between studies and assay conditions. The values presented are representative.

As the data illustrates, second-generation inhibitors exhibit significantly greater potency against wild-type Bcr-Abl compared to Imatinib. However, the T315I "gatekeeper" mutation confers resistance to all first and second-generation inhibitors. Ponatinib was specifically designed to overcome this resistance and demonstrates potent inhibition of the T315I mutant.

Kinase Selectivity Profiles

While potent on-target activity is crucial, the off-target effects of kinase inhibitors, stemming from their interaction with other kinases, are a major consideration in drug development. A more selective inhibitor profile often translates to a better safety profile.

Kinase InhibitorPrimary Target(s)Notable Off-Targets
Imatinib ABL, KIT, PDGFRGenerally considered relatively selective.
Nilotinib ABL, KIT, PDGFRHigher specificity for ABL than Imatinib.[2]
Dasatinib ABL, SRC family kinasesBroad-spectrum inhibitor, affecting numerous other kinases.
Bosutinib ABL, SRC family kinasesInhibits a range of SRC family kinases.
Ponatinib ABL (including T315I)Pan-kinase inhibitor with a broad off-target profile, including VEGFR.

The differing selectivity profiles have clinical implications. For instance, the broader activity of Dasatinib can be advantageous in certain contexts but may also contribute to a different side-effect profile compared to the more selective Nilotinib. The pan-inhibitory nature of Ponatinib, while effective against resistant mutations, necessitates careful patient monitoring due to potential off-target toxicities.

Signaling_Pathway Substrate Substrate pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, JAK/STAT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib & Other TKIs BCR_ABL BCR_ABL Imatinib->BCR_ABL Inhibition BCR_ABL->pSubstrate

Caption: Bcr-Abl signaling pathway and the inhibitory action of TKIs.

Clinical Efficacy: A Comparative Overview

The ultimate benchmark for any therapeutic is its performance in clinical settings. The introduction of Imatinib dramatically improved outcomes for CML patients, and subsequent generations of TKIs have aimed to build upon this success, particularly in cases of resistance or intolerance.

TrialFirst-Line Treatment ComparisonKey Efficacy Endpoint (by 24 months)
IRIS Imatinib vs. Interferon-α + CytarabineImatinib: ~87% Complete Cytogenetic Response (CCyR)
ENESTnd Nilotinib vs. ImatinibNilotinib: ~85-87% CCyR, ~67-71% Major Molecular Response (MMR) Imatinib: ~77% CCyR, ~44% MMR
DASISION Dasatinib vs. ImatinibDasatinib: Higher rates of CCyR and MMR compared to Imatinib.
BFORE Bosutinib vs. ImatinibBosutinib: Superior MMR rates compared to Imatinib.

These trials demonstrate that second-generation TKIs generally lead to faster and deeper molecular responses compared to Imatinib in the first-line setting.[1][3][4] This has led to their adoption as first-line treatment options for many patients.

Experimental Protocols: The Foundation of Benchmarking

The data presented in this guide is the result of rigorous and standardized experimental procedures. Below are detailed protocols for key assays used to evaluate the performance of Bcr-Abl inhibitors.

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Objective: To synthesize the key intermediate for Imatinib production.

Materials:

  • 1-(pyridin-3-yl)ethanone

  • 2-methyl-5-nitrobenzenamine

  • Reagents for condensation, cyclization, and purification.

Procedure: A detailed, multi-step synthesis is typically employed, often starting with the condensation of 1-(pyridin-3-yl)ethanone and 2-methyl-5-nitrobenzenamine, followed by cyclization and subsequent purification steps to yield the target intermediate.

In Vitro Bcr-Abl Kinase Activity Assay (HTRF)

Objective: To determine the IC50 of a test compound against Bcr-Abl kinase.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate peptide by the Bcr-Abl kinase. The phosphorylated peptide is detected by a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665, generating a FRET signal.

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add a solution containing the Bcr-Abl kinase enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).

  • Measurement: After a final incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS)

Objective: To assess the effect of a test compound on the proliferation of CML cells (e.g., K562 cell line).

Principle: The MTS assay is a colorimetric method to determine the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, while not a therapeutic agent itself, is a cornerstone of modern targeted cancer therapy due to its role as a key intermediate in the synthesis of Imatinib. The success of Imatinib has paved the way for a new era of drug development, with subsequent generations of Bcr-Abl inhibitors offering increased potency and the ability to overcome resistance. This guide has provided a comprehensive benchmark of Imatinib against these industry standards, highlighting the critical interplay between chemical synthesis, in vitro potency, kinase selectivity, and clinical efficacy. For researchers and drug development professionals, a deep understanding of these comparative performance metrics and the underlying experimental methodologies is essential for the continued innovation of next-generation targeted therapies.

References

  • Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. (2018). PubMed. [Link]

  • An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia. (2021). ResearchGate. [Link]

  • An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia. (n.d.). Taylor & Francis. [Link]

  • BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. (n.d.). ASH Publications. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (n.d.). PMC. [Link]

  • Comparison of dasatinib, nilotinib, high-dose imatinib, and bosutinib... (n.d.). ResearchGate. [Link]

  • Efficacy of Bosutinib in Imatinib-Resistant Vs Dasatinib/Nilotinib-Resistant Chronic Phase Chronic Myeloid Leukemia: Results from the Phase 4 BYOND Study. (2019). ASH Publications. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. (n.d.). ResearchGate. [Link]

  • Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. (2017). Oncohema Key. [Link]

  • K562 In Vitro MTS Assay (Cell Viability). (n.d.). Creative Biolabs. [Link]

  • An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia. (n.d.). PubMed. [Link]

  • Cell survival as determined by MTT assay. K562 cells were treated by... (n.d.). ResearchGate. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • IC 50 values of BCR-ABL mutations observed in patients resistant to IM. (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1. (n.d.). American Association for Cancer Research. [Link]

Sources

A Comparative Guide to Elucidating Resistance Mechanisms Against Pyrimidinyl-Amine Class Tyrosine Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanisms of acquired resistance to N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its analogues. The specified compound is a close structural relative of Imatinib, the foundational tyrosine kinase inhibitor (TKI) targeting the BCR-ABL1 oncoprotein. Therefore, this document leverages the extensive knowledge of resistance to BCR-ABL1 inhibitors to build a robust, comparative analysis, offering field-proven experimental strategies to dissect these complex biological phenomena.

Introduction: The Challenge of Acquired TKI Resistance

The development of TKIs targeting specific oncogenic drivers, such as the BCR-ABL1 fusion protein in Chronic Myeloid Leukemia (CML), has revolutionized cancer therapy. These drugs, exemplified by the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold, function by competitively binding to the ATP pocket of the kinase domain, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

However, the clinical efficacy of these targeted agents is often limited by the emergence of drug resistance. Cancer cells can adapt to the selective pressure of TKI therapy through a variety of genetic and non-genetic alterations, leading to treatment failure.[1] Understanding these resistance mechanisms is paramount for developing next-generation inhibitors and rational combination therapies to improve patient outcomes.

This guide presents a comparative analysis of key resistance pathways and provides a suite of validated experimental protocols to empower researchers to identify and characterize resistance in their own laboratory models.

cluster_pathway BCR-ABL1 Signaling Pathway BCR_ABL1 Constitutively Active BCR-ABL1 Kinase p_Substrate Phosphorylated Substrate (p-CrkL) BCR_ABL1->p_Substrate Phosphorylation ATP ATP ATP->BCR_ABL1 Substrate Signaling Substrate (e.g., CrkL) Substrate->BCR_ABL1 Downstream Downstream Pathways (RAS-MAPK, PI3K-AKT, JAK-STAT) p_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TKI TKI (e.g., Imatinib Analogue) TKI->BCR_ABL1 Inhibits ATP Binding

Caption: BCR-ABL1 signaling and TKI inhibition.

A Dichotomy of Resistance: On-Target vs. Off-Target Mechanisms

Resistance to TKIs can be broadly classified into two categories: those that directly involve the drug's target (on-target) and those that circumvent it (off-target).[1] A systematic investigation must consider both possibilities.

  • On-Target (BCR-ABL1-Dependent) Resistance: These mechanisms involve genetic alterations to the target kinase itself, either preventing the drug from binding effectively or increasing the amount of target protein to a level that overwhelms the inhibitor.

    • Kinase Domain Mutations: This is the most common on-target mechanism. Single amino acid substitutions in the ABL1 kinase domain can sterically hinder drug binding or stabilize the active conformation of the kinase, reducing the drug's affinity. The "gatekeeper" T315I mutation is a classic example, conferring broad resistance to first and second-generation TKIs by removing a key hydrogen bond and introducing steric clash.[1][2][3]

    • Gene Amplification: An increase in the copy number of the BCR-ABL1 gene leads to overexpression of the target protein.[4][5] This requires higher intracellular drug concentrations to achieve a therapeutic effect, often rendering standard doses ineffective.

  • Off-Target (BCR-ABL1-Independent) Resistance: These mechanisms allow cancer cells to survive despite effective inhibition of the primary target.

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative, parallel signaling pathways to restore the downstream signals required for proliferation and survival. Upregulation and activation of SRC family kinases (e.g., LYN, HCK) or other receptor tyrosine kinases like AXL are frequently observed.[6][7]

    • Altered Drug Efflux/Influx: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, encoded by ABCG2), can actively pump the TKI out of the cell.[8][9] This reduces the intracellular drug concentration below the threshold required for target inhibition.

cluster_on_target On-Target (BCR-ABL1 Dependent) cluster_off_target Off-Target (BCR-ABL1 Independent) Resistance Acquired TKI Resistance Mutations Kinase Domain Mutations (e.g., T315I) Resistance->Mutations Amplification Gene Amplification & Overexpression Resistance->Amplification Bypass Bypass Pathway Activation (e.g., SRC, AXL) Resistance->Bypass Efflux Increased Drug Efflux (e.g., ABCB1, ABCG2) Resistance->Efflux

Caption: Major categories of TKI resistance.

Comparative Analysis of Alternative Kinase Inhibitors

The evolution of TKI resistance has driven the development of next-generation inhibitors with distinct biochemical properties, target profiles, and abilities to overcome specific resistance mechanisms. The table below compares the Imatinib-class compound with key alternatives.

FeatureImatinib AnalogueNilotinibDasatinibPonatinibAsciminib (Allosteric)
Binding Mode ATP-Competitive (Type 2)ATP-Competitive (Type 2)ATP-Competitive (Type 1)ATP-Competitive (Type 2)Allosteric (Myristoyl Pocket)
Potency vs. Native BCR-ABL1 HighHigher than ImatinibHigher than ImatinibHighestHigh
Activity vs. T315I Mutation NoneNoneNoneYes Yes (when not compounded)
Common Resistant Mutations T315I, P-loop mutations (e.g., Y253H, E255K)T315I, Y253H, E255K, F359V[1]T315I, V299L, F317L[1]Compound mutations (multiple mutations on one allele)[6]Myristoyl pocket mutations (e.g., A337V, I502L), F359V[9][10]
Key Off-Target Resistance SRC activation, ABC transporter upregulationABC transporter upregulation, SRC activation[7]BCR-ABL1 overexpression[3][4]AXL overexpression[6]ABCG2 upregulation[8][9]
Rationale / Key Advantage First-line standardOvercomes many Imatinib-resistant mutationsDual BCR-ABL1/SRC inhibitor, active conformation binderPan-BCR-ABL1 inhibitor, designed to inhibit T315I[11]Novel mechanism, active against T315I and can be combined with ATP-site TKIs[1]

Expert Insights: The development trajectory from Imatinib to Ponatinib reflects a strategy of designing more potent ATP-competitive inhibitors capable of overcoming mutations. Ponatinib's success against the T315I mutant was a landmark achievement.[1] However, resistance can still emerge via complex compound mutations.[6] Asciminib represents a paradigm shift by targeting an allosteric site (the myristoyl pocket), offering a completely different mechanism of action.[10] This not only provides an option for patients with T315I but also opens the door for combination therapies, where simultaneous inhibition of the ATP and allosteric sites can suppress the emergence of resistant clones.[1][12]

Experimental Workflows for Resistance Analysis

A robust investigation into drug resistance requires a multi-pronged, systematic approach. The following workflows provide validated protocols to generate, identify, and characterize resistance mechanisms.

Workflow 1: Generation of Drug-Resistant Cancer Cell Lines

The foundational step is to create a reliable in vitro model of acquired resistance. This is typically achieved by continuous exposure of a parental, drug-sensitive cell line to escalating concentrations of the inhibitor.[13] This process mimics the selective pressure that leads to resistance in patients.

Caption: Workflow for generating a drug-resistant cell line.

Protocol 1: Drug-Induced Resistance Model

  • Establish Baseline Sensitivity: Determine the IC50 (half-maximal inhibitory concentration) of the parental cell line (e.g., K562 for BCR-ABL1) using a cell viability assay.

  • Initiate Treatment: Culture the parental cells in media containing the TKI at a concentration of approximately IC20-IC30.

  • Monitor and Passage: Monitor cell viability and growth rate. When the cells adapt and resume proliferation, passage them and slightly increase the TKI concentration.

  • Dose Escalation: Repeat Step 3, gradually increasing the drug concentration over several months. The key is to apply enough selective pressure to enrich for resistant cells without causing complete culture collapse.

  • Establish Stable Line: A resistant line is considered stable when it can consistently proliferate in a high concentration of the TKI (e.g., 10-20x the parental IC50).

  • Validation: Confirm the resistant phenotype by performing a dose-response curve and calculating the new, higher IC50 value. Always compare with the parental line cultured in parallel without the drug.

Workflow 2: Differentiating and Characterizing Resistance Mechanisms

Once a resistant line is established, a logical workflow is needed to pinpoint the underlying mechanism(s).

Caption: Decision workflow for investigating resistance mechanisms.

Protocol 2: Cell Viability Assay (MTS/MTT) Causality: This assay quantifies the degree of resistance by measuring the metabolic activity of cells, which correlates with cell number. A rightward shift in the dose-response curve and a higher IC50 value for the resistant line provides a quantitative measure of the resistant phenotype.

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of the TKI to the wells. Include a vehicle-only control.

  • Incubation: Incubate for 48-72 hours under standard cell culture conditions.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.

Protocol 3: Western Blot for Kinase Activity and Protein Expression Causality: Western blotting allows for the direct visualization of protein levels and their phosphorylation status.[14] For BCR-ABL1, assessing the phosphorylation of a direct substrate like CrkL (p-CrkL) serves as a reliable proxy for its kinase activity. If p-CrkL levels remain high in resistant cells despite drug treatment, it suggests an on-target resistance mechanism. Conversely, if p-CrkL is inhibited but cells survive, it points towards an off-target bypass pathway. This technique is also used to detect overexpression of BCR-ABL1, AXL, or other proteins.[15]

  • Cell Lysis: Treat parental and resistant cells with and without the TKI for a short period (e.g., 2-4 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-ABL, anti-AXL, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The actin or tubulin signal serves as a loading control.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis Causality: qPCR provides a highly sensitive and quantitative measure of specific mRNA transcripts.[18] It is the gold standard for determining if resistance is mediated by the overexpression of the BCR-ABL1 oncogene or drug efflux pumps like ABCB1 and ABCG2.

  • RNA Extraction: Isolate total RNA from parental and resistant cell pellets using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (BCR-ABL1, ABCB1, etc.) and a housekeeping gene (GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the fold change in gene expression in the resistant cells relative to the parental cells.

Protocol 5: Fluorescence In Situ Hybridization (FISH) for Gene Amplification Causality: FISH provides direct visual evidence of gene amplification by using fluorescently labeled DNA probes that bind to a specific chromosomal region.[19][20] An increased number of signals for the ABL1 gene relative to a control probe on the same chromosome confirms gene amplification as the resistance mechanism.

  • Cell Preparation: Prepare slides with metaphase or interphase cells from parental and resistant lines.

  • Pretreatment: Treat the slides to permeabilize the cells and denature the DNA.[21]

  • Probe Hybridization: Apply a locus-specific DNA probe for ABL1 and a control probe. Denature the probes and cellular DNA together, then hybridize overnight.[21]

  • Washing: Perform stringent post-hybridization washes to remove non-specifically bound probes.[22]

  • Counterstaining & Imaging: Counterstain the nuclei with DAPI and visualize the fluorescent signals using a fluorescence microscope.

  • Analysis: Count the number of signals for the target and control probes in a large number of cells to determine the gene-to-control ratio.

Conclusion and Future Perspectives

The analysis of resistance to N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its analogues is a critical endeavor in oncology drug development. As this guide demonstrates, resistance is a multifaceted problem driven by a diverse set of on-target and off-target mechanisms. A logical, hypothesis-driven experimental workflow, combining cellular, biochemical, and molecular techniques, is essential for accurate characterization.

By leveraging the comparative data from alternative TKIs, researchers can better contextualize their findings and anticipate potential clinical challenges. The emergence of novel therapeutic modalities, such as allosteric inhibitors, highlights a promising future where rational combination therapies, guided by a deep understanding of resistance, can overcome the adaptive strategies of cancer cells and improve durable patient responses.

References

  • Breccia, M., & Efficace, F. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 109-126. [Link]

  • Grant, S. K. (2012). Assay development for protein kinase enzymes. Assay guidance manual. [Link]

  • da Silva, A. C. G., et al. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. Critical Reviews in Biotechnology, 1-21. [Link]

  • Yeung, D. T., et al. (2023). The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism. Communications Biology, 6(1), 820. [Link]

  • Parker, W. T., et al. (2019). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Leukemia & Lymphoma, 60(10), 2558-2568. [Link]

  • Eide, C. A., et al. (2016). Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib. Cancer Discovery, 6(5), 476-483. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • Levsky, J. M., & Singer, R. H. (2003). Fluorescence in situ hybridization: past, present and future. Journal of Cell Science, 116(14), 2833-2838. [Link]

  • Caocci, G., & Mulas, O. (2024). Shedding light on resistance to asciminib. Blood, 144(6), 481-482. [Link]

  • Shah, N. P., et al. (2005). Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood, 106(11), 2232. [Link]

  • CancerNetwork. (2016). Nilotinib-Resistant CML Cells Show Abnormal Expression of Several Genes, Suggests Therapeutic Targets. CancerNetwork.com. [Link]

  • Traer, E., et al. (2014). Ponatinib overcomes FGF2-mediated resistance in CML patients without kinase domain mutations. Blood, 123(10), 1516-1524. [Link]

  • Abyntek. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. Abyntek.com. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crownbio.com. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reactionbiology.com. [Link]

  • Parker, W. T., et al. (2018). The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro. Oncotarget, 9(17), 13641. [Link]

  • MD Anderson Cancer Center. (2021). How fluorescence in situ hybridization (FISH) fits into cancer care. MDanderson.org. [Link]

  • Camgoz, A., et al. (2016). Mechanisms responsible for nilotinib resistance in human chronic myeloid leukemia cells and reversal of resistance. Leukemia & Lymphoma, 57(11), 2631-2641. [Link]

  • Nair, R. R., et al. (2020). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Investigational New Drugs, 38(4), 958-968. [Link]

  • Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International Journal of Medical Sciences, 8(3), 239. [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and Therapy, 5, 213. [Link]

  • BMG Labtech. (2020). Kinase assays. BMGlabtech.com. [Link]

  • ResearchGate. (n.d.). The Mechanisms Responsible For Nilotinib Resistance In Human Chronic Myeloid Leukemia Cells and Reversal of Resistance. Researchgate.net. [Link]

  • Weïsbberg, E., et al. (2007). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of Medicinal Chemistry, 50(24), 5878-5887. [Link]

  • Creative Diagnostics. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. Creative-diagnostics.com. [Link]

  • Chen, Y., et al. (2024). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. International Journal of Molecular Sciences, 25(8), 4381. [Link]

  • Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takedaoncology.com. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-rad.com. [Link]

  • ResearchGate. (2016). Assay for Resistance in Drug Development?. Researchgate.net. [Link]

  • VJHemOnc. (2024). Mechanisms of resistance to the TKI asciminib in CML. Vjhemonc.com. [Link]

  • Kuroda, J., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6047-6055. [Link]

  • CancerIndex. (2019). FISH - Fluorescent in Situ Hybridization. Cancerindex.org. [Link]

  • Mahon, F. X., et al. (2008). Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression. Cancer Research, 68(23), 9809-9816. [Link]

  • Adriaenssens, E. (2024). Kinase activity assays Src and CK2. Protocols.io. [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Mdpi.com. [Link]

  • Fine, R. L., et al. (1993). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. Journal of the National Cancer Institute, 85(23), 1938-1944. [Link]

  • PubChem. (n.d.). 4-chloro-N-(2-methoxy-4-(morpholin-4-yl)-5-nitrophenyl)pyrimidin-2-amine. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Akhmad, M. A. A., et al. (2010). N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2400. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine (CAS No. 152460-09-8). As a compound frequently utilized in pharmaceutical research and organic synthesis, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2] This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity.

Hazard Identification and Waste Classification: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is classified as a hazardous substance.

GHS Hazard Profile: Based on available safety data, this compound presents the following hazards:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times and strictly forbid disposal via standard laboratory drains or general waste streams.[5]

US EPA Hazardous Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[6][7] N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine waste falls under the following categories:

Characteristic Analysis Waste Code Implication
Toxicity While not explicitly listed with a D-code, its nature as a bioactive organic molecule and the presence of a nitrophenyl group—a common feature in toxic compounds—warrants classification as toxic waste.[8] Nitrophenol compounds are recognized as deleterious and harmful when ingested or absorbed.[6][9]Should be managed as a toxic hazardous waste (U-listed waste if it is a commercial chemical product being discarded).[8][10]
Ignitability The compound is a solid with a high boiling point (predicted at 546.6°C), indicating it is not ignitable under standard conditions.[2][11]Not classified as D001 (Ignitable).[6]
Corrosivity The compound is not a strong acid or base (predicted pKa of 2.68 suggests weak basicity).[2][11]Not classified as D002 (Corrosive).[6]
Reactivity No data suggests it is unstable, water-reactive, or capable of detonation under normal conditions.[3]Not classified as D003 (Reactive).[6]

Pre-Disposal: Safety and Containment Protocols

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous containment at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant properties, the following PPE is required when handling the pure substance or its waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]

  • Skin Protection: An impervious lab coat and fire/flame resistant clothing are necessary. Wear chemically resistant gloves (Nitrile is a suitable choice for incidental contact; consult glove manufacturer data for extended contact).[3]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, a full-face respirator with an appropriate particulate filter is required to mitigate respiratory irritation.[3]

Decontamination of Emptied Containers

Empty containers that once held N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine are also considered hazardous waste until properly decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble, such as chloroform or another appropriate organic solvent.[2][11]

  • Collect Rinsate: Crucially, this solvent rinsate is now hazardous waste. It must be collected and added to your designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[13]

  • Final Rinse: Perform a final triple rinse with water. This final aqueous rinsate can typically be disposed of down the drain, but confirm this with your institution's EHS department.[13]

  • Container Disposal: Once decontaminated, deface the original label and dispose of the container in the appropriate solid waste stream (e.g., glass recycling).[13]

Step-by-Step Waste Collection and Disposal Procedure

This protocol outlines the direct steps for segregating and disposing of waste generated during research activities involving N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

Required Materials
  • Designated Hazardous Waste Container: A leak-proof, sealable container made of compatible material (e.g., HDPE or glass) with a screw-top cap.[14][15]

  • Hazardous Waste Label

  • Secondary Containment Bin

Waste Segregation and Collection Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G Workflow: Segregation of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine Waste cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Collection Protocol cluster_3 Final Containment start Waste Generated waste_type What is the waste form? start->waste_type solid_waste Solid Waste: - Unused Compound - Contaminated Weigh Paper waste_type->solid_waste Solid ppe_waste Contaminated PPE: - Gloves - Bench Liners waste_type->ppe_waste Solid (PPE) liquid_waste Liquid Waste: - Contaminated Solvents - Rinsate waste_type->liquid_waste Liquid solid_container Place in 'Solid Hazardous Waste' Container solid_waste->solid_container ppe_waste->solid_container liquid_container Place in 'Liquid Hazardous Waste' Container (Segregate Halogenated/Non-Halogenated) liquid_waste->liquid_container end_step Securely Cap, Label, and Place Container in Secondary Containment solid_container->end_step liquid_container->end_step

Caption: Waste Segregation and Collection Workflow.

Collection Protocol
  • Designate a Container: Select a suitable hazardous waste container. Ensure it is clean, in good condition, and compatible with the chemical.[15]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields, including the full chemical name: "N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine". List all components and their approximate percentages.

  • Solid Waste Collection:

    • Carefully transfer any unused or waste solid compound into the designated solid hazardous waste container.

    • Any materials that have come into direct contact with the solid, such as weighing paper, contaminated paper towels, or bench liners, must also be placed in this container.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[15] This prevents the release of vapors and protects the container's contents from contamination.

    • Store the container in a designated satellite accumulation area within the lab, placed inside a secondary containment bin to mitigate leaks or spills.

    • Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for thermal expansion.[14][15]

  • Scheduling Disposal: Once the container is full, or if the waste has been stored for an extended period (check your institution's specific time limits), schedule a pickup with your institution's Environmental Health and Safety (EHS) department. They will manage the final transport and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is essential to mitigate exposure and environmental contamination.

Minor Spill (Contained, less than 1 gram)

A minor spill that you are comfortable and trained to handle can be managed internally.

  • Alert Personnel: Immediately notify others in the lab.[16][17]

  • Secure the Area: Restrict access to the spill area. If the compound is a powder, avoid creating dust.[18]

  • Don PPE: Wear the full PPE as described in Section 2.1.

  • Cleanup:

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[19][20]

    • Carefully sweep the mixture into a dustpan and place it in the designated solid hazardous waste container.[19] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All cleanup materials (absorbent, cloths, contaminated PPE) are considered hazardous waste and must be placed in the solid hazardous waste container.[17][19]

Major Spill (Large quantity, risk of dispersal)
  • EVACUATE: Immediately alert everyone and evacuate the laboratory.[16][17]

  • ISOLATE: Close the laboratory doors to contain any potential vapors or dust.

  • CALL FOR HELP: Contact your institution's emergency number or EHS department immediately. Provide them with the chemical name, location, and estimated quantity of the spill.

  • ASSIST: If anyone has been exposed, move them to a safe location and use an emergency shower or eyewash station as needed for at least 15 minutes.[16] Seek immediate medical attention.

Do NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material emergency response.

By adhering to this comprehensive guide, you ensure that the disposal of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is conducted in a manner that is safe, responsible, and fully compliant with environmental regulations, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Jubilant Ingrevia. (2024). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Al-Amoudi, A., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Unknown Author. (n.d.). The 4 Types of Hazardous Waste.
  • Kimura, N., et al. (2014). Biodegradation of Nitrophenol Compounds. ResearchGate. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Unknown Author. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • Unknown Author. (2023). 9 Classes of Hazardous Waste You Should Know.
  • Gothwal, R. K., et al. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central. Retrieved from [Link]

  • University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2025). 4-(4-Nitrobenzyl)pyridine Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Safe Handling: N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine. The guidance herein is synthesized from an analysis of its chemical structure, data on closely related analogues, and established laboratory safety principles.

The Principle of Cautious Handling: Beyond the Label

This association is critical. Intermediates in the synthesis of pharmacologically active agents may themselves possess significant, and often uncharacterized, biological activity. Therefore, under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, when the full toxicological profile of a chemical is unknown, it is prudent to handle it as a hazardous substance[2]. Our protocol is built on this principle of "assumed hazard," combining the known data from analogues with the stringent precautions required for handling potentially cytotoxic compounds.

Hazard Assessment from Structural Analogues

Analysis of close structural analogues provides a baseline for hazard identification.

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: The SDS for this nearly identical compound indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].

  • 4-(4-Nitrophenyl)pyrimidin-2-amine: This compound, which shares the nitrophenyl and aminopyrimidine moieties, is also classified as a skin, eye, and respiratory irritant[5].

  • Aromatic Nitro Compounds: This class of compounds requires careful handling, as skin absorption is a primary route of exposure, and toxic effects are a known concern[6][7].

  • Nitrogen-Containing Heterocycles: Many compounds in this broad class exhibit diverse biological activities and can be pharmacologically potent[8][9].

Based on this evidence, we must assume N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is, at a minimum, an irritant to the skin, eyes, and respiratory tract, with the potential for systemic toxicity upon absorption or inhalation.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier. Before any handling, ensure primary engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) and any procedures that could generate dust or aerosols must be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

Given the compound's profile as a potential irritant and its role as a pharmaceutical intermediate, a comprehensive PPE strategy is mandatory. Double gloving and disposable garments are recommended to prevent cross-contamination and ensure containment[10].

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1/EN 166 compliant). A face shield should be worn over goggles when there is a significant risk of splash.Protects against airborne powder and splashes of solutions, preventing serious eye irritation[3][5][10].
Hand Protection Double Gloving: Inner and outer gloves should be chemical-resistant nitrile, inspected for defects before use. Change outer glove immediately if contaminated. Change both gloves every 30-60 minutes or as per institutional policy.Prevents skin contact, a primary exposure route for aromatic nitro compounds[6]. Double gloving provides an extra layer of protection against tears and minimizes contamination when removing PPE.
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs. The gown should close in the back. Do not wear outside the laboratory area.Provides a barrier against spills and contamination of personal clothing. Disposable gowns prevent the carry-over of potentially cytotoxic material[10].
Respiratory Protection Typically not required when handling small quantities inside a certified chemical fume hood. If weighing outside a containment device (not recommended) or during a large spill, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with organic vapor cartridges for solutions) is required.Protects against inhalation of aerosolized powder, which may cause respiratory irritation[4][5].

Operational Plan: A Step-by-Step Handling Workflow

Objective: To accurately weigh and dissolve the solid compound while minimizing exposure and preventing contamination.

1. Preparation & Pre-Use Checks:

  • Verify the chemical fume hood is certified and airflow is optimal.
  • Designate a specific area within the fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper.
  • Assemble all necessary equipment: spatulas, weigh paper/boats, vials, solvent, vortex mixer, and waste containers.
  • Don all required PPE as specified in the table above.

2. Weighing the Compound (Inside Fume Hood):

  • Use an anti-static weigh boat or paper to prevent dispersal of the fine powder.
  • Open the primary container slowly to avoid creating airborne dust.
  • Use a dedicated, clean spatula to carefully transfer the desired amount of solid.
  • Close the primary container tightly immediately after dispensing.

3. Solution Preparation (Inside Fume Hood):

  • Place the weigh boat containing the compound into the receiving vial.
  • Add the solvent slowly to the vial, rinsing the weigh boat to ensure a complete quantitative transfer.
  • Cap the vial securely before removing it from the weigh boat.
  • Use a vortex mixer to ensure the compound is fully dissolved.

4. Post-Handling & Decontamination:

  • Treat all disposable items that contacted the compound (weigh paper, bench liner, pipette tips) as hazardous chemical waste. Place them in a designated, sealed waste bag inside the fume hood.
  • Wipe down the dedicated work area, the spatula, and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes as hazardous waste.
  • Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water.

Workflow Visualization: Safe Handling Protocol

The following diagram outlines the critical decision points and procedural flow for safely handling N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

SafeHandlingWorkflow Safe Handling & PPE Workflow A Start: Prepare to Handle Compound B Is a certified chemical fume hood available? A->B C STOP! Do not proceed. B->C No D Don Full PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles B->D Yes E Prepare Work Area: - Designate space in hood - Use disposable bench liner D->E F Perform Task (Weighing / Solution Prep) Inside Fume Hood E->F G Decontaminate: - Clean equipment & area - Dispose of all contaminated  materials as hazardous waste F->G J Spill Occurs F->J Emergency H Doff PPE Correctly: 1. Outer Gloves 2. Gown 3. Goggles 4. Inner Gloves G->H I Wash Hands Thoroughly H->I J->G Follow Spill Protocol

Caption: Procedural workflow for safe handling of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine.

Spill and Disposal Plans

  • Spill Response:

    • Small Spill (Solid): Gently cover the powder with damp paper towels to avoid raising dust. Wipe from the outside in, place towels in a sealed waste bag, and decontaminate the area.

    • Small Spill (Liquid): Absorb with a chemical spill pillow or absorbent pad. Wipe the area clean, and dispose of all materials as hazardous waste.

    • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Prevent entry until the area is cleared by trained responders.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, bench paper, wipes) must be collected in a clearly labeled, sealed hazardous waste container.

    • Unused Compound: Dispose of the original compound as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.

    • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container. Aromatic nitro compounds and nitrogen-containing heterocycles should not be mixed with incompatible waste streams (e.g., strong acids or reducing agents)[6][11].

References

  • N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine Safety Data Sheets. Echemi.

  • Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine. Benchchem.

  • Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Jubilant Ingrevia Limited.

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration (OSHA).

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ScienceDirect.

  • NITRO COMPOUNDS. SlideShare.

  • 24.6: Nitro Compounds. Chemistry LibreTexts.

  • 4-(4-Nitrophenyl)pyrimidin-2-amine - Safety Data Sheet. SynQuest Laboratories, Inc.

  • OSHA requirements are set by statute, standards and regulations. Occupational Safety and Health Administration (OSHA).

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate.

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8. ChemicalBook.

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • Requirement for Unknown Acute Toxicity Statement. Occupational Safety and Health Administration (OSHA).

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

  • Aromatic Nitro Compounds. Missouri S&T.

  • SAFETY DATA SHEET - 4-(4-Nitrobenzyl)pyridine. Fisher Scientific.

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8. BLDpharm.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. ONS Voice.

  • SAFETY DATA SHEET - 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid. Fisher Scientific.

  • (PDF) Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate.

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | CAS No- 152460-09-8. Simson Pharma Limited.

  • What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine? Guidechem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.